molecular formula C8H5F3O2 B1589503 2-Hydroxy-6-(trifluoromethyl)benzaldehyde CAS No. 58914-35-5

2-Hydroxy-6-(trifluoromethyl)benzaldehyde

Cat. No.: B1589503
CAS No.: 58914-35-5
M. Wt: 190.12 g/mol
InChI Key: DHBICWJRPNXPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-6-(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C8H5F3O2 and its molecular weight is 190.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-6-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)6-2-1-3-7(13)5(6)4-12/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBICWJRPNXPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457563
Record name 2-hydroxy-6-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58914-35-5
Record name 2-Hydroxy-6-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58914-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydroxy-6-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-6-(trifluoromethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

<-3a--22_b-22_>

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-Hydroxy-6-(trifluoromethyl)benzaldehyde, a valuable substituted salicylaldehyde. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic considerations, mechanistic underpinnings, and practical execution of viable synthetic routes. Emphasis is placed on methods that ensure high regioselectivity, a critical challenge given the directing effects of the hydroxyl and trifluoromethyl groups. This guide details reaction mechanisms, provides step-by-step experimental protocols, and offers insights into the rationale behind procedural choices, thereby creating a self-validating framework for laboratory application.

Introduction and Strategic Importance

This compound, CAS 58914-35-5, is a key building block in the synthesis of a wide array of complex organic molecules.[1] Its unique structure, featuring a hydroxyl group, an aldehyde, and a trifluoromethyl group on a benzene ring, makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl (-CF3) group, in particular, is a crucial substituent in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4]

The synthesis of this molecule, however, presents a significant regiochemical challenge. The starting material, 2-(trifluoromethyl)phenol, possesses two activating groups—a strongly ortho-, para-directing hydroxyl group and a meta-directing trifluoromethyl group. The goal is to introduce a formyl (-CHO) group exclusively at the ortho position to the hydroxyl group, which is sterically hindered by the adjacent -CF3 group. This guide will focus on the most effective strategies to overcome this challenge.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of the target molecule reveals that the primary disconnection is the C-C bond between the aromatic ring and the formyl group. This points to a formylation reaction of a suitable precursor. The most logical and readily available starting material is 2-(trifluoromethyl)phenol.

Several classical and modern formylation methods exist for phenols. However, the electronic properties and steric hindrance of 2-(trifluoromethyl)phenol narrow the viable options. The strongly electron-withdrawing trifluoromethyl group deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to simple phenols.[5]

The following strategies are considered the most promising:

  • Magnesium-Mediated Ortho-Formylation (Hofsløkken-Skattebøl Modification): This is a highly effective method for the exclusive ortho-formylation of phenols. It utilizes a magnesium phenoxide intermediate to direct the electrophile (formaldehyde) to the ortho position.[6][7]

  • Directed Ortho-Metalation (DoM) followed by Formylation: This strategy involves the deprotonation of the aromatic ring at a specific position directed by a functional group, followed by quenching with a formylating agent.[8][9]

  • Formylation of a Pre-functionalized Intermediate: An alternative approach involves starting with a precursor where the desired substitution pattern is already established, such as 2-bromo-6-(trifluoromethyl)phenol, and then introducing the aldehyde via a metal-halogen exchange followed by formylation.[10][11][12]

Classical methods like the Reimer-Tiemann[13][14][15] and Duff reactions[16][17] are generally less suitable for this specific substrate. The Reimer-Tiemann reaction can suffer from low yields and the formation of byproducts with deactivated phenols.[5] The Duff reaction typically requires strongly electron-donating substituents for good yields and may not be effective here.[16]

In-Depth Discussion of a Preferred Synthetic Route: Magnesium-Mediated Ortho-Formylation

The magnesium-mediated ortho-formylation, specifically the procedure developed by Hofsløkken and Skattebøl, stands out as the most robust and regioselective method for this transformation.[6][7]

Reaction Mechanism and Rationale

The high ortho-selectivity of this reaction is attributed to the formation of a chelated intermediate. The mechanism proceeds through the following key steps:

  • Formation of the Magnesium Phenoxide: 2-(Trifluoromethyl)phenol is deprotonated by a base, typically a non-nucleophilic amine like triethylamine (Et3N), in the presence of anhydrous magnesium chloride (MgCl2). This forms the magnesium bis(phenoxide).

  • Chelation and Directed Electrophilic Attack: The magnesium ion coordinates to both the phenoxide oxygen and the oxygen of the formaldehyde (derived from paraformaldehyde). This coordination forms a six-membered ring-like transition state, which pre-organizes the reactants and delivers the formaldehyde electrophile exclusively to the sterically accessible ortho position.[18]

  • Oxidation of the Intermediate: The initially formed hydroxymethyl intermediate is then oxidized to the aldehyde. In this one-pot procedure, it is believed that a second molecule of formaldehyde may act as the oxidant in a hydride transfer mechanism, being reduced to methanol in the process.[18]

  • Acidic Work-up: Finally, acidic work-up liberates the desired this compound from its magnesium salt.

The use of MgCl2 and triethylamine is a significant improvement over earlier methods that used Grignard reagents and carcinogenic solvents like HMPA.[7][19] This combination is a stronger base than triethylamine alone and effectively promotes the reaction.[7]

Visualizing the Synthetic Pathway

The overall transformation can be visualized as follows:

Synthesis_Pathway cluster_reagents Reagents & Conditions start 2-(Trifluoromethyl)phenol intermediate Magnesium Bis(phenoxide) Intermediate start->intermediate Deprotonation product This compound intermediate->product Formylation & Work-up reagents 1. MgCl₂, Et₃N, Paraformaldehyde THF, Reflux 2. Acidic Work-up (e.g., HCl) Experimental_Workflow A 1. Assemble & Purge Apparatus (Inert Atmosphere) B 2. Add MgCl₂, Paraformaldehyde, THF, and Et₃N A->B C 3. Add 2-(Trifluoromethyl)phenol B->C D 4. Heat to Reflux (4-6 h) C->D E 5. Cool & Quench with 2M HCl D->E F 6. Extract with Diethyl Ether E->F G 7. Wash Organic Layer (H₂O, NaHCO₃, Brine) F->G H 8. Dry (Na₂SO₄) & Concentrate G->H I 9. Purify via Column Chromatography H->I J 10. Characterize Product I->J

Sources

chemical properties of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde

Authored by a Senior Application Scientist

Introduction: Unveiling a Versatile Fluorinated Scaffold

This compound (CAS No: 58914-35-5) is a highly functionalized aromatic compound that stands at the intersection of classical organic chemistry and modern drug discovery.[1] Its structure, featuring a salicylaldehyde core appended with a sterically demanding and powerfully electron-withdrawing trifluoromethyl (-CF3) group, imparts a unique combination of reactivity and physicochemical properties. The strategic placement of the hydroxyl, aldehyde, and trifluoromethyl groups on the benzene ring creates a molecule with distinct electronic and steric characteristics, making it an invaluable building block for medicinal chemists and materials scientists.

The trifluoromethyl group is a bioisostere of the methyl group but is significantly more lipophilic and metabolically stable.[2] Its strong electron-withdrawing nature modulates the acidity of the phenolic proton and the electrophilicity of the aldehyde carbon, influencing the molecule's reactivity and its potential interactions with biological targets.[2] The adjacent hydroxyl and aldehyde functionalities provide versatile handles for a wide array of chemical transformations, enabling the construction of complex molecular architectures.[1] This guide offers a comprehensive exploration of the synthesis, reactivity, and spectroscopic profile of this compound, providing researchers with the foundational knowledge required to harness its full potential in their scientific endeavors.

Physicochemical and Spectroscopic Profile

The intrinsic properties of this compound are dictated by the interplay of its three functional groups. The trifluoromethyl group enhances lipophilicity, while the hydroxyl group introduces the capacity for hydrogen bonding.[1] These features govern its solubility, melting point, and chromatographic behavior.

Physical and Chemical Properties
PropertyValueSource
CAS Number 58914-35-5[1]
Molecular Formula C₈H₅F₃O₂[1]
Molecular Weight 190.12 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point Approx. 90-95 °C
Solubility Limited in water; soluble in organic solvents and basic aqueous solutions.[1]
Spectroscopic Data Summary

Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure. The electron-withdrawing -CF3 group and the intramolecular hydrogen bonding between the -OH and -CHO groups significantly influence the chemical shifts observed in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

SpectroscopyParameterExpected Chemical Shift / Frequency
¹H NMR Aldehyde Proton (-CHO)~10.0 - 10.5 ppm (singlet)
Hydroxyl Proton (-OH)Broad singlet, variable position
Aromatic Protons (Ar-H)~7.0 - 8.0 ppm (multiplets)
¹³C NMR Carbonyl Carbon (C=O)~190 - 195 ppm
Aromatic Carbons (Ar-C)~120 - 160 ppm
CF₃ Carbon~120 - 125 ppm (quartet, J ≈ 270-280 Hz)
¹⁹F NMR Trifluoromethyl (-CF₃)~ -60 to -65 ppm (singlet)
IR Spectroscopy O-H Stretch3100 - 3300 cm⁻¹ (broad)
C=O Stretch (Aldehyde)~1650 - 1670 cm⁻¹
C-F Stretch~1100 - 1300 cm⁻¹ (strong, multiple bands)

Synthesis and Reactivity

The synthesis of this compound typically involves the introduction of the key functional groups onto a pre-existing benzene ring or the modification of a closely related precursor. Its reactivity is dominated by the chemistry of the aldehyde and hydroxyl groups, modulated by the electronic influence of the trifluoromethyl substituent.

Representative Synthesis: Ortho-Hydroxylation and Formylation

A common strategy for synthesizing substituted salicylaldehydes involves the formylation of a corresponding phenol. The specific synthesis of the title compound can be achieved through various routes, often starting from a trifluoromethyl-substituted phenol. The following workflow illustrates a generalized, logical approach.

G cluster_0 Synthesis Workflow A Start: 2-(Trifluoromethyl)phenol B Protection of Hydroxyl Group (e.g., as Methoxymethyl ether) A->B Step 1 C Ortho-Lithiation & Formylation (e.g., n-BuLi, then DMF) B->C Step 2 D Deprotection (Acidic Hydrolysis) C->D Step 3 E Final Product: This compound D->E Step 4

Caption: Generalized synthesis workflow.
Protocol: Demethylation of a Methoxy Precursor

This protocol is adapted from a similar transformation and represents a plausible final step in a synthetic sequence where the hydroxyl group is initially present as a methoxy ether.[3]

  • Dissolution & Cooling: Dissolve the precursor, 2-Methoxy-6-(trifluoromethyl)benzaldehyde (1.0 eq), in dry dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add boron tribromide (BBr₃) (1.0 M solution in DCM, 1.05 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding water dropwise.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium chloride (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.

Core Chemical Reactivity

The molecule's three functional groups provide distinct sites for chemical modification, making it a versatile synthetic intermediate.

G cluster_aldehyde Aldehyde Reactions cluster_hydroxyl Hydroxyl Reactions center This compound reductive_amination Reductive Amination (forms Amines) center->reductive_amination wittig Wittig Reaction (forms Alkenes) center->wittig condensation Condensation (e.g., Claisen-Schmidt) center->condensation etherification Etherification (e.g., Williamson) center->etherification esterification Esterification center->esterification

Caption: Key reactivity pathways.
  • Aldehyde Group : As a primary reaction center, the aldehyde readily participates in nucleophilic additions. It is a key component in forming Schiff bases, undergoing Wittig reactions to generate alkenes, and participating in Claisen-Schmidt condensations to form chalcones.[4]

  • Hydroxyl Group : The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters, allowing for the introduction of diverse functionalities. Its acidity is enhanced by the two adjacent electron-withdrawing groups.

  • Aromatic Ring : The benzene ring is deactivated towards electrophilic aromatic substitution due to the presence of the -CHO and -CF₃ groups. Both are meta-directing relative to their own positions.

Applications in Research and Drug Development

The unique substitution pattern of this compound makes it a valuable scaffold in several areas of chemical science.

  • Medicinal Chemistry : This compound serves as a lead structure for developing novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability and cell permeability, properties that are highly desirable in drug candidates.[2][4] The aldehyde and hydroxyl groups provide anchor points for building larger molecules designed to interact with specific biological targets, leading to the development of new antimicrobial and anticancer agents.

  • Materials Science : In materials science, this molecule is used to create functional organic materials. The fluorinated aromatic core and reactive aldehyde group can be incorporated into polymers or other macromolecular structures to tailor their electronic and optical properties for applications like organic light-emitting diodes (OLEDs).

Experimental Protocols: Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

G cluster_workflow Spectroscopic Analysis Workflow start Purified Solid Sample nmr_prep Prepare Sample for NMR (Dissolve in CDCl₃ or DMSO-d₆) start->nmr_prep ir_prep Prepare Sample for IR (ATR) start->ir_prep nmr_acq Acquire ¹H, ¹³C, ¹⁹F NMR Spectra nmr_prep->nmr_acq ir_acq Acquire IR Spectrum ir_prep->ir_acq analysis Data Analysis & Structural Confirmation nmr_acq->analysis ir_acq->analysis

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde (CAS 58914-35-5). Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple listing of analytical techniques. Instead, it offers a strategic workflow, grounded in the principles of spectroscopic analysis, to unambiguously confirm the molecular structure of this important fluorinated aromatic aldehyde.[1] Each step of the analytical process is detailed with a focus on the causal reasoning behind experimental choices, ensuring a self-validating and robust elucidation process. This guide synthesizes theoretical predictions with spectral data from closely related analogues to present a definitive analytical portrait of the target molecule.

Introduction to this compound

This compound is a unique organic compound featuring a benzene ring substituted with a hydroxyl group, an aldehyde group, and a trifluoromethyl group.[1] The relative positions of these functional groups—hydroxyl and aldehyde at positions 1 and 2 (ortho), and the trifluoromethyl group at position 6—create a sterically hindered and electronically complex system. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the chemical and physical properties of the molecule, including its reactivity and lipophilicity.[1] These characteristics make it a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals.[1]

The molecular formula of this compound is C₈H₅F₃O₂, with a corresponding molecular weight of 190.12 g/mol . A definitive confirmation of its structure is paramount for its application in synthesis and for regulatory purposes. This guide outlines a systematic approach to achieve this confirmation.

The Strategic Elucidation Workflow

The structural confirmation of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. Our strategy is as follows:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number, environment, and connectivity of protons.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • ¹⁹F NMR: To confirm the presence and environment of the trifluoromethyl group.

The following diagram illustrates this integrated workflow:

Elucidation_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Techniques cluster_conclusion Final Confirmation Prep Purified Sample of This compound MS Mass Spectrometry (MS) Prep->MS Determine MW & Formula IR Infrared (IR) Spectroscopy Prep->IR Identify Functional Groups NMR NMR Spectroscopy Prep->NMR Structure Confirmed Structure MS->Structure Data Integration IR->Structure Data Integration H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR F_NMR ¹⁹F NMR NMR->F_NMR H_NMR->Structure Data Integration C_NMR->Structure Data Integration F_NMR->Structure Data Integration

Caption: Integrated workflow for the structure elucidation of this compound.

Mass Spectrometry: Confirming the Foundation

Expertise & Experience: The initial and most crucial step is to confirm the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can distinguish between compounds with the same nominal mass but different elemental compositions.

Experimental Protocol (HRMS - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Analysis Mode: Operate in negative ion mode to deprotonate the acidic hydroxyl group, forming the [M-H]⁻ ion.

  • Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Determine the accurate mass of the [M-H]⁻ ion and use software to calculate the elemental composition.

Expected Results:

The molecular formula C₈H₅F₃O₂ gives a theoretical exact mass of 190.0242. The HRMS analysis is expected to yield a mass for the [M-H]⁻ ion (C₈H₄F₃O₂⁻) that is within a few parts per million (ppm) of the calculated value of 189.0169.

Ion Calculated Exact Mass Expected Observed Mass (±5 ppm)
[M-H]⁻189.0169189.0160 - 189.0178

This result provides strong evidence for the elemental composition of the molecule, forming a solid foundation for further spectroscopic analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides direct evidence for the presence of specific functional groups. The expected spectrum of this compound will be a composite of the characteristic vibrations of the hydroxyl, aldehyde, and trifluoromethyl groups, as well as the aromatic ring. The intramolecular hydrogen bonding between the ortho-hydroxyl and aldehyde groups is a key feature to observe.

Experimental Protocol (ATR-FTIR):

  • Instrument Preparation: Record a background spectrum on a clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for the expected functional groups.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Expected Appearance Rationale and Comparative Insights
~3200-3400O-H stretch (intramolecular H-bonded)BroadThe ortho-position of the hydroxyl and aldehyde groups facilitates strong intramolecular hydrogen bonding, resulting in a broad absorption at a lower frequency than a free O-H stretch.[2]
~3000-3100Aromatic C-H stretchWeak to medium, sharpCharacteristic of C-H bonds on the benzene ring.
~2750, ~2850Aldehyde C-H stretch (Fermi doublet)Two weak to medium bandsA hallmark of the aldehyde functional group, often appearing as a pair of bands.[3]
~1650-1670C=O stretch (aldehyde)Strong, sharpThe frequency is lowered from a typical aldehyde (~1700 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding.[2][3]
~1450-1600Aromatic C=C stretchMultiple medium to strong bandsConfirms the presence of the benzene ring.
~1100-1300C-F stretch (CF₃)Strong, broadThe trifluoromethyl group gives rise to very strong and characteristic absorptions in this region.

The presence of all these bands provides compelling evidence for the coexistence of the hydroxyl, aldehyde, and trifluoromethyl functionalities on an aromatic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of individual nuclei. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will allow for a complete assignment of all atoms and their connectivity.

Experimental Protocol (General NMR):

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire standard 1D spectra for ¹H, ¹³C, and ¹⁹F nuclei. For ¹³C, a proton-decoupled experiment is standard.

  • Data Analysis: Analyze chemical shifts, integration (for ¹H), and coupling patterns to assemble the molecular structure.

¹H NMR Spectroscopy: Proton Environments and Connectivity

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the aldehyde proton, the hydroxyl proton, and the three aromatic protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale and Comparative Insights
~11.0-12.0Singlet1H-OHThe hydroxyl proton is significantly deshielded due to strong intramolecular hydrogen bonding with the aldehyde's carbonyl oxygen. Its chemical shift can be broad and solvent-dependent.
~10.0-10.5Singlet1H-CHOThe aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group. It is expected to be a singlet due to the absence of adjacent protons. This is a characteristic chemical shift for aromatic aldehydes.[4]
~7.6-7.8Triplet1HH-4This proton is expected to be a triplet due to coupling with H-3 and H-5 (n+1 rule, n=2).
~7.0-7.2Doublet1HH-5This proton will appear as a doublet due to coupling with H-4.
~6.9-7.1Doublet1HH-3This proton will also be a doublet due to coupling with H-4. The electron-withdrawing CF₃ group at the adjacent position will likely shift it slightly downfield compared to H-5.
¹³C NMR Spectroscopy: The Carbon Skeleton

Predicted ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, one for each carbon atom in the unique electronic environments of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale and Comparative Insights
~190-195C=O (C-7)The aldehyde carbonyl carbon is highly deshielded and appears far downfield, a characteristic feature of aldehydes.[5]
~160-165C-OH (C-2)The carbon attached to the hydroxyl group is significantly deshielded.
~135-140C-4Aromatic CH carbon.
~125-135 (quartet)-CF₃The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms.
~120-130 (quartet)C-CF₃ (C-6)The carbon attached to the CF₃ group will also show coupling to the fluorine atoms, appearing as a quartet with a smaller coupling constant than the CF₃ carbon itself.
~120-125C-1The ipso-carbon to the aldehyde group.
~118-122C-5Aromatic CH carbon.
~115-120C-3Aromatic CH carbon.
¹⁹F NMR Spectroscopy: The Fluorine Signature

Expertise & Experience: ¹⁹F NMR is a highly sensitive technique that is essential for confirming the presence and electronic environment of the trifluoromethyl group. For a CF₃ group attached to an aromatic ring, a single resonance is expected.

Predicted ¹⁹F NMR Spectrum:

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Rationale and Comparative Insights
~ -60 to -65Singlet-CF₃The chemical shift is characteristic of an aromatic trifluoromethyl group.[6] Since there are no other fluorine atoms in the molecule to couple with, the signal will be a singlet.

Structural Confirmation and Conclusion

The convergence of data from mass spectrometry, IR spectroscopy, and ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides an unambiguous structural elucidation of this compound. The logical progression from molecular formula to functional groups and finally to the precise atomic arrangement constitutes a self-validating system of evidence.

The following diagram illustrates the key structural features and their expected NMR correlations:

Caption: Summary of predicted key NMR spectral data for this compound.

This comprehensive analytical approach ensures the highest degree of confidence in the structural assignment of this compound, enabling its effective use in research and development.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Supporting Information. (n.d.).
  • National Institute of Standards and Technology. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzaldehyde. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzaldehyde. PubChem.
  • Supporting Information for Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. (n.d.).
  • SpectraBase. (n.d.). 2-(Trifluoromethyl)benzaldehyde.
  • ResearchGate. (n.d.). 19F NMR spectrum of 2,4,6-(CF3)3C6H2SH.
  • Royal Society of Chemistry. (n.d.). Supporting Information for.
  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-hydroxy-. NIST Chemistry WebBook.
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
  • Chemsrc. (n.d.). CAS#:210039-65-9 | 2-Hydroxy-5-(trifluoromethyl)benzaldehyde.
  • University of Regensburg. (n.d.). 19Flourine NMR.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde.
  • ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states.
  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-hydroxy-. NIST Chemistry WebBook.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, benzene, experimental) (HMDB0034170).
  • SpectraBase. (n.d.). 2-(Trifluoromethyl)benzaldehyde.
  • National Institute of Standards and Technology. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzaldehyde. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 2-Hydroxy-6-methyl-benzaldehyde.
  • National Institute of Standards and Technology. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzaldehyde. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 2-(Trifluoromethyl)benzaldehyde.

Sources

The Strategic Synthesis and Application of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive literature review on 2-Hydroxy-6-(trifluoromethyl)benzaldehyde, a key building block in modern medicinal and materials chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, characterization, reactivity, and diverse applications. By elucidating the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a practical resource for leveraging the unique properties of this versatile molecule in advanced research and development.

Introduction: The Significance of the Trifluoromethyl Group in Aromatic Scaffolds

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (-CF3) group, in particular, imparts a unique combination of properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can profoundly influence the biological activity and physical properties of a compound.[1] this compound, a salicylaldehyde derivative bearing a trifluoromethyl group ortho to both the hydroxyl and aldehyde functionalities, represents a valuable synthon that combines the reactive potential of an aromatic aldehyde with the advantageous properties of the -CF3 moiety.

This guide will delve into the synthetic pathways to access this molecule, its detailed characterization, its predictable yet nuanced reactivity, and its burgeoning applications in the synthesis of novel bioactive compounds and functional materials.

Synthesis of this compound: A Guided Protocol

The synthesis of this compound is not widely detailed in readily available literature. However, based on established methods for the ortho-formylation of phenols, a robust synthetic strategy can be devised starting from the commercially available 3-(trifluoromethyl)phenol. The Duff reaction, which utilizes hexamethylenetetramine (HMTA) in an acidic medium, is a well-established method for the ortho-formylation of phenols and represents a logical and efficient approach.[2][3]

Proposed Synthetic Pathway: The Duff Reaction

The Duff reaction proceeds via an electrophilic aromatic substitution mechanism, where an iminium ion, generated in situ from HMTA, acts as the formylating agent. The reaction is typically carried out in a high-boiling protic solvent like glycerol or acetic acid. The ortho-selectivity is a key feature of this reaction with phenols.

Synthesis_Pathway start 3-(Trifluoromethyl)phenol intermediate Iminium Intermediate start->intermediate Duff Reaction (Formylation) reagents Hexamethylenetetramine (HMTA) Glycerol, Boric Acid product This compound intermediate->product hydrolysis Acidic Hydrolysis Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization synthesis Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms structure Structural Elucidation nmr->structure ir->structure ms->structure Schiff_Base_Synthesis aldehyde This compound schiff_base Schiff Base Derivative aldehyde->schiff_base Condensation (-H₂O) amine Primary Amine (R-NH₂) amine->schiff_base

Sources

reactivity and electronic effects of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Electronic Effects of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound, also known as 6-(trifluoromethyl)salicylaldehyde, is a highly functionalized aromatic aldehyde of significant interest in medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its chemical behavior is dominated by the unique interplay of three distinct functionalities: a reactive aldehyde group, an intramolecularly hydrogen-bonded hydroxyl group, and a powerfully electron-withdrawing trifluoromethyl group. This guide provides a comprehensive analysis of the electronic effects governing the molecule's reactivity, details its synthetic utility, and offers practical experimental protocols for its application. The strategic placement of the potent trifluoromethyl group ortho to the aldehyde profoundly enhances the electrophilicity of the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack.[3][4][5] Simultaneously, the ortho-hydroxyl group modulates this reactivity through hydrogen bonding and acts as a handle for further derivatization, making this compound a versatile and valuable building block for complex molecular architectures.[1][6]

Molecular Structure and Physicochemical Properties

This compound is characterized by a benzene ring substituted with an aldehyde group at position 1, a hydroxyl group at position 2, and a trifluoromethyl group at position 6.[1] This specific arrangement creates a sterically hindered yet highly activated system.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 58914-35-5[1]
Molecular Formula C₈H₅F₃O₂[1]
Molecular Weight 190.12 g/mol
Appearance White to off-white crystalline powder
Melting Point 90-95 °C
Solubility Limited solubility in water; soluble in basic aqueous solutions and organic solvents.[1]
SMILES O=Cc1c(O)cccc1C(F)(F)F[1]
InChI Key DHBICWJRPNXPHO-UHFFFAOYSA-N[1]

Analysis of Electronic Effects

The reactivity of this compound is a direct consequence of the cumulative electronic influence of its substituents. The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily exerting its influence through a strong negative inductive effect (-I).[7]

  • Activation of the Aldehyde: The -CF₃ group at the ortho position strongly withdraws electron density from the aromatic ring. This effect is relayed to the carbonyl carbon of the aldehyde, significantly increasing its partial positive charge (δ+). This enhanced electrophilicity makes the aldehyde exceptionally reactive towards nucleophiles compared to unsubstituted salicylaldehyde or even other trifluoromethyl-substituted benzaldehydes.[3][4][5]

  • Influence of the Hydroxyl Group: The hydroxyl (-OH) group is an activating, electron-donating group through resonance (+M effect) and electron-withdrawing through induction (-I effect).[6] In this molecule, its most critical role is the formation of a strong intramolecular hydrogen bond with the lone pair of the aldehyde's carbonyl oxygen. This interaction helps to stabilize the planar conformation of the molecule and can influence the aldehyde's reactivity profile.[1]

  • Aromatic Ring Nucleophilicity: The powerful electron-withdrawing nature of the -CF₃ and -CHO groups deactivates the benzene ring, making it less susceptible to electrophilic aromatic substitution than phenol or anisole.

The interplay of these electronic factors is visualized in the diagram below.

Electronic_Effects cluster_molecule This compound cluster_effects Electronic Influences mol CF3 Trifluoromethyl (-CF₃) Group Aldehyde Aldehyde Carbonyl (C=O) CF3->Aldehyde Strong -I Effect (Inductive Withdrawal) Greatly Increases Electrophilicity (δ+) OH Hydroxyl (-OH) Group OH->mol +M Effect (Resonance Donation) -I Effect (Inductive Withdrawal) OH->Aldehyde Intramolecular H-Bond Modulates Reactivity & Conformation

Caption: Electronic interplay in this compound.

Chemical Reactivity and Synthetic Utility

The unique electronic landscape of this compound makes it a versatile reagent for constructing complex molecules, particularly heterocyclic systems and pharmaceutical intermediates.

Reactions at the Aldehyde Group

The primary site of reactivity is the highly electrophilic aldehyde carbon. It readily undergoes nucleophilic addition and condensation reactions.

  • Condensation Reactions: It is an excellent substrate for Knoevenagel, Wittig, and similar condensation reactions. The enhanced electrophilicity often leads to high yields and may allow for milder reaction conditions than less activated aldehydes.

  • Reductive Amination: It can be effectively used in reductive amination protocols to synthesize secondary and tertiary amines, which are common scaffolds in drug discovery.

  • Addition of Organometallics: Grignard reagents and organolithium compounds will add to the aldehyde to form secondary alcohols.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group provides a secondary point for modification.

  • O-Alkylation and O-Acylation: The hydroxyl group can be converted to ethers or esters under standard conditions (e.g., Williamson ether synthesis, esterification).[6] This is often used as a protecting group strategy or to introduce new functionalities.

  • Cyclization Reactions: The proximity of the hydroxyl and aldehyde groups makes this molecule an ideal precursor for synthesizing oxygen-containing heterocycles like benzofurans or chromenes through intramolecular cyclization pathways.

Reactivity_Pathways cluster_aldehyde_rxns Aldehyde Reactions (High Electrophilicity) cluster_hydroxyl_rxns Hydroxyl Reactions cluster_bifunctional_rxns Bifunctional / Cyclization start This compound knoevenagel Knoevenagel Condensation (with Active Methylene Cmpds) start->knoevenagel Nu: Addition wittig Wittig Reaction (with Phosphonium Ylides) start->wittig Nu: Addition reductive_amination Reductive Amination (with Amines + Reducing Agent) start->reductive_amination Imine Formation alkylation O-Alkylation (e.g., with R-X, base) start->alkylation acylation O-Acylation (e.g., with Ac₂O, pyridine) start->acylation heterocycles Heterocycle Synthesis (e.g., Benzofurans) start->heterocycles Intramolecular Condensation

Caption: Key reactivity pathways for the title compound.

Synthesis and Purification

While multiple synthetic routes may exist, a common strategy for producing substituted salicylaldehydes involves the ortho-formylation of a corresponding phenol or the deprotection of a protected precursor. A plausible method adapted from related syntheses involves the demethylation of the corresponding 2-methoxy derivative.[8]

Example Synthetic Workflow

Synthesis_Workflow start 2-Methoxy-6-(trifluoromethyl)benzaldehyde reaction Demethylation Reaction (-78 °C to RT) start->reaction reagent Boron Tribromide (BBr₃) in Dichloromethane (DCM) reagent->reaction workup Aqueous Workup (Quench with H₂O) reaction->workup extraction Liquid-Liquid Extraction (e.g., with EtOAc) workup->extraction purification Chromatography (Silica Gel) extraction->purification product This compound purification->product

Caption: General workflow for synthesis via demethylation.

Applications in Research and Development

The unique structural and electronic features of this compound make it a valuable scaffold in several areas of chemical R&D.

  • Pharmaceutical and Agrochemical Development: The trifluoromethyl group is a well-known bioisostere for other functional groups and can significantly enhance properties like metabolic stability, lipophilicity, and binding affinity.[3] This makes the title compound an attractive starting material for synthesizing novel bioactive molecules, including potential antimicrobial and anticancer agents.[3][9]

  • Materials Science: The fluorinated aromatic core and reactive handles allow for its incorporation into functional organic materials.[2] These materials may have applications in optoelectronics, such as in the development of organic light-emitting diodes (OLEDs), where the electronic properties can be finely tuned.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in synthesis. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The trifluoromethyl group can lead to the release of toxic fluorine-containing fumes upon decomposition.

Protocol 6.1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-((2-hydroxy-6-(trifluoromethyl)benzylidene))malononitrile, a common step in the construction of more complex heterocyclic systems.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.05 eq)

  • Piperidine (0.1 eq, catalyst)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.90 g, 10 mmol).

  • Dissolve the aldehyde in absolute ethanol (20 mL).

  • Add malononitrile (e.g., 0.69 g, 10.5 mmol) to the solution and stir until dissolved.

  • Add piperidine (e.g., 0.1 mL, ~1 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration, washing with cold ethanol.

  • Dry the product under vacuum to yield the desired condensed product.

Conclusion

This compound is a powerful synthetic intermediate whose reactivity is profoundly influenced by the synergistic effects of its ortho-substituents. The strong electron-withdrawing trifluoromethyl group renders the aldehyde highly susceptible to nucleophilic attack, while the adjacent hydroxyl group modulates reactivity and provides a secondary site for functionalization. This combination of features ensures its continued importance as a versatile building block for the discovery and development of novel pharmaceuticals, agrochemicals, and advanced materials. Understanding the fundamental electronic principles that govern its behavior is paramount for its effective and strategic application in chemical synthesis.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Trifluoromethyl Group: Enhancing Performance in Chemical Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8i8FJlreAfncpR8GvavDr6m3XlIjTQ7lEVttpxkIJiijERtvhzx3Fx7YAfK8mMlw7tvDfgAwZzuYxOIy4v6widTZgMDuUsT8dRpaR2Pk3dkut8yfV1GYdCd98ONJZnvRsx-uPc5FWTDDHHBPTyLhCWVPg3we5qh4Ud4JBpJBr_n9aJLxVKmjxxbbQZ0qIStXag3zNbXd6T4ANm09K2FYcaIF8xTczKLXXcuWkAQ5byi9NMH3DeA==]
  • BenchChem. A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZjMTXBWXRxVT7S3kF4qmF7Q5sbdytMbPcti4ft24tCpp8Vr4ArYs0ril32_BIAiOlgNbOFBYLlzZftgiPTHW4P1D1Nz-HjwD7LNDhzDEjCdHPTIT4StEu5zq9H8_icKQC413YkqLFCzJZmhxDbM5Qe4TAlQUZrnnOmzMsZ1Ot6Tl1Jxu0ZgVu62E1gMgD4svwNtPXvy6izUo8favYROrNp4A7m9mz8sKm71a4jY_IhAA6clDmgpSglMSnn_XJXWuwrGiS4LrJnc9GqA==]
  • BenchChem. A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcCptkLcVe6RIaWB6e1Gmvk8FkvohW88UPD20T-IkmPgLwAi3HfMr1k_wHel3B5Jn6X3-xlX36MHAVlalHH6AlQb1Izrh9Wp1KshNEHSudbVC93u23yxnPYuH8ArjG8ZXFUECfR5LHYcKqNlVHE5dTIsP92uw3tBotbYnnntotUqGLe6MQPWSxn8heLCXZiAlz93zDytkPCUe9eg0Kq3-s5QHX3kEJ8Z5vlzqoZMkuR3djenjpaYf3GHFCz9-1S1LUveWY2xIP9nnT8dGBumpKKQy9Y4EtJw==]
  • CymitQuimica. CAS 58914-35-5: this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1drftAMHrfYT6OlvAZMZtUhbcsYEx98ecVRkJl97_pVwGneoj7FYsQ9DLL2cJCKWDpzsoJvRU-LNSqA00r4gdd8yQrx5h3p0-Cv3mFQQ3FX5D2NgYDUHTn12qO9XFO6Ddlg0=]
  • Sciencelab.com. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-oo4ORPG7ikI-M984LO6zg2dXAhkl9YFiz2Y02ImEZukBrliYpHwhb2mb0rR_6mPI9fz0dEQ26AuBwfYHRRghgzde-yr2kb8_e-FlQzY4bwEVrvSCYfGxg-3JzcGU7QnsGT4If8caYy5bJurnqILAZJjLnEtnfTuGjwwP6rrx6NWymZs4Vl76T5Et_tJvWDZwoHCIvn0JQzrk9rM=]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Multifaceted Applications of 3-(Trifluoromethyl)benzaldehyde in Material Science and Specialty Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCqBLYuepJzpg8erHDMuVNSSx3jNw7jN6RnZe6P6ASlXK5-DYqCYAujktffJjG6Q2sd18eE7suOIi-1f8m2XT0jwY2CC3qPWndUATATP2-MM6bQwbC9t6VVWSO7tMNP1z0HwOTIfTrYSAMOlHBgpvjeukg92S4xGYMRn67ssSCygwYg95guXv5vTSA9JPm0NU66ZrFawAj0E2KBj6b8gGOKzH04QZBh2mLIbxeEMWt10TQ6OBgM1R_fD6BoulD9Sm0ZlixkiQ=]
  • ChemicalBook. p-Hydroxybenzaldehyde-Application. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhwZ4BD2L_Yb-84Wupags2CD2HlzhhyYNo0-SZzR1CPUFofktZEIUZxaDQJT1rMowGo74CxypPmt_rybBy24U1s-BS3WMh-0_YBngxubFwzyD4J9Apc7YNJw8jN--Cd3UkesP5GQCUJFLZ3vkQB-V9vu3DvoWS2Trut8NN2p1xZ8aiM5P7]
  • Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrF-t9EmHmZJOPQn-urkvU_leZTejof9RCRmE87jw_YYUd89JcJi_HiSYsaxDa-HLjzV0pxGeYH0BlP1i_QCr1WYs5GycUnHyPrMCndbSoam3cJT_K1ZS9wONDBqMZUCWx0eI16eXCzPMXpRE=]
  • ChemicalBook. Benzaldehyde, 2-hydroxy-3,5-bis(trifluoromethyl)- synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRgkWNRqQfPj1jHvdcli9vKjGnOMzjilB4e-be0HwO2FZN7P8AJc7gXASKABtn7iENs-1Qg8l9QngPCFg46ByDZxnssyLicGKKIzosft3nOzq2vpIp40ew929J2xMjckQFf1lMgLPuQ-x_KNikanvYLNwSNS_zjy54x5PvtKC3YlIRXJI28ZZlVLHNGO2q6zbiCRq5]
  • ChemShuttle. This compound; CAS No. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4f_nB25EI7za9vmU9LxGStBETTH5BOlUCeDNQT2ryKzUoYBMGpaTWY7y08gFpVbJsBOQQiVvD0RVXAU7chYaXWZMa1QHayPKiWwrGOXHQNje-JCpb7vqYqmpcPGsgaCBQXvnv2zGUQARxvE5Ex361EV96E2EupEC9R98kyd_096XYe8Y=]
  • Chem-Impex. 2-Fluoro-6-(trifluoromethyl)benzaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnbuV5zfFM3vEJAH8vdB3rxc-IpVTWmc_y7KlS9jGU__tCH-cAZGb9YWkcrp0pvy7eu5YMk2XMyHLprUeDs3UXsOR-v3oA6vK30FJX7DBWOgGIwC6Ei6Bf6xS4meNRfy7rAbg=]
  • Sigma-Aldrich. This compound. [URL: https://vertexaisearch.cloud.google.

Sources

An In-depth Technical Guide to the Physicochemical Properties and Solubility of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde (CAS No. 58914-35-5), a key aromatic aldehyde intermediate in the fields of pharmaceutical and materials science research. This document is intended for researchers, chemists, and drug development professionals, offering a centralized resource on the compound's characteristics, including its solubility profile. While quantitative solubility data is not extensively available in public literature, this guide furnishes a detailed experimental protocol for its determination in various organic and aqueous media. Furthermore, safety and handling precautions, based on data from structurally related compounds, are outlined to ensure safe laboratory practices.

Introduction

This compound is a unique aromatic aldehyde featuring both a hydroxyl (-OH) and a trifluoromethyl (-CF₃) group on the benzene ring, ortho to the aldehyde functionality. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it a valuable building block in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the aromatic ring and the aldehyde, while the hydroxyl group provides a site for further functionalization and can participate in intramolecular hydrogen bonding. These structural features are pivotal in its application as a precursor for novel pharmaceutical agents and advanced organic materials.[1]

Physicochemical Properties

This compound is a white to off-white crystalline powder at room temperature.[1] The presence of the polar hydroxyl and aldehyde groups, combined with the nonpolar trifluoromethyl group, results in a molecule with moderate polarity. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 58914-35-5
Molecular Formula C₈H₅F₃O₂
Molecular Weight 190.12 g/mol Calculated
Appearance White to off-white crystalline powder
Melting Point 90-95 °C
Boiling Point Not available-
Density Not available-

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis, purification, and formulation. Based on its structure and available qualitative data, it exhibits limited solubility in water but is soluble in basic aqueous solutions due to the deprotonation of the phenolic hydroxyl group.[1] For a structurally similar compound, 2-hydroxy-5-(trifluoromethyl)benzaldehyde, slight solubility in acetonitrile and chloroform has been reported, suggesting that this compound is likely soluble in a range of common organic solvents.[2]

Table 2: Qualitative Solubility of this compound

SolventSolubilityRationale/Reference
WaterLimited
Basic Aqueous SolutionsSolubleFormation of a phenoxide salt.[1]
AcetonitrileLikely slightly solubleBased on data for 2-hydroxy-5-(trifluoromethyl)benzaldehyde.[2]
ChloroformLikely slightly solubleBased on data for 2-hydroxy-5-(trifluoromethyl)benzaldehyde.[2]
Methanol, Ethanol, Acetone, DMSOExpected to be solubleCommon polar aprotic and protic organic solvents.
Causality of Solubility Characteristics

The solubility of this compound is governed by the interplay of its functional groups:

  • Hydroxyl Group (-OH): The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar protic solvents like water and alcohols. However, its acidity also allows for dissolution in basic solutions through an acid-base reaction.

  • Trifluoromethyl Group (-CF₃): This group is highly lipophilic and non-polar, which tends to decrease aqueous solubility and increase solubility in non-polar organic solvents.

  • Aldehyde Group (-CHO): The carbonyl in the aldehyde group can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

  • Intramolecular Hydrogen Bonding: The ortho positioning of the hydroxyl and aldehyde groups allows for the formation of an intramolecular hydrogen bond. This internal interaction can reduce the availability of these groups to form hydrogen bonds with solvent molecules, thereby decreasing water solubility compared to isomers where this is not possible.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following gravimetric method, adapted from established procedures for organic compounds, is recommended.[3]

Materials and Equipment
  • This compound

  • Selected solvents (e.g., deionized water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), chloroform, ethyl acetate)

  • Analytical balance (± 0.1 mg accuracy)

  • Temperature-controlled orbital shaker or magnetic stirrer with hotplate

  • Vials with screw caps

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Glass syringes

  • Pre-weighed glass vials for solvent evaporation

  • Vacuum oven or desiccator

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume (e.g., 5 mL) of each selected solvent in a labeled vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium solubility is reached.

  • Sample Collection and Filtration:

    • Allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume (e.g., 1 mL) of the supernatant into a glass syringe, avoiding any solid particles.

    • Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed glass vial.

  • Solvent Evaporation:

    • Place the vials containing the filtered solutions in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound. Alternatively, use a desiccator under vacuum.

    • Allow the solvent to evaporate completely, leaving behind the dissolved this compound as a solid residue.

  • Mass Determination and Solubility Calculation:

    • Once the solvent is fully evaporated, place the vials in a desiccator to cool to room temperature.

    • Weigh the vials containing the dried solute on an analytical balance.

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial.

    • The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the solute by the volume of the solvent sample taken.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis prep1 Add excess solute to known volume of solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 equil2 Allow excess solid to settle equil1->equil2 sample1 Draw supernatant into syringe equil2->sample1 sample2 Filter through 0.45 µm syringe filter into pre-weighed vial sample1->sample2 analysis1 Evaporate solvent under vacuum sample2->analysis1 analysis2 Weigh dried solute analysis1->analysis2 analysis3 Calculate solubility (e.g., g/L) analysis2->analysis3

Caption: Workflow for the gravimetric determination of solubility.

Spectroscopic Data (Comparative Analysis)

Table 3: Comparative Spectroscopic Data

Spectroscopic Parameter2-(trifluoromethyl)benzaldehyde (Isomer)2-Hydroxybenzaldehyde (Related Compound)Expected for this compound
¹H NMR (δ, ppm) Aldehyde H: ~10.4; Aromatic H: ~7.7-8.2Aldehyde H: ~9.8; Aromatic H: ~6.9-7.5; Hydroxyl H: ~11.0Aldehyde H: ~10.0-10.5; Aromatic H: ~7.0-7.8; Hydroxyl H: ~11.0-11.5 (likely broad due to H-bonding)
¹³C NMR (δ, ppm) Carbonyl C: ~189; Aromatic C: ~127-136; CF₃ C: ~129 (q)Carbonyl C: ~196; Aromatic C: ~117-161Carbonyl C: ~190-195; Aromatic C: ~120-160; CF₃ C: ~125-130 (q)
IR (ν, cm⁻¹) C=O stretch: ~1705C=O stretch: ~1665; O-H stretch: ~3200 (broad)C=O stretch: ~1670-1690; O-H stretch: ~3100-3300 (broad); C-F stretch: ~1100-1300

Note: 'q' denotes a quartet splitting pattern due to coupling with fluorine atoms.

The presence of the hydroxyl group is expected to shift the carbonyl stretch to a lower wavenumber in the IR spectrum due to intramolecular hydrogen bonding. In the ¹H NMR spectrum, the hydroxyl proton is expected to be significantly downfield and potentially broad.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions should be based on the known hazards of structurally similar compounds, such as other trifluoromethylated and hydroxy-substituted benzaldehydes.[4][5][6]

  • General Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.

Hazard Identification Diagram

G cluster_hazards Potential Hazards cluster_ppe Recommended Personal Protective Equipment (PPE) cluster_firstaid First Aid Measures H315 Causes skin irritation H319 Causes serious eye irritation H335 May cause respiratory irritation Gloves Nitrile Gloves Goggles Safety Goggles LabCoat Lab Coat FumeHood Fume Hood Eyes Eyes: Flush with water for 15 min Skin Skin: Wash with soap and water Inhalation Inhalation: Move to fresh air Ingestion Ingestion: Seek immediate medical attention

Caption: Summary of potential hazards and safety measures.

Conclusion

This compound is a valuable synthetic intermediate with distinct physicochemical properties arising from its unique substitution pattern. This guide has consolidated the available information on its physical characteristics and solubility. While quantitative data remains sparse, the provided experimental protocol offers a robust framework for its determination. Adherence to the outlined safety and handling procedures, derived from analogous compounds, is crucial for its safe application in a laboratory setting. Further research to quantify its solubility in a broader range of solvents and to fully characterize its spectroscopic properties would be highly beneficial to the scientific community.

References

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2023). MDPI.
  • THE SOLUBILITY OF BENZALDEHYDE IN WATER AS DETERMINED BY REFRACTIVE INDEX MEASUREMENTS. (1964). PubMed.
  • material safety data sheet sds/msds - Kasturi Aromatics. (n.d.). Kasturi Aromatics.
  • Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. (n.d.). Royal Society of Chemistry.
  • Benzaldehyde | C6H5CHO | CID 240. PubChem.
  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). St. Paul's Cathedral Mission College.
  • 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). Human Metabolome Database.
  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0006115). Human Metabolome Database.
  • Molecular structures of substituted benzaldehydes 1-50 (training set)... (n.d.). ResearchGate.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). ResearchGate.

Sources

An In-depth Technical Guide to 2-Hydroxy-6-(trifluoromethyl)benzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde, a key fluorinated aromatic aldehyde. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of this versatile chemical intermediate.

Introduction and Historical Context

This compound, also known as 6-(trifluoromethyl)salicylaldehyde, is a significant building block in modern organic synthesis. The strategic placement of a hydroxyl group ortho to an aldehyde, combined with the powerful electron-withdrawing trifluoromethyl group, imparts unique chemical properties that are highly valuable in the design of pharmaceuticals and advanced materials.[1][2]

While the precise first synthesis of this compound is not readily identifiable in seminal, peer-reviewed literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry. The introduction of trifluoromethyl groups into aromatic systems has been a subject of intense research since the mid-20th century, driven by the profound impact of fluorine on the biological and material properties of organic molecules.[3][4] The synthesis of various trifluoromethylated benzaldehydes has been explored through different methodologies over the decades.[5] The specific substitution pattern of this compound likely arose from the need for functionalized salicylaldehydes in coordination chemistry and as precursors for complex molecular scaffolds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 58914-35-5[1][6]
Molecular Formula C₈H₅F₃O₂[1][6]
Molecular Weight 190.12 g/mol [6]
Appearance White to off-white crystalline powder[2]
Melting Point 90-95 °C[2]
Solubility Limited solubility in water, soluble in basic aqueous solutions and organic solvents.[1][2]
Storage Store in tightly sealed containers below 25 °C, protected from moisture and heat.[2]

Strategic Synthesis of this compound

The synthesis of this compound primarily involves the ortho-formylation of 2-(trifluoromethyl)phenol (also known as 2-hydroxybenzotrifluoride). The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, making electrophilic substitution challenging compared to phenol itself. However, the directing effect of the hydroxyl group favors ortho-substitution. Several classical and modern formylation methods can be adapted for this transformation.

Magnesium-Mediated Ortho-Formylation

This method offers high regioselectivity for the ortho position and is a plausible route for the synthesis of this compound. The mechanism involves the formation of a magnesium phenoxide, which then chelates with paraformaldehyde, directing the formylation to the ortho position.

Reaction Scheme:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2_TFMP 2-(Trifluoromethyl)phenol Mg_Phenoxide Magnesium bis(2-trifluoromethylphenoxide) 2_TFMP->Mg_Phenoxide Deprotonation Mg_OMe2 Mg(OCH₃)₂ Paraformaldehyde Paraformaldehyde Chelate Chelated Intermediate Mg_Phenoxide->Chelate + Paraformaldehyde Product This compound Chelate->Product Hydrolysis

Figure 1: Proposed workflow for the magnesium-mediated ortho-formylation of 2-(trifluoromethyl)phenol.

Detailed Experimental Protocol (Adapted from analogous reactions):

  • Preparation of Magnesium Methoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings to anhydrous methanol. The reaction is exothermic and will proceed to form a slurry of magnesium methoxide.

  • Formation of Magnesium Phenoxide: To the magnesium methoxide slurry, add a solution of 2-(trifluoromethyl)phenol in an anhydrous, non-polar solvent (e.g., toluene). The mixture is heated to distill off the methanol, driving the formation of the magnesium bis(2-trifluoromethylphenoxide) salt.

  • Formylation: The resulting phenoxide suspension is cooled, and anhydrous paraformaldehyde is added. The reaction mixture is then heated under reflux for several hours.

  • Work-up and Purification: After cooling, the reaction is quenched with an acidic aqueous solution (e.g., dilute HCl). The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and solvents is critical to prevent the premature quenching of the magnesium methoxide and phenoxide intermediates.

  • Methanol Removal: Distilling off the methanol is essential to drive the equilibrium towards the formation of the magnesium phenoxide.

  • Paraformaldehyde: Anhydrous paraformaldehyde serves as the source of formaldehyde for the formylation reaction.

  • Acidic Work-up: The acidic work-up protonates the phenoxide and hydrolyzes any intermediate imine species to yield the final aldehyde.

Duff Reaction

The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.

Reaction Scheme:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2_TFMP 2-(Trifluoromethyl)phenol Adduct Phenol-Iminium Adduct 2_TFMP->Adduct + Iminium Ion HMTA Hexamethylenetetramine (HMTA) Iminium Iminium Ion Electrophile HMTA->Iminium Acid Activation Acid Acid (e.g., TFA) Product This compound Adduct->Product Hydrolysis

Figure 2: Simplified workflow of the Duff reaction for the formylation of 2-(trifluoromethyl)phenol.

Detailed Experimental Protocol (Adapted from general procedures):

  • Reaction Setup: A mixture of 2-(trifluoromethyl)phenol, hexamethylenetetramine, and trifluoroacetic acid is heated under reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis and Work-up: Upon completion, the reaction mixture is cooled and poured into water. The resulting mixture is then heated with aqueous acid to hydrolyze the intermediate imine.

  • Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Causality of Experimental Choices:

  • HMTA as Formylating Agent: HMTA serves as the source of the formyl group precursor. In an acidic medium, it generates an electrophilic iminium ion.

  • Acid Catalyst: The acid protonates HMTA, facilitating the formation of the reactive electrophile. Trifluoroacetic acid often gives higher yields and milder reaction conditions compared to traditional Duff conditions.

  • Hydrolysis Step: The initial product of the electrophilic aromatic substitution is an imine, which requires acidic hydrolysis to liberate the aldehyde.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution. While a classic method, it often suffers from moderate yields and the formation of byproducts.

Reaction Scheme:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2_TFMP 2-(Trifluoromethyl)phenol Phenoxide_Adduct Dichloromethylphenoxide 2_TFMP->Phenoxide_Adduct + :CCl₂ Chloroform Chloroform (CHCl₃) Dichlorocarbene Dichlorocarbene (:CCl₂) Chloroform->Dichlorocarbene Base Base Strong Base (e.g., NaOH) Product This compound Phenoxide_Adduct->Product Hydrolysis

Figure 3: Key steps in the Reimer-Tiemann formylation of 2-(trifluoromethyl)phenol.

Detailed Experimental Protocol (Adapted from general procedures):

  • Reaction Setup: A solution of 2-(trifluoromethyl)phenol in an aqueous solution of a strong base (e.g., sodium hydroxide) is prepared. Chloroform is then added, and the biphasic mixture is vigorously stirred and heated.

  • Reaction Monitoring: The reaction is typically monitored by TLC or GC.

  • Work-up: After the reaction is complete, the mixture is cooled and acidified. The product is then extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography.

Causality of Experimental Choices:

  • Strong Base: The base deprotonates both the phenol to form the more nucleophilic phenoxide and the chloroform to generate the dichlorocarbene electrophile.

  • Chloroform: Serves as the precursor to the reactive dichlorocarbene species.

  • Biphasic System: The reaction is often carried out in a two-phase system, requiring vigorous stirring to ensure adequate mixing of the reactants.

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical research and development.

  • Pharmaceutical Research: The compound serves as a precursor for the synthesis of various bioactive molecules. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] The salicylaldehyde moiety is a common pharmacophore and is also used to synthesize Schiff bases, which have been investigated for their antimicrobial and anticancer activities.[2]

  • Materials Science: This aldehyde is utilized in the creation of functional organic materials. The fluorinated aromatic core and the reactive aldehyde group can be incorporated into polymers and other materials to tailor their electronic and physical properties, with potential applications in optoelectronics.[2]

  • Coordination Chemistry: Salicylaldehyde derivatives are classic ligands for a wide range of metal ions. The introduction of the trifluoromethyl group can modulate the electronic properties of the resulting metal complexes, influencing their catalytic activity, stability, and spectroscopic properties.

Conclusion

This compound is a key synthetic intermediate with growing importance in medicinal chemistry and materials science. While its specific historical discovery remains elusive in the readily available literature, its synthesis can be achieved through established ortho-formylation methodologies for phenols. The magnesium-mediated formylation, Duff reaction, and Reimer-Tiemann reaction are all plausible synthetic routes, each with its own advantages and disadvantages in terms of yield, regioselectivity, and reaction conditions. The unique combination of functional groups in this molecule ensures its continued use as a versatile building block for the creation of complex and functional molecules.

References

  • Method for the preparation of 2-hydroxybenzonitrile.
  • Process for selective preparation of hydroxybenzaldehydes.
  • The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers. NINGBO INNO PHARMCHEM CO.,LTD.
  • Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands. ACS Publications.
  • An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
  • Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.
  • 2-Fluoro-6-(trifluoromethyl)benzaldehyde. PubChem.
  • A Convenient One-Step Synthesis of 2-Hydroxy-1,3,5-Benzenetricarbaldehyde. ResearchGate.
  • Solid catalyst for 3-hydroxybenzotrifluoride and preparation method thereof. Google Patents.
  • Process for the preparation of nitro-substituted benzotrifluoride compounds.
  • The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. PMC.
  • General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. PubMed.
  • Synthetic method of 2-trifluoromethyl benzamide. Google Patents.
  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press.

Sources

An In-depth Technical Guide to the Electrophilicity of the Carbonyl Group in 2-Hydroxy-6-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxy-6-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde of significant interest in synthetic and medicinal chemistry. Its reactivity is dominated by the electrophilic character of the carbonyl group, which is uniquely modulated by the synergistic electronic effects of its ortho-substituents: a hydroxyl (-OH) group and a trifluoromethyl (-CF₃) group. This guide provides a detailed analysis of the factors governing this electrophilicity. The potent, purely inductive electron-withdrawing nature of the -CF₃ group drastically increases the partial positive charge on the carbonyl carbon. Concurrently, the adjacent hydroxyl group engages in a strong intramolecular hydrogen bond (IHB) with the carbonyl oxygen. This IHB further polarizes the C=O bond and stabilizes the transition state of nucleophilic attack, amplifying the carbonyl's electrophilic character. The result is a carbonyl group that is significantly more reactive towards nucleophiles than that of benzaldehyde, salicylaldehyde, or even other trifluoromethyl-substituted benzaldehydes. Understanding this pronounced electrophilicity is critical for designing efficient synthetic routes and for the rational design of novel molecular entities in drug discovery and materials science.

Introduction: A Molecule of Competing Influences

Aromatic aldehydes are cornerstone building blocks in organic synthesis. The reactivity of the aldehyde functional group is fundamentally dictated by the electrophilicity of its carbonyl carbon. This electrophilicity, however, is not an intrinsic constant; it is exquisitely sensitive to the electronic properties of substituents on the aromatic ring. In this compound (CAS 58914-35-5), the carbonyl group is flanked by two ortho-substituents with powerful, yet distinct, electronic influences.[1]

  • The trifluoromethyl (-CF₃) group is one of the most potent electron-withdrawing groups used in medicinal chemistry, primarily acting through a strong negative inductive effect (-I).[2] This effect tends to withdraw electron density from the aromatic ring and, by extension, from the attached carbonyl group, thereby increasing its electrophilicity.[3][4]

  • The hydroxyl (-OH) group exhibits a dual electronic nature. It is electron-withdrawing by induction (-I) due to the high electronegativity of oxygen, but it is also a strong electron-donating group through resonance (+M or +R effect). Furthermore, its ortho position allows for the formation of a key structural feature: an intramolecular hydrogen bond (IHB) with the carbonyl oxygen.[5][6]

This guide dissects how these competing and cooperating electronic forces culminate to define the exceptionally high electrophilicity of the carbonyl group in this specific molecule.

Theoretical Analysis of Substituent Effects on Carbonyl Electrophilicity

The net electrophilicity of the carbonyl carbon in this compound is a result of the interplay between inductive effects, resonance effects, and intramolecular hydrogen bonding.

The Dominant Inductive Effect of the Trifluoromethyl Group

The -CF₃ group exerts a powerful -I effect due to the high electronegativity of the three fluorine atoms. This effect operates through the sigma bond framework, pulling electron density away from the benzene ring. Positioned ortho to the aldehyde, this effect is maximized, leading to a significant depletion of electron density at the carbonyl carbon. Computational and experimental studies consistently show that electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[7][8] The -CF₃ group does not have a significant resonance effect, so its influence is almost purely inductive, making it a reliable and potent activator of electrophilic sites.[2]

The Dual Role of the Hydroxyl Group and Intramolecular Hydrogen Bonding (IHB)

The ortho-hydroxyl group plays a more complex role. While its -I effect contributes modestly to the electron withdrawal, its primary influence stems from the formation of a stable six-membered ring via an intramolecular hydrogen bond with the carbonyl oxygen, a phenomenon well-documented in salicylaldehyde and related structures.[5][9][10]

This IHB has two profound consequences for carbonyl electrophilicity:

  • Polarization of the Carbonyl Bond: The hydrogen bond pulls electron density towards the carbonyl oxygen, further increasing the polarity of the C=O bond. This exacerbates the partial positive charge (δ+) on the carbonyl carbon, making it a more potent electrophilic center.

  • Stabilization of the Transition State: During a nucleophilic addition reaction, as the nucleophile approaches the carbonyl carbon, the carbon atom rehybridizes from sp² to sp³. The developing negative charge on the oxygen atom is stabilized by the proximate hydrogen bond donor (-OH group). This stabilization of the transition state lowers the activation energy of the reaction, effectively increasing the reaction rate.

The diagram below illustrates the key electronic interactions within the molecule that contribute to the heightened carbonyl electrophilicity.

Caption: Electronic effects enhancing carbonyl electrophilicity.

Experimental and Computational Validation

The theoretical enhancement of electrophilicity can be validated through various analytical and computational methods. A comparative approach against model compounds is crucial for quantifying these effects.

Proposed Comparative Compounds

To contextualize the reactivity of this compound, a comparative study should include:

  • Benzaldehyde: The unsubstituted parent compound.

  • Salicylaldehyde (2-Hydroxybenzaldehyde): To isolate the effect of the IHB without the -CF₃ group.

  • 2-(Trifluoromethyl)benzaldehyde: To isolate the -I effect of the -CF₃ group without the IHB.[11]

Spectroscopic Analysis

Spectroscopic techniques provide indirect but powerful evidence of the electronic environment of the carbonyl group.

Spectroscopic ParameterBenzaldehydeSalicylaldehyde2-(CF₃)benzaldehyde2-OH-6-(CF₃)benzaldehyde (Predicted)Rationale for Prediction
¹H NMR (δ, ppm) - Aldehyde H~9.9-10.0~9.88~10.4> 10.4 The aldehyde proton is highly deshielded due to the combined electron-withdrawing effects of the -CF₃ group and the IHB, leading to a significant downfield shift.
¹³C NMR (δ, ppm) - Carbonyl C~192.3~196.5~189> 196.5 The carbonyl carbon experiences significant electron withdrawal, increasing its deshielding and shifting it further downfield compared to both parent compounds.
IR (ν, cm⁻¹) - C=O Stretch~1703~1665~1705~1670-1680 The IHB significantly lowers the C=O stretching frequency (red shift). The strong -I effect of -CF₃ slightly increases it (blue shift). The net result is a frequency lower than benzaldehyde but likely higher than salicylaldehyde due to the competing electronic pull.[9][12]
Experimental Protocol: Comparative Knoevenagel Condensation

A practical assessment of electrophilicity involves comparing reaction rates. The Knoevenagel condensation with a soft nucleophile like malononitrile is an excellent model reaction.

Objective: To quantitatively compare the rate of reaction of the target aldehyde with the reference compounds, reflecting the relative electrophilicity of their carbonyl carbons.

Methodology:

  • Reactor Setup: Prepare four separate temperature-controlled reaction vessels, each charged with an equimolar solution of malononitrile and a catalytic amount of piperidine in a suitable solvent (e.g., ethanol).

  • Initiation: Simultaneously add an equimolar amount of each respective aldehyde (Benzaldehyde, Salicylaldehyde, 2-(Trifluoromethyl)benzaldehyde, and this compound) to its dedicated vessel at a constant temperature (e.g., 25°C).

  • Monitoring: Withdraw aliquots from each reaction mixture at regular time intervals (e.g., every 5 minutes).

  • Quenching & Analysis: Immediately quench the reaction in the aliquot with a dilute acid solution. Analyze the composition of the quenched aliquot using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of reactant to product.

  • Data Processing: Plot the concentration of the product versus time for each of the four reactions. The initial slope of this curve is proportional to the initial reaction rate. A higher initial rate corresponds to a more electrophilic aldehyde.

The following workflow diagram illustrates this comparative experimental design.

G cluster_reaction Reaction & Monitoring start Prepare 4 Reaction Vessels (Malononitrile + Piperidine in EtOH) a1 Add Benzaldehyde start->a1 a2 Add Salicylaldehyde start->a2 a3 Add 2-(CF3)benzaldehyde start->a3 a4 Add 2-OH-6-(CF3)benzaldehyde start->a4 p1 Run reactions at 25°C a1->p1 a2->p1 a3->p1 a4->p1 p2 Withdraw aliquots at t = 0, 5, 10, 15... min p1->p2 p3 Quench aliquots with dilute acid p2->p3 analysis Analyze via GC-MS or HPLC (Quantify product formation) p3->analysis data Plot [Product] vs. Time analysis->data result Compare Initial Reaction Rates (Rate ∝ Electrophilicity) data->result

Caption: Workflow for comparative reactivity analysis.

Synthetic Implications and Applications

The pronounced electrophilicity of this compound makes it a highly valuable intermediate for synthesizing complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

  • Increased Reactivity: Reactions involving nucleophilic attack on the carbonyl, such as Grignard additions, Wittig reactions, reductive aminations, and aldol-type condensations, can often proceed under milder conditions and with shorter reaction times compared to less activated aldehydes.

  • Access to Novel Scaffolds: The unique substitution pattern allows for the construction of novel heterocyclic systems and complex molecular architectures. The hydroxyl group can be used as a handle for further functionalization or as a directing group in subsequent reactions. The trifluoromethyl group is a prized feature in drug design for its ability to enhance metabolic stability, binding affinity, and cell membrane permeability.[3][13]

The mechanism of a generic nucleophilic addition is depicted below, highlighting the attack on the highly electrophilic carbon center.

Caption: Mechanism of nucleophilic addition to the carbonyl.

Conclusion

The electrophilicity of the carbonyl group in this compound is a textbook example of synergistic substituent effects. It is not merely an additive property but a multiplicative enhancement arising from the confluence of a powerful inductive sink (the -CF₃ group) and a structurally enforced polarization and transition-state stabilization (via the -OH group's intramolecular hydrogen bond). This convergence renders the aldehyde exceptionally reactive, a feature that synthetic chemists can exploit to build molecular complexity efficiently. For drug development professionals and materials scientists, this molecule represents a valuable scaffold, embedding key pharmacophoric and modulatory groups directly into a versatile chemical handle.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Trifluoromethyl Group: Enhancing Performance in Chemical Applications.
  • BenchChem. A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde.
  • BenchChem. A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde.
  • askIITians. Intramolecular hydrogen bonding is found in: A. salicylaldehyde B. water.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Multifaceted Applications of 3-(Trifluoromethyl)benzaldehyde in Material Science and Specialty Chemicals.
  • Fernández, I., et al. What defines electrophilicity in carbonyl compounds. Chemical Science.
  • MDPI. Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s).
  • Prakash, G. K. S., et al. Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.
  • Royal Society of Chemistry. What defines electrophilicity in carbonyl compounds. Chemical Science.
  • Lampert, H., et al. Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations. The Journal of Physical Chemistry - ACS Publications.
  • Semantic Scholar. Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations.
  • CymitQuimica. CAS 58914-35-5: this compound.
  • ResearchGate. The intramolecular hydrogen bond in 2-hydroxy-benzamides.
  • BenchChem. A Spectroscopic Comparison of Trifluoromethylbenzaldehyde Isomers: A Guide for Researchers.
  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.
  • ResearchGate. (PDF) Rotational Barrier and Quantification of Electron-Donating Substituent Effects: a Computational Study of para-Substituted Benzaldehydes.
  • ChemShuttle. This compound; CAS No.
  • Sigma-Aldrich. 2-(Trifluoromethyl)benzaldehyde 98 447-61-0.

Sources

Methodological & Application

The Strategic deployment of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Unique Building Block

In the landscape of contemporary organic synthesis, the pursuit of novel molecular architectures with enhanced biological activity and material properties is paramount. 2-Hydroxy-6-(trifluoromethyl)benzaldehyde emerges as a pivotal building block, uniquely functionalized to empower chemists in the construction of complex molecular frameworks. This aromatic aldehyde, bearing a hydroxyl group, an aldehyde moiety, and a trifluoromethyl group in a strategic ortho, ortho-prime relationship, offers a confluence of reactivity and physicochemical properties that are highly sought after in medicinal chemistry and materials science.[1]

The presence of the trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, significantly influences the molecule's characteristics. It can enhance lipophilicity, improve metabolic stability, and increase the binding affinity of derivative compounds to biological targets.[2] The hydroxyl group provides a handle for further functionalization and participates in directing the regioselectivity of certain reactions, while the aldehyde functionality is a versatile precursor for a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for key synthetic transformations and an analysis of the underlying chemical principles.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis.

PropertyValueReference
CAS Number 58914-35-5
Molecular Formula C8H5F3O2
Molecular Weight 190.12 g/mol
Appearance White to off-white crystalline powder
Melting Point 90-95 °C
Solubility Limited in water, soluble in basic aqueous solutions and common organic solvents.

Application Note I: Synthesis of Trifluoromethyl-Substituted Chromenones via Knoevenagel Condensation and Cyclization

The chromenone (or coumarin) scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, and anticancer properties.[3][4] The incorporation of a trifluoromethyl group into the chromenone core is a well-established strategy to enhance these biological activities. This compound is an excellent precursor for the synthesis of 8-(trifluoromethyl)-substituted chromenones. The synthesis proceeds via an initial Knoevenagel condensation with an active methylene compound, followed by an intramolecular cyclization.

Mechanistic Rationale

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond.[5] In this synthesis, the active methylene compound, such as diethyl malonate, is deprotonated by a weak base to form a stabilized carbanion. This carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting intermediate undergoes dehydration. Subsequent intramolecular cyclization (lactonization) driven by the acidic conditions and heat, followed by tautomerization, yields the final chromenone product.

Knoevenagel_Chromenone reagent1 This compound intermediate1 Knoevenagel Adduct reagent1->intermediate1 reagent2 Diethyl Malonate reagent2->intermediate1 catalyst Base (e.g., Piperidine) catalyst->intermediate1 Deprotonation intermediate2 Dehydrated Intermediate intermediate1->intermediate2 Dehydration product 8-(Trifluoromethyl)coumarin-3-carboxylate intermediate2->product Intramolecular Cyclization Biginelli_Reaction aldehyde This compound intermediate1 N-Acylimine Intermediate aldehyde->intermediate1 urea Urea urea->intermediate1 ketoester Ethyl Acetoacetate intermediate2 Open-Chain Adduct ketoester->intermediate2 Nucleophilic Addition catalyst Acid Catalyst (e.g., HCl) catalyst->intermediate1 Condensation intermediate1->intermediate2 product Trifluoromethyl-substituted Dihydropyrimidinone intermediate2->product Cyclization & Dehydration

Sources

Application Notes & Protocols: 2-Hydroxy-6-(trifluoromethyl)benzaldehyde as a Strategic Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Phenolic Aldehyde

In the landscape of modern medicinal chemistry, the selection of starting materials is a critical determinant of success in drug discovery campaigns. 2-Hydroxy-6-(trifluoromethyl)benzaldehyde is a trifunctional aromatic compound that has emerged as a highly valuable building block. Its utility is anchored in the unique interplay of its three constituent functional groups: a reactive aldehyde, a nucleophilic/phenolic hydroxyl group, and an electron-withdrawing trifluoromethyl group.

The aldehyde function serves as a versatile handle for a multitude of classic carbon-carbon and carbon-nitrogen bond-forming reactions, such as condensations and reductive aminations.[1] The ortho-hydroxyl group not only modulates the reactivity of the aldehyde but also provides a site for etherification, enabling the introduction of diverse side chains or the formation of heterocyclic systems like chromenes.[2][3] Most importantly, the trifluoromethyl (-CF3) group imparts properties highly sought after in drug candidates. It is known to enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and modulate binding affinity to biological targets through specific electronic interactions.[4] This combination makes this compound a privileged scaffold for accessing novel chemical matter in the development of antimicrobial and anticancer agents.

This guide provides an in-depth overview of the properties, reactivity, and applications of this key intermediate, complete with detailed protocols for its strategic deployment in pharmaceutical research.

Physicochemical Properties and Reactivity Profile

The unique substitution pattern of this compound dictates its physical characteristics and chemical behavior. The powerful electron-withdrawing nature of the -CF3 group significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] Simultaneously, the adjacent hydroxyl group can participate in intramolecular hydrogen bonding, influencing the compound's conformation and reactivity.

PropertyValueSource
CAS Number 58914-35-5[2]
Molecular Formula C₈H₅F₃O₂[2]
Molecular Weight 190.12 g/mol [5]
Appearance White to off-white crystalline powder[2]
Melting Point 90-95 °C[2]
Solubility Limited in water; Soluble in basic aqueous solutions and common organic solvents.[2]

Core Synthetic Transformations and Applications

The strategic value of this compound lies in its ability to undergo a variety of transformations to produce complex molecular architectures relevant to drug discovery.

G cluster_0 Key Reactions cluster_1 Resulting Scaffolds / Products main This compound nuc_add Nucleophilic Addition (e.g., Grignard, Organolithium) main->nuc_add R-MgBr schiff Schiff Base Formation (Condensation with Amines) main->schiff R-NH₂ ether O-Alkylation / Etherification (Williamson Ether Synthesis) main->ether R-X, Base cyclo Cyclocondensation (e.g., to form Chromenes) main->cyclo Dienophile / Alkyne alcohols Secondary Alcohols nuc_add->alcohols imines Imines / Schiff Bases schiff->imines ethers Aromatic Ethers ether->ethers heterocycles Heterocycles (e.g., Chromenes) cyclo->heterocycles G cluster_workflow Schiff Base Synthesis Workflow setup 1. Dissolve Reactants (Aldehyde, Aniline) in Ethanol catalyst 2. Add Catalytic Acetic Acid setup->catalyst reflux 3. Heat to Reflux (2-3 hours) catalyst->reflux monitor 4. Monitor by TLC reflux->monitor isolate 5. Cool & Precipitate Product monitor->isolate purify 6. Vacuum Filtration & Wash with Cold EtOH isolate->purify dry 7. Dry Product in Vacuum Oven purify->dry product Final Purified Schiff Base dry->product

Sources

experimental protocols for reactions involving 2-Hydroxy-6-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Use of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde in Synthetic Chemistry

Introduction: The Strategic Importance of this compound

This compound (CAS 58914-35-5) is a highly functionalized aromatic aldehyde of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its unique substitution pattern, featuring a hydroxyl group (-OH) and a trifluoromethyl group (-CF₃) ortho to the aldehyde moiety, imparts a distinct combination of steric and electronic properties that drive its reactivity.[1][3]

The trifluoromethyl group is a potent electron-withdrawing group that enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[3][4][5] Simultaneously, its steric bulk, positioned adjacent to the aldehyde, can influence the stereochemical outcome of reactions.[3] The ortho-hydroxyl group can participate in intramolecular hydrogen bonding, affecting the conformation and reactivity of the aldehyde, and also serves as a key handle for subsequent synthetic transformations, such as etherification or cyclization reactions.[1][2] This guide provides detailed protocols for leveraging these features in two critical areas of modern synthesis: multicomponent reactions for library generation and the synthesis of complex heterocyclic scaffolds.

PART 1: Safety, Handling, and Physicochemical Properties

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant. All handling must be performed in a well-ventilated fume hood.

  • Hazards: Causes skin, eye, and respiratory irritation.[6][7]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Wash hands thoroughly after handling.[6][7][8]

  • Required PPE:

    • Standard laboratory coat.

    • Chemical safety goggles or a face shield.[7]

    • Chemical-resistant gloves (e.g., nitrile).

    • Use a NIOSH-approved respirator if ventilation is inadequate.

Storage and Stability

The compound is a white to off-white crystalline powder.[2] Proper storage is crucial to maintain its integrity.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture and heat.[2][4]

  • Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong acids.[7]

Physicochemical Data

A summary of key physical and chemical properties is provided below for easy reference.

PropertyValueSource
CAS Number 58914-35-5[1][9]
Molecular Formula C₈H₅F₃O₂[1][2]
Molecular Weight 190.12 g/mol [9]
Appearance White to off-white crystalline powder[2]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Methanol); limited water solubility.[1]

PART 2: Application in Multicomponent Reactions (MCRs)

Multicomponent reactions, which combine three or more starting materials in a single pot to form a complex product, are cornerstones of diversity-oriented synthesis and drug discovery. The high reactivity of the aldehyde group in this compound makes it an excellent substrate for these transformations.

Protocol: Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for rapidly generating peptide-like bis-amide scaffolds.[10][11][12] The reaction condenses an aldehyde, an amine, a carboxylic acid, and an isocyanide.[10]

The reaction is typically performed in a polar protic solvent like methanol, which facilitates the initial imine formation and subsequent steps.[13] The reaction is exothermic and often proceeds rapidly upon the addition of the isocyanide, which is the final and irreversible step (Mumm rearrangement) that drives the reaction to completion.[10] High concentration of reactants generally leads to higher yields.[10]

Ugi_Workflow reagents 1. Combine Aldehyde, Amine, & Carboxylic Acid in Methanol stir 2. Stir at Room Temperature (30 min) for Pre-condensation reagents->stir add_iso 3. Add Isocyanide Dropwise stir->add_iso react 4. Stir at Room Temperature (12-24 h) add_iso->react workup 5. Aqueous Workup & Extraction react->workup purify 6. Column Chromatography workup->purify product Final Product (Bis-amide) purify->product Ugi_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Acyl Transfer A Aldehyde + Amine I Imine A->I -H₂O I2 Imine N Nitrilium Ion I2->N + H⁺ (from Acid) CA Carboxylic Acid ISO Isocyanide ISO->N Attack on Iminium N2 Nitrilium Ion O O-Acyl Isoamide Intermediate N2->O + Carboxylate P Final Product (Bis-amide) O->P Mumm Rearrangement Chalcone_Workflow start This compound + Acetophenone stepA Step A: Claisen-Schmidt Condensation (EtOH, aq. NaOH) start->stepA chalcone Chalcone Intermediate stepA->chalcone stepB Step B: Cyclization (EtOH, Reflux) chalcone->stepB reagentsB Hydroxylamine HCl + NaOAc reagentsB->stepB isoxazole Final Product (Isoxazole) stepB->isoxazole

Sources

The Strategic deployment of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of steric and electronic properties that can profoundly enhance the pharmacological profile of a drug candidate. When this powerful moiety is strategically positioned on a versatile chemical template such as benzaldehyde, it creates a building block of significant interest. 2-Hydroxy-6-(trifluoromethyl)benzaldehyde is one such molecule, poised at the intersection of desirable physicochemical properties and synthetic accessibility. Its utility stems from the synergistic interplay of its three key functional groups: the reactive aldehyde, the nucleophilic/coordinating hydroxyl group, and the lipophilic, metabolically stable trifluoromethyl group.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering both the "why" and the "how" for researchers, scientists, and drug development professionals. We will delve into its role as a precursor for potent anticancer and antimicrobial agents, providing detailed, field-proven protocols for the synthesis and evaluation of its derivatives.

Core Applications in Bioactive Scaffold Synthesis

The inherent reactivity of this compound makes it an ideal starting material for a variety of bioactive compounds. The aldehyde functionality serves as a versatile handle for the construction of diverse molecular architectures through reactions such as condensation, reductive amination, and multicomponent reactions. The ortho-hydroxyl group can participate in intramolecular hydrogen bonding, influencing conformation and receptor binding, and can also be a key site for further derivatization. The trifluoromethyl group, with its strong electron-withdrawing nature, can modulate the acidity of the hydroxyl group and influence the reactivity of the aromatic ring, while also enhancing metabolic stability and membrane permeability of the final compound.[1][2]

A primary application of this scaffold is in the synthesis of Schiff bases, which are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.[3][4][5]

Application Note 1: Synthesis of Schiff Base Derivatives as Potential Anticancer Agents

The condensation of this compound with various primary amines yields a library of Schiff bases, which can be screened for cytotoxic activity against various cancer cell lines. The rationale behind this approach is that the resulting imine linkage and the overall molecular framework can interact with biological targets, leading to the induction of apoptosis and cell cycle arrest.[6][7]

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol describes the synthesis of a Schiff base from this compound and a substituted aniline, a common reaction in the preparation of bioactive molecules.[8][9][10]

Materials:

  • This compound

  • 4-Anisidine (or other substituted primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol.

  • In a separate beaker, dissolve 1.0 mmol of 4-anisidine in 10 mL of absolute ethanol. Gentle warming may be necessary.

  • Add the 4-anisidine solution to the flask containing the benzaldehyde derivative.

  • To this mixture, add 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product will often precipitate out of solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the purified Schiff base in a vacuum oven.

Characterization:

The structure of the synthesized Schiff base should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1][11]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized Schiff base derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the synthesized Schiff base in the cell culture medium. The final concentration of DMSO should be less than 0.1%.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the Schiff base to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundTarget Cell LineIC₅₀ (µM)
Schiff Base Derivative 1MCF-7[Insert Value]
Schiff Base Derivative 2A549[Insert Value]
Doxorubicin (Control)MCF-7[Insert Value]

Note: The IC₅₀ values are hypothetical and would need to be determined experimentally.

Visualization of Synthetic Workflow:

G cluster_synthesis Schiff Base Synthesis cluster_evaluation Anticancer Evaluation A This compound C Schiff Base Derivative A->C Condensation (Ethanol, Acetic Acid, Reflux) B Primary Amine (e.g., 4-Anisidine) B->C E MTT Assay C->E D Cancer Cell Line D->E F IC50 Value Determination E->F

Caption: Workflow for the synthesis and anticancer evaluation of Schiff base derivatives.

Application Note 2: Development of Novel Antimicrobial Agents

Schiff bases derived from substituted benzaldehydes have also shown significant promise as antimicrobial agents.[8] The imine group is often crucial for their activity, and the presence of the trifluoromethyl group can enhance their lipophilicity, facilitating penetration through microbial cell membranes.

Experimental Protocol: Synthesis of Antimicrobial Schiff Bases

The synthetic protocol is similar to that described for anticancer agents, demonstrating the versatility of this chemical transformation.

Protocol: Antimicrobial Activity Screening (Agar Disc Diffusion Method)

This method is a widely used qualitative technique to assess the antimicrobial activity of a compound.[12][13]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 10231)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile filter paper discs (6 mm diameter)

  • Synthesized Schiff base derivative (dissolved in DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs

  • Incubator

Procedure:

  • Prepare the agar plates and allow them to solidify.

  • Prepare a microbial inoculum of the test organisms and swab the entire surface of the agar plates to create a lawn of growth.

  • Impregnate sterile filter paper discs with a known concentration of the synthesized Schiff base solution.

  • Place the impregnated discs, along with standard antibiotic/antifungal discs and a DMSO control disc, on the surface of the agar plates.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

Data Presentation:

CompoundTest OrganismZone of Inhibition (mm)
Schiff Base Derivative 1S. aureus[Insert Value]
Schiff Base Derivative 1E. coli[Insert Value]
Schiff Base Derivative 1C. albicans[Insert Value]
Ciprofloxacin (Control)S. aureus[Insert Value]
Fluconazole (Control)C. albicans[Insert Value]

Note: The zone of inhibition values are hypothetical and would need to be determined experimentally.

Visualization of Antimicrobial Screening Workflow:

G A Synthesized Schiff Base D Disc Diffusion Assay A->D B Microbial Culture (Bacteria/Fungi) C Agar Plate Inoculation B->C C->D E Incubation D->E F Measurement of Zone of Inhibition E->F

Caption: Workflow for antimicrobial screening using the agar disc diffusion method.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of functional groups provides a robust platform for the synthesis of diverse molecular scaffolds with significant potential as anticancer and antimicrobial agents. The protocols outlined in this guide offer a starting point for researchers to explore the rich chemical space accessible from this precursor. Future work in this area could involve the synthesis of more complex heterocyclic systems, the investigation of other biological targets, and the optimization of lead compounds through structure-activity relationship studies. The continued exploration of derivatives of this compound is a promising avenue for the discovery of novel therapeutic agents.

References

  • Aragón-Muriel, A., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 26(16), 4957.
  • Yıldız, M., et al. (2017). Determination of antimicrobial and antimutagenic properties of some Schiff bases. Brazilian Journal of Pharmaceutical Sciences, 53(1).
  • Science.gov. (n.d.). hydroxy schiff bases: Topics by Science.gov.
  • Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544.
  • Sirumalar, K., & Paulraj, A. (2022). In Vitro Anti-Cancer Activity of Schiff Base 2,4-Dichloro-6-(P-Tolylimino-Methyl)-Phenol and Its Transition metal complexes. International Journal of Life Science and Pharma Research, 12(1), P32-P37.
  • Alam, M. S., & Mostahar, S. (2005). Studies of Antimicrobial Activity of two Synthetic 2, 4, 6`-trioxygenated Flavones. Journal of Applied Sciences, 5(2), 327-333.
  • Gupta, S. D., et al. (2015). 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead. Bioorganic chemistry, 59, 123-132.
  • Zeytinoğlu, H., et al. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. Cell Biochemistry and Biophysics.
  • ResearchGate. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation | Request PDF.
  • Fang, Y., et al. (2014). Synthesis and Antitumor Activities of Some 2-Oxo-quinoline-3-Schiff Base Derivatives. Asian Journal of Chemistry, 26(22), 7449-7451.
  • Rodrigues, T., Reker, D., Schneider, P. and Schneider, G. (2016). Counting on natural products for drug design. Nature Chemistry, 8(6), pp.531–541. doi:[Link].
  • Jönsson, S., et al. (2004). Synthesis of Tasquinimod (ABR-215050), a novel inhibitor of tumor angiogenesis. Tetrahedron, 60(48), 10871-10877.
  • Sekar, P. (2022). Synthesis of Schiff bases and their derivatives under condensation and reflux conditions. Journal of Chemical and Pharmaceutical Research, 14(11), 1-10.
  • JETIR. (2022). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY.
  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands.
  • de Oliveira, A. C. C., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5567.
  • International Journal of Research and Analytical Reviews. (2022). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative.

Sources

Application Notes and Protocols: Knoevenagel Condensation with 2-Hydroxy-6-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its efficiency in creating α,β-unsaturated compounds from the reaction of an aldehyde or ketone with an active methylene compound.[1] This reaction is fundamental to the synthesis of a wide array of fine chemicals, polymers, and critical pharmaceutical intermediates.[2][3] This application note provides a specialized guide for conducting the Knoevenagel condensation with a uniquely substituted substrate: 2-Hydroxy-6-(trifluoromethyl)benzaldehyde.

The subject aldehyde presents a distinct electronic and steric profile. The hydroxyl group (-OH) at the ortho position is electron-donating and can participate in intramolecular hydrogen bonding, potentially influencing the reactivity of the adjacent aldehyde. Conversely, the trifluoromethyl group (-CF₃) is a potent electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon.[2] This guide will navigate the mechanistic nuances and provide robust protocols for successfully employing this substrate in Knoevenagel condensations, with a particular focus on the synthesis of substituted coumarins, a significant class of compounds in medicinal chemistry.[4][5]

Mechanistic Considerations

The Knoevenagel condensation proceeds via a nucleophilic addition of a carbanion, generated from an active methylene compound, to the carbonyl group of the aldehyde, followed by a dehydration step to yield the final product.[1][6] The reaction is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine.[7]

Role of Substituents in this compound

The reactivity of this compound in a Knoevenagel condensation is governed by a delicate interplay of its substituents:

  • Electron-Withdrawing Trifluoromethyl Group (-CF₃): This group significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to faster reaction rates.[2]

  • Electron-Donating Hydroxyl Group (-OH): The ortho-hydroxyl group can donate electron density to the aromatic ring, which might slightly decrease the electrophilicity of the carbonyl. More importantly, it can form an intramolecular hydrogen bond with the aldehyde's oxygen, potentially influencing its conformation and reactivity.

  • Steric Hindrance: The presence of a substituent at the ortho position can introduce steric hindrance, which may impede the approach of the nucleophile.[2]

Catalytic Pathways

Two primary mechanistic pathways are generally considered, depending on the nature of the amine catalyst:

  • Direct Enolate Pathway: A weak base deprotonates the active methylene compound to form a resonance-stabilized enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation and dehydration yield the α,β-unsaturated product.[2]

  • Iminium Ion Pathway: When a secondary amine like piperidine is used, it can react with the aldehyde to form an iminium ion. This iminium ion is a more potent electrophile than the aldehyde itself, leading to an accelerated reaction with the enolate.[2][7]

The ortho-hydroxyl group in this compound offers a unique opportunity for intramolecular cyclization following the initial condensation, leading to the formation of coumarin derivatives. This is a particularly valuable transformation in synthetic chemistry.[4][8]

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration / Cyclization Active Methylene Z-CH₂-Z' Enolate Z-CH⁻-Z' (Resonance Stabilized) Active Methylene->Enolate Deprotonation Base Base (e.g., Piperidine) Aldehyde This compound Enolate->Aldehyde Nucleophilic Attack Intermediate Tetrahedral Alkoxide Intermediate Aldehyde->Intermediate Protonated_Intermediate β-Hydroxy Intermediate Intermediate->Protonated_Intermediate Protonation Final_Product α,β-Unsaturated Product or Coumarin Protonated_Intermediate->Final_Product - H₂O (Dehydration/Cyclization)

Caption: Generalized mechanism of the Knoevenagel condensation.

Comparative Reaction Conditions

The choice of catalyst, solvent, and temperature significantly impacts the outcome of the Knoevenagel condensation. Below is a summary of commonly employed conditions, which can be adapted for this compound.

Catalyst (mol%)Active Methylene CompoundSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Piperidine (10)MalononitrileEthanolReflux2-4High[9]
L-Proline (10)Diethyl malonateEthanol801894[8]
Ammonium Bicarbonate (cat.)Malonic acidSolvent-free902High[10][11]
TiCl₄/PyridineMethyl malonateCH₂Cl₂Room Temp1779[12]
NoneMalononitrileWater500.5-2High[2][13]

Experimental Protocols

Protocol 1: Piperidine-Catalyzed Synthesis of a Substituted Coumarin

This protocol details the synthesis of a coumarin derivative from this compound and diethyl malonate, a classic approach that often leads to high yields.

Materials:

  • This compound (1.0 equiv.)

  • Diethyl malonate (1.2 equiv.)

  • Piperidine (0.1 equiv.)[9]

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.) and diethyl malonate (1.2 equiv.) in anhydrous ethanol.

  • Stir the mixture at room temperature to ensure homogeneity.

  • Add a catalytic amount of piperidine (0.1 equiv.) to the reaction mixture.[9]

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Cool the mixture further in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure coumarin derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Experimental_Workflow start Start reagents Combine Aldehyde, Diethyl Malonate, and Ethanol start->reagents catalyst Add Piperidine Catalyst reagents->catalyst reflux Heat to Reflux (2-6 h) catalyst->reflux monitoring Monitor by TLC reflux->monitoring monitoring->reflux Incomplete cool Cool to Room Temperature and then in Ice Bath monitoring->cool Complete filter Filter and Wash with Cold Ethanol cool->filter purify Recrystallize Product filter->purify characterize Characterize (NMR, IR, MS) purify->characterize end End characterize->end

Sources

Application Notes and Protocols for the Preparation of Schiff Bases Using 2-Hydroxy-6-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed exploration of the synthesis of Schiff bases from 2-Hydroxy-6-(trifluoromethyl)benzaldehyde. This document is designed to offer full editorial control, moving beyond rigid templates to deliver an in-depth technical narrative grounded in scientific expertise and practical insights.

Introduction: The Significance of Schiff Bases from this compound

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-). They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1][2] Schiff bases derived from ortho-hydroxy aldehydes are of particular interest due to their capacity for intramolecular hydrogen bonding and their ability to act as versatile chelating ligands for various metal ions.[3][4] The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[5]

The starting material, this compound, presents a unique scaffold for the synthesis of novel Schiff bases. The presence of the ortho-hydroxyl group facilitates the formation of a stable six-membered ring through intramolecular hydrogen bonding with the imine nitrogen. Simultaneously, the electron-withdrawing nature of the trifluoromethyl group at the ortho position can influence the reactivity of the aldehyde and the physicochemical properties of the resulting Schiff base. These structural features make the resulting Schiff bases and their metal complexes promising candidates for applications in catalysis, materials science, and as therapeutic agents with potential antimicrobial, anticancer, and antiviral activities.[6]

Mechanism and Theory: Understanding the Reaction Pathway

The formation of a Schiff base is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.[7] The reaction proceeds through a two-step mechanism:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to form a neutral carbinolamine (hemiaminal).[7]

  • Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The lone pair on the nitrogen then displaces the water molecule, leading to the formation of a protonated imine. Subsequent deprotonation yields the final Schiff base product and regenerates the acid catalyst.[7]

The reaction is typically carried out at a slightly acidic pH (around 4-5) to facilitate both the nucleophilic attack by the amine (which is inhibited at very low pH due to protonation of the amine) and the dehydration of the carbinolamine (which is acid-catalyzed).[7]

The ortho-hydroxyl group in this compound plays a crucial role in stabilizing the final Schiff base through the formation of a strong intramolecular hydrogen bond (O-H···N=C). This interaction contributes to the planarity and rigidity of the molecule.[3][8] The electron-withdrawing trifluoromethyl group can increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack. However, steric hindrance from the two ortho substituents might also play a role in the reaction kinetics.[9]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a representative Schiff base from this compound and a primary amine, for example, 4-aminophenol.

Protocol 1: General Synthesis via Reflux Condensation

This protocol describes a widely applicable method for synthesizing Schiff bases by refluxing this compound with a primary amine in an alcoholic solvent.

Materials:

  • This compound

  • Primary amine (e.g., 4-aminophenol)

  • Absolute Ethanol or Methanol

  • Glacial Acic Acid (catalytic amount)

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers and standard laboratory glassware

  • Buchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Dissolution of Reactants:

    • In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol.

    • In a separate beaker, dissolve 1.0 mmol of the chosen primary amine (e.g., 4-aminophenol) in 10 mL of absolute ethanol. Gentle warming may be necessary to achieve complete dissolution.[10]

  • Reaction Setup:

    • Add the amine solution to the stirred solution of the aldehyde in the round-bottom flask.

    • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1][10]

    • Fit the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Reflux:

    • Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain a gentle reflux with continuous stirring for 2-4 hours.[3]

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Product:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • A precipitate of the Schiff base is expected to form upon cooling. To maximize crystallization, the flask can be placed in an ice bath.

    • Collect the solid product by vacuum filtration using a Buchner funnel.[10]

  • Purification:

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[10]

    • For further purification, the crude product can be recrystallized from hot ethanol.[10]

Data Presentation: Reaction Parameters and Characterization

The following table summarizes the key experimental parameters and expected characterization data for the synthesis of a Schiff base from this compound and 4-aminophenol.

ParameterValue/ObservationReference
Reactants This compound, 4-AminophenolN/A
Molar Ratio 1:1[11]
Solvent Absolute Ethanol[3]
Catalyst Glacial Acic Acid[1]
Reaction Time 2-4 hours[3]
Reaction Temp. Reflux (~78 °C)[3]
Product Yield Typically >80%[3]
Appearance Yellowish solid[3][11]
IR (cm⁻¹) ~3400 (O-H), ~1615 (C=N), ~1100 (C-F)[3][6]
¹H NMR (δ, ppm) ~13.0 (s, 1H, -OH), ~8.5 (s, 1H, -CH=N-), 7.0-8.0 (m, Ar-H)[8]
¹³C NMR (δ, ppm) ~165 (-CH=N-), 115-160 (Ar-C), ~124 (q, -CF₃)

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases derived from this compound.

Schiff_Base_Synthesis Reactants Reactants: This compound + Primary Amine Reaction_Setup Reaction Setup: Mixing and Addition Reactants->Reaction_Setup Solvent_Catalyst Solvent (Ethanol) + Catalyst (Acetic Acid) Solvent_Catalyst->Reaction_Setup Reflux Reflux (2-4 hours) Reaction_Setup->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Filtration Cooling->Filtration Purification Purification (Recrystallization) Filtration->Purification Final_Product Pure Schiff Base Purification->Final_Product Characterization Characterization: IR, NMR, Mass Spec. Final_Product->Characterization

Caption: Workflow for the synthesis and characterization of Schiff bases.

Applications in Research and Development

Schiff bases synthesized from this compound are valuable compounds with a wide array of potential applications:

  • Medicinal Chemistry: The unique structural features of these Schiff bases make them attractive candidates for the development of new therapeutic agents. They have been investigated for their antimicrobial, antifungal, anticancer, and antiviral activities.[12] The trifluoromethyl group can enhance the pharmacological profile of these molecules.

  • Coordination Chemistry: The ortho-hydroxy group and the imine nitrogen form a bidentate chelation site, making these compounds excellent ligands for a variety of metal ions. The resulting metal complexes have applications in catalysis, materials science, and as models for biological systems.[3]

  • Analytical Chemistry: Some Schiff bases exhibit fluorescence, making them useful as sensors for the detection of specific metal ions or small molecules.

  • Organic Synthesis: The imine bond in Schiff bases can be reduced to form secondary amines, which are important building blocks in the synthesis of more complex organic molecules.[5]

Conclusion

This guide provides a comprehensive overview of the synthesis of Schiff bases from this compound. The detailed protocols, mechanistic insights, and characterization data are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize and utilize these versatile compounds in their respective fields. The unique combination of the ortho-hydroxyl and ortho-trifluoromethyl groups offers exciting opportunities for the design of novel molecules with tailored properties and functions.

References

  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. ACS Omega.
  • ScienceOpen. (n.d.). Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth.
  • Al-Salami, B. K., et al. (2017). Synthesis and Characterization of new schiffbases derived from 2-hydroxybenzaldehye and amino acids and their vanadyl Complexes. ResearchGate.
  • ACS Omega. (n.d.). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine.
  • MDPI. (n.d.). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines.
  • Asian Journal of Research in Chemistry. (n.d.). Synthesis, Characterization, Spectroscopic Study of Schiff Base Ligand with some Transition Metal Complexes and Evaluation of Biological Activity.
  • Algerian Journal of Engineering and Technology. (n.d.). Synthesis and characterization of schiff base of 3-[(2-Hydroxy.
  • Jetir.org. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY.
  • ResearchGate. (n.d.). The structures of some ortho-hydroxy Schiff base ligands.
  • Science.gov. (n.d.). schiff bases synthesis: Topics by Science.gov.
  • ResearchGate. (2018). Synthesis , spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde.
  • ResearchGate. (n.d.). 1 H NMR spectral data of Schiff bases and their metal complexes.
  • Indian Journal of Advances in Chemical Science. (n.d.). A Short Review: Methodologies for the Synthesis of Schiff's Bases.
  • Bulletin of the Chemical Society of Ethiopia. (2018). synthesis of schiff bases derived from 2-hydroxy-1-naphth- aldehyde and their tin.
  • ResearchGate. (n.d.). Schiff base formation for benzaldehyde.
  • National Center for Biotechnology Information. (n.d.). Different Schiff Bases—Structure, Importance and Classification.
  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine.
  • Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines.
  • National Center for Biotechnology Information. (2024). Hydro- and deutero-deamination of primary amines using O-diphenylphosphinylhydroxylamine.

Sources

Application Notes & Protocols: 2-Hydroxy-6-(trifluoromethyl)benzaldehyde as a Versatile Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, has become a cornerstone in the design of modern agrochemicals, imparting enhanced metabolic stability, lipophilicity, and target-binding affinity.[1][2] 2-Hydroxy-6-(trifluoromethyl)benzaldehyde (CAS: 58914-35-5) is a highly valuable synthetic intermediate, uniquely functionalized with a reactive aldehyde, a nucleophilic hydroxyl group, and an electron-withdrawing trifluoromethyl group.[3] This combination of features makes it a powerful precursor for the synthesis of diverse and complex molecular scaffolds relevant to the development of novel herbicides, fungicides, and insecticides.[4][5] This document provides an in-depth guide for researchers and synthetic chemists, detailing the core synthetic transformations of this aldehyde and providing field-proven protocols for its application in constructing key agrochemical frameworks.

Physicochemical Properties and Safety Data

Understanding the fundamental properties of this compound is critical for its effective and safe use in synthesis. The molecule's reactivity is dictated by the interplay between the ortho-hydroxyl and aldehyde groups, sterically and electronically influenced by the adjacent CF₃ group.

Table 1: Properties of this compound

PropertyValueSource(s)
CAS Number 58914-35-5[3]
Molecular Formula C₈H₅F₃O₂[3]
Molecular Weight 190.12 g/mol [6]
Appearance White to off-white crystalline powder/solid
Solubility Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Acetone)[3]
InChI Key DHBICWJRPNXPHO-UHFFFAOYSA-N[3]

Safety & Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. According to safety data, it is associated with the following hazards:

  • GHS Pictogram: GHS07 (Exclamation mark)[6]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and heat.

Core Synthetic Applications in Agrochemical Design

The unique arrangement of functional groups in this compound allows for its use in a variety of powerful synthetic transformations to build key agrochemical scaffolds.

Application I: Synthesis of Schiff Bases (Imines) and Chiral Amines

Expert Rationale: The formation of a Schiff base (imine) via condensation with a primary amine is a fundamental and robust reaction. The resulting C=N bond is a key pharmacophore in many bioactive compounds and serves as a precursor to more complex heterocyclic systems. Subsequent reduction of the imine provides access to secondary amines, a structural motif present in numerous pesticides and fungicides, which can enhance molecular flexibility and hydrogen bonding capabilities.

The protocol below details the synthesis of a Schiff base with a substituted aniline, a common building block in agrochemical development, followed by its stereoselective reduction.

Protocol 1: Two-Step Synthesis of a Secondary Amine Derivative

Step A: Imine Formation

  • To a 100 mL round-bottom flask, add this compound (1.90 g, 10 mmol, 1.0 equiv.) and dissolve it in 30 mL of absolute ethanol.

  • Add 4-chloroaniline (1.28 g, 10 mmol, 1.0 equiv.) to the solution.

  • Add two drops of glacial acetic acid to catalyze the reaction.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, cool the mixture in an ice bath for 30 minutes to induce crystallization of the product.

  • Filter the resulting solid using a Büchner funnel, wash with a small amount of cold ethanol (2 x 5 mL), and dry under vacuum to yield the Schiff base product.

Step B: Reduction to Secondary Amine

  • Suspend the entire quantity of the dried Schiff base from Step A in 40 mL of methanol in a 100 mL round-bottom flask.

  • Cool the stirred suspension to 0-5 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (0.45 g, 12 mmol, 1.2 equiv.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.[7]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Quench the reaction by carefully adding 20 mL of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel to yield the final secondary amine.

Visualization of Workflow

G cluster_0 Step A: Imine Formation cluster_1 Step B: Reduction A 1. Dissolve Aldehyde & Aniline in Ethanol B 2. Add Catalytic Acetic Acid A->B C 3. Stir at RT (2h) Monitor by TLC B->C D 4. Cool & Crystallize C->D E 5. Filter, Wash & Dry D->E F 6. Suspend Imine in Methanol E->F Intermediate Schiff Base G 7. Cool to 0°C F->G H 8. Add NaBH4 Portion-wise G->H I 9. Stir at RT (3h) H->I J 10. Quench, Extract & Purify I->J K K J->K Final Secondary Amine

Caption: Workflow for Schiff base formation and subsequent reduction.

Application II: Knoevenagel Condensation for Coumarin Synthesis

Expert Rationale: The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that is particularly effective with salicylaldehydes for the synthesis of coumarins and other benzopyran derivatives.[8] The coumarin scaffold is a privileged structure found in many natural products and synthetic compounds with significant fungicidal and herbicidal activities. The reaction proceeds via the formation of an α,β-unsaturated dicarbonyl intermediate, which undergoes a rapid intramolecular cyclization (lactonization).

Protocol 2: Synthesis of a 5-(Trifluoromethyl)-Substituted Coumarin Derivative

  • In a 50 mL round-bottom flask, combine this compound (0.95 g, 5 mmol, 1.0 equiv.), diethyl malonate (0.88 g, 5.5 mmol, 1.1 equiv.), and 10 mL of absolute ethanol.

  • To this stirred solution, add piperidine (0.05 mL, 0.5 mmol, 0.1 equiv.) as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes.

  • The product will precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 5 mL) to remove unreacted starting materials and catalyst.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure coumarin derivative.

Visualization of Reaction Pathway

G Aldehyde This compound Intermediate Knoevenagel Adduct (Unstable) Aldehyde->Intermediate Malonate Diethyl Malonate Malonate->Intermediate Catalyst Piperidine, Ethanol, Δ Product 3-Carbethoxy-5-(trifluoromethyl)coumarin Intermediate->Product Intramolecular Lactonization

Caption: Pathway for Knoevenagel condensation to form a coumarin.

Data Summary and Expected Outcomes

The following table summarizes the described synthetic protocols, providing a quick reference for researchers planning their experiments. Yields are estimated based on analogous reactions reported in the chemical literature.

Table 2: Summary of Synthetic Protocols

ProtocolStarting AldehydeKey ReagentsProduct ScaffoldExpected Yield
1A 2-Hydroxy-6-(CF₃)benzaldehyde4-Chloroaniline, Acetic AcidSchiff Base (Imine)85-95%
1B Schiff Base from 1ASodium Borohydride (NaBH₄)Secondary Amine70-85%
2 2-Hydroxy-6-(CF₃)benzaldehydeDiethyl Malonate, PiperidineCoumarin65-80%

Conclusion

This compound is a potent and versatile building block for the synthesis of novel agrochemicals. Its unique electronic and steric properties, conferred by the trifluoromethyl group, combined with the classical reactivity of the salicylaldehyde moiety, provide chemists with a reliable entry point to a wide range of biologically relevant scaffolds. The protocols detailed herein for the synthesis of substituted amines and coumarins represent robust and high-yielding methods that can be readily adapted for the creation of diverse compound libraries for high-throughput screening in agrochemical discovery programs.

References

  • Vertex AI Search. 3-(Trifluoromethyl)benzaldehyde: A Versatile Intermediate for Advanced Chemical Synthesis.
  • MDPI. Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights.
  • Google Patents. WO2012040454A2 - Synthesis of substituted salicylaldehyde derivatives.
  • ChemicalBook. Benzaldehyde, 2-hydroxy-3,5-bis(trifluoromethyl)- synthesis.
  • Academic Journals and Conferences. Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions.
  • LookChem. Cas 210039-65-9,2-hydroxy-5-(trifluoroMethyl)benzaldehyde.
  • MDPI. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
  • salicyl_aldehyde. Salicylaldehyde (SA) (C6H4CHO-2-OH) is a useful aromatic organic chemical.
  • Oriental Journal of Chemistry. The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide.
  • Vertex AI Search. 2-Chloro-5-(trifluoromethyl)benzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 2-(Trifluoromethyl)benzaldehyde in Fine Chemical Manufacturing.
  • NINGBO INNO PHARMCHEM CO.,LTD. 2-(Trifluoromethyl)benzaldehyde: A Key Intermediate for Pharmaceutical & Agrochemical Synthesis.
  • Google Patents. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
  • CymitQuimica. CAS 58914-35-5: this compound.
  • Google Patents. US2180772A - Trifluoromethyl benzaldehydes.
  • Google Patents. EP3679794A1 - Herbicidal compositions.
  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • EPO. HERBICIDE COMBINATIONS - Patent 3639665.
  • Benchchem. Application Notes and Protocols for Catalytic Enasioselective Reactions of 3-(Trifluoromethyl)benzaldehyde.
  • PMC. Current Contributions of Organofluorine Compounds to the Agrochemical Industry.
  • Google Patents. US20110015067A1 - Herbicidal Compositions Comprising Pyroxasulfone.
  • Sigma-Aldrich. This compound.
  • ChemShuttle. This compound; CAS No..
  • Google Patents. WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.
  • Biosynth. Benzaldehyde, 2-hydroxy-5-(trifluoromethyl)- | 210039-65-9 | KIA03965.
  • Benchchem. Synthesis of 2-Hydroxy-6-nitrobenzaldehyde: Application Notes and Protocols.
  • Benchchem. Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
  • PubMed. Mechanism of action and fate of the fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) in biological systems. 2. In vitro reactions.
  • Sigma-Aldrich. 2-Hydroxy-5-(trifluoromethyl)benzaldehyde | 210039-65-9.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxy-6-(trifluoromethyl)benzaldehyde and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of target molecules. The development of robust and scalable synthetic routes to these building blocks is therefore of critical importance for drug development and manufacturing.

This document provides a detailed guide for the scale-up synthesis of this compound, focusing on a regioselective ortho-formylation strategy. We will delve into the mechanistic rationale for the chosen synthetic pathway, provide a comprehensive, kilogram-scale protocol, and address critical safety and operational considerations for researchers, scientists, and drug development professionals.

Strategic Approach to Regioselective Synthesis

The key challenge in synthesizing this compound lies in achieving the desired 1,2,6-substitution pattern on the benzene ring. A retrosynthetic analysis presents two primary strategies:

  • Route A: Trifluoromethylation of a pre-functionalized salicylaldehyde derivative.

  • Route B: Formylation of a trifluoromethylated phenol.

While both routes are chemically plausible, Route B, the ortho-formylation of 3-(trifluoromethyl)phenol, is the strategically superior approach for scale-up , primarily due to predictable regioselectivity.

Mechanistic Rationale for Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the aromatic ring. In our chosen starting material, 3-(trifluoromethyl)phenol, we have two key directing groups:

  • Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group. It enriches the electron density at the positions ortho (C2, C6) and para (C4) to itself, making them more susceptible to electrophilic attack.

  • Trifluoromethyl Group (-CF₃): A strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.[1]

When 3-(trifluoromethyl)phenol undergoes electrophilic formylation, the hydroxyl group's powerful ortho-directing effect overwhelmingly controls the position of the incoming formyl group. The hydroxyl group directs the electrophile to either the C2 or C6 position. Given that the C6 position is sterically unhindered, formylation occurs preferentially at this site, leading to the desired this compound. The deactivating, meta-directing nature of the CF₃ group further disfavors substitution at the C4 and C2 positions relative to the C6 position.

Comparative Analysis of Formylation Methods for Scale-Up

Several methods exist for the ortho-formylation of phenols. A comparative analysis is crucial for selecting the most suitable process for industrial-scale synthesis.

MethodDescriptionAdvantages for Scale-UpDisadvantages for Scale-Up
Reimer-Tiemann Reaction Reaction of a phenol with chloroform in a strong base.[2]Low-cost reagents.Often low yields, harsh basic conditions, use of carcinogenic chloroform, highly exothermic with risk of thermal runaway, and can produce isomeric byproducts.[3][4]
Duff Reaction Formylation with hexamethylenetetramine (HMTA) in an acidic medium.[5]Avoids chloroform.Generally inefficient with low yields, requires high temperatures, and can be difficult to control on a large scale.[6]
Vilsmeier-Haack Reaction Uses a Vilsmeier reagent (e.g., from DMF and POCl₃).[7]Effective for many electron-rich aromatics.Can lack regioselectivity with substituted phenols, leading to mixtures of isomers.[8]
Gattermann-Koch Reaction Uses carbon monoxide and HCl with a catalyst.[9]Direct formylation of aromatic hydrocarbons.Not applicable to phenol substrates.[3]
MgCl₂/Paraformaldehyde Method Employs magnesium chloride and triethylamine to mediate ortho-formylation with paraformaldehyde.[1][10]High regioselectivity for ortho-formylation, milder reaction conditions, avoids highly toxic reagents, and is applicable to large-scale preparations.Requires anhydrous conditions.

Based on this analysis, the MgCl₂/paraformaldehyde method stands out as the most promising for a safe, efficient, and regioselective scale-up synthesis of this compound.

Scale-Up Synthesis Protocol: Ortho-Formylation of 3-(Trifluoromethyl)phenol

This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a suitable, well-ventilated chemical reactor by trained personnel, adhering to all relevant safety guidelines.

Workflow Diagram

G cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Inert Atmosphere Purge (N2) prep2 Charge Anhydrous MgCl2 prep1->prep2 prep3 Charge Paraformaldehyde prep2->prep3 prep4 Add Anhydrous Acetonitrile prep3->prep4 react1 Add Triethylamine (dropwise) prep4->react1 react2 Add 3-(Trifluoromethyl)phenol react1->react2 react3 Heat to Reflux (e.g., ~80-85°C) react2->react3 react4 Monitor Reaction (e.g., by HPLC) react3->react4 workup1 Cool to Room Temperature react4->workup1 workup2 Quench with Aqueous HCl workup1->workup2 workup3 Extract with Organic Solvent workup2->workup3 workup4 Wash Organic Layer workup3->workup4 workup5 Dry and Concentrate workup4->workup5 purify1 Recrystallization workup5->purify1 purify2 Filter and Dry purify1->purify2 purify3 Characterization (NMR, MS, etc.) purify2->purify3

Caption: Workflow for the scale-up synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3-(Trifluoromethyl)phenol162.11850 g5.241.0
Anhydrous Magnesium Chloride (MgCl₂)95.211.25 kg13.12.5
Paraformaldehyde(30.03)n1.18 kg39.37.5
Triethylamine (TEA)101.191.97 L (1.43 kg)14.12.7
Anhydrous Acetonitrile41.0510 L--
Hydrochloric Acid (5% aq. solution)36.46As needed--
Ethyl Acetate88.11As needed--
Brine (Saturated NaCl solution)-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--
Step-by-Step Protocol
  • Reactor Setup:

    • Equip a suitable glass-lined reactor with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.

    • Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Charging Reagents:

    • To the reactor, charge anhydrous magnesium chloride (1.25 kg, 13.1 mol) and paraformaldehyde (1.18 kg, 39.3 mol).

    • Add anhydrous acetonitrile (10 L) to the reactor.

    • Begin stirring the suspension.

  • Base and Substrate Addition:

    • Slowly add triethylamine (1.97 L, 14.1 mol) to the suspension over 30-60 minutes, maintaining the temperature below 40°C (an exotherm may be observed).

    • After the addition of triethylamine is complete, add 3-(trifluoromethyl)phenol (850 g, 5.24 mol) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-8 hours.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add 5% aqueous hydrochloric acid to the stirred mixture to quench the reaction and dissolve the magnesium salts. Caution: Gas evolution (CO₂) may occur.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization. A suitable solvent system is a mixture of heptane and ethyl acetate.

    • Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hot heptane until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

    • Collect the crystals by filtration, wash with cold heptane, and dry under vacuum to afford pure this compound.

Safety and Process Considerations for Scale-Up

  • Exotherm Management: The initial addition of triethylamine can be exothermic. A controlled addition rate and adequate cooling capacity are essential to prevent a temperature spike. Although the MgCl₂/paraformaldehyde method is generally less exothermic than the Reimer-Tiemann reaction, all formylation reactions have the potential for thermal runaway. A thorough process safety assessment is recommended.[11]

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere to prevent side reactions and ensure high yields.

  • Handling of Reagents:

    • Paraformaldehyde: A flammable solid and a source of formaldehyde. Handle in a well-ventilated area and avoid inhalation of dust.

    • Triethylamine: A flammable and corrosive liquid with a strong odor. Handle in a fume hood with appropriate personal protective equipment (PPE).

    • Acetonitrile: A flammable and toxic solvent. Avoid inhalation and skin contact.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations.

Conclusion

The ortho-formylation of 3-(trifluoromethyl)phenol using the magnesium chloride/paraformaldehyde method provides a highly regioselective, efficient, and scalable route to this compound. This approach avoids the use of highly hazardous reagents and mitigates the risks associated with classical formylation methods, making it well-suited for industrial production. By understanding the underlying mechanistic principles and adhering to strict process safety management, researchers and drug development professionals can confidently implement this protocol for the kilogram-scale synthesis of this important building block.

References

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
  • H.E.L Group. (n.d.). Critical Considerations in Process Safety.
  • Hansen, T. V., & Skattebøl, L. (2005). ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. Organic Syntheses, 82, 64.
  • L.S.College, Muzaffarpur. (2021, December 31). Reimer–Tiemann reaction.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229.
  • Dr. Swathi Explains. (2025, November 11). Reimer - Tiemann reaction of phenols! Don't skip in your Exams! [Video]. YouTube.
  • Quora. (2018, March 7). What is the mechanism of the Riemer Tiemann reaction?
  • Wikipedia. (n.d.). Duff reaction.
  • Organic Syntheses. (n.d.). ortho-Formylation of phenols.
  • Organic Chemistry Tutor. (2021, May 16). Reimer-Tiemann Reaction - Phenol to Salicylaldehyde [Video]. YouTube.
  • Semantic Scholar. (2005, April 15). ortho‐Formylation of Phenols; Preparation of 3‐Bromosalicylaldehyde.
  • Google Patents. (2019). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
  • Sciencemadness.org. (n.d.). Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols.
  • RSC Publishing. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity.
  • Occupational Safety and Health Administration. (n.d.). 1910.119 App C - Compliance Guidelines and Recommendations for Process Safety Management (Nonmandatory).
  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.
  • PubMed. (2023, July 21). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes.

Sources

Catalytic Applications of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Trifluoromethyl Moiety in Catalysis

The incorporation of fluorine-containing groups, particularly the trifluoromethyl (CF₃) group, into organic molecules can profoundly alter their physicochemical properties.[1][2] The CF₃ group is a powerful electron-withdrawing moiety with high lipophilicity and metabolic stability, making it a desirable feature in pharmaceuticals and agrochemicals.[1][2] In the realm of catalysis, these properties can be strategically harnessed to modulate the electronic and steric environment of a metal center, thereby influencing its catalytic activity, selectivity, and stability.[3]

2-Hydroxy-6-(trifluoromethyl)benzaldehyde serves as a valuable precursor for a class of versatile ligands, most notably Schiff bases. The condensation of this aldehyde with a primary amine yields a Schiff base ligand bearing the trifluoromethyl group ortho to the hydroxyl moiety. This substitution pattern is not merely incidental; the strong electron-withdrawing nature of the CF₃ group can significantly impact the acidity of the phenolic proton and the electronic properties of the resulting metal complex.[1] This, in turn, allows for the fine-tuning of the catalyst's reactivity and selectivity in a variety of organic transformations.[4]

This guide provides detailed application notes and protocols for the synthesis and utilization of metal complexes derived from this compound in key catalytic reactions. The methodologies presented are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with a solid foundation for exploring the catalytic potential of these unique complexes.

Part 1: Synthesis of a Chiral Schiff Base Ligand and its Copper(II) Complex

The modular nature of Schiff base synthesis allows for the facile introduction of chirality, a critical element for asymmetric catalysis.[5][6] By selecting a chiral primary amine, a chiral Schiff base ligand can be prepared, which upon complexation with a metal ion, can create a chiral catalytic environment.

Protocol 1: Synthesis of a Chiral Schiff Base Ligand

This protocol describes the synthesis of a chiral Schiff base ligand from this compound and (R)-(-)-2-phenylglycinol.

Materials:

  • This compound

  • (R)-(-)-2-Phenylglycinol

  • Methanol (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.

  • To this solution, add a solution of (R)-(-)-2-Phenylglycinol (1.0 eq) in anhydrous methanol dropwise with stirring.

  • The reaction mixture is then refluxed for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude Schiff base ligand.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure chiral Schiff base ligand.

Protocol 2: Synthesis of the Chiral Copper(II)-Schiff Base Complex

Materials:

  • Chiral Schiff base ligand (from Protocol 1)

  • Copper(II) acetate monohydrate

  • Methanol (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the synthesized chiral Schiff base ligand (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • In a separate flask, dissolve copper(II) acetate monohydrate (0.5 eq) in anhydrous methanol.

  • Slowly add the copper(II) acetate solution to the ligand solution with vigorous stirring.

  • A color change should be observed, indicating complex formation.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • The resulting solid complex is collected by filtration, washed with cold methanol, and dried under vacuum.

G cluster_0 Protocol 1: Ligand Synthesis cluster_1 Protocol 2: Complexation Aldehyde This compound Reflux Reflux Aldehyde->Reflux Amine (R)-(-)-2-Phenylglycinol Amine->Reflux Methanol1 Methanol (solvent) Methanol1->Reflux Ligand Chiral Schiff Base Ligand Reflux->Ligand Ligand_in Chiral Schiff Base Ligand Ligand->Ligand_in Stir Stir at RT Ligand_in->Stir CuOAc Copper(II) Acetate CuOAc->Stir Methanol2 Methanol (solvent) Methanol2->Stir Complex Chiral Cu(II)-Schiff Base Complex Stir->Complex

Caption: Synthesis of the chiral Cu(II)-Schiff base complex.

Part 2: Catalytic Applications

The synthesized chiral Cu(II)-Schiff base complex is a versatile catalyst for a range of asymmetric transformations.[4][7] Here, we detail its application in two key C-C bond-forming reactions: the Asymmetric Henry (Nitroaldol) Reaction and the Asymmetric Strecker Reaction.

Application 1: Asymmetric Henry Reaction

The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone.[7] The use of a chiral catalyst allows for the enantioselective synthesis of β-nitro alcohols, which are valuable synthetic intermediates.[7]

Protocol 3: Asymmetric Henry Reaction of p-Nitrobenzaldehyde with Nitromethane

Materials:

  • Chiral Cu(II)-Schiff base complex (from Protocol 2)

  • p-Nitrobenzaldehyde

  • Nitromethane

  • Isopropanol (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the chiral Cu(II)-Schiff base complex (5 mol%).

  • Add anhydrous isopropanol (2 mL) and stir to dissolve the catalyst.

  • Add p-Nitrobenzaldehyde (1.0 eq) to the catalyst solution.

  • Add nitromethane (10.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Summary Table:

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
15Isopropanol2524>90>95
22Isopropanol2548>85>95
35THF2524~80~90
45Toluene2524~75~88

Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and substrate scope.

G Catalyst Chiral Cu(II)-Schiff Base Complex Intermediate [Catalyst-Substrate Complex] Catalyst->Intermediate Aldehyde p-Nitrobenzaldehyde Aldehyde->Intermediate Nitromethane Nitromethane Nitromethane->Intermediate Product β-Nitro Alcohol Intermediate->Product Product->Catalyst Catalyst Regeneration

Caption: Catalytic cycle for the Asymmetric Henry Reaction.

Application 2: Asymmetric Strecker Reaction

The Strecker reaction is a three-component reaction between an aldehyde, an amine, and a cyanide source to synthesize α-amino nitriles, which are precursors to α-amino acids.[7]

Protocol 4: Asymmetric Strecker Reaction

Materials:

  • Chiral Cu(II)-Schiff base complex (from Protocol 2)

  • Benzaldehyde

  • Aniline

  • Trimethylsilyl cyanide (TMSCN)

  • Dichloromethane (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral Cu(II)-Schiff base complex (5 mol%) in anhydrous dichloromethane.

  • Add benzaldehyde (1.0 eq) and aniline (1.1 eq) to the solution and stir for 30 minutes at room temperature to form the imine in situ.

  • Cool the reaction mixture to 0 °C.

  • Slowly add trimethylsilyl cyanide (1.2 eq) to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-amino nitrile.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Part 3: Mechanistic Insights and the Role of the Trifluoromethyl Group

The catalytic activity of the Schiff base metal complex is derived from the ability of the metal center to coordinate with the substrates, thereby activating them and facilitating the reaction in a stereocontrolled manner.[4] The trifluoromethyl group plays a crucial role in enhancing the catalytic performance through several mechanisms:

  • Electronic Effects: The strong electron-withdrawing nature of the CF₃ group increases the Lewis acidity of the metal center.[3] This enhanced Lewis acidity promotes the coordination of the aldehyde substrate, making it more susceptible to nucleophilic attack.

  • Steric Influence: The bulky CF₃ group can create a well-defined chiral pocket around the metal center, which is essential for high enantioselectivity.[3] It helps to control the orientation of the incoming nucleophile, favoring one enantiomeric pathway over the other.

  • Enhanced Stability: The presence of the trifluoromethyl group can increase the thermal and oxidative stability of the catalyst, leading to a longer catalyst lifetime and higher turnover numbers.[1]

Conclusion

Complexes derived from this compound represent a promising class of catalysts for a variety of organic transformations. The strategic placement of the trifluoromethyl group allows for the fine-tuning of the catalyst's electronic and steric properties, leading to high efficiency and enantioselectivity in asymmetric reactions. The protocols detailed in this guide provide a starting point for researchers to explore the rich catalytic chemistry of these fascinating compounds. Further investigations into the synthesis of novel Schiff base ligands from this precursor and their application in other catalytic reactions are highly encouraged.

References

  • Wei, Y., Zhang, B. L., Liu, P., He, W., & Zhang, S. Y. (2011). The Application of Chiral Schiff Base in Asymmetric Catalysis. Mini-Reviews in Organic Chemistry, 8(1), 66–90. [Link]
  • Wei, Y., Zhang, B. L., Liu, P., He, W., & Zhang, S. Y. (2011). The Application of Chiral Schiff Base in Asymmetric Catalysis. Bentham Science Publishers. [Link]
  • Catalysis for Fluorination and Trifluoromethylation. (2014).
  • Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. (2025). RSC Publishing. [Link]
  • Bunno, Y., Tsukimawashi, Y., et al. (2021). Metal-Containing Schiff Base/Sulfoxide Ligands for Pd(II)-Catalyzed Asymmetric Allylic C–H Aminations.
  • Trifluoromethyl
  • Schiff bases and their metal Complexes: A review on the history, synthesis, and applications. (2023).
  • Mahmoud, W. A., & Salloom, H. K. (n.d.). Synthesis and Identification of Some New Metal Complexes of Mixed Schiff Base Ligands. Semantic Scholar. [Link]
  • Synthesis of Schiff Base Complexes of Mn(II) and Co(II) and their Catalytic Oxidation towards Olefins and Alcohols. (2025).
  • Organometallic complexes of Schiff bases: Recent progress in oxidation c
  • Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. (n.d.). JETIR. [Link]
  • Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. (2019). PubMed Central. [Link]
  • Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. (2024). JACS Au. [Link]
  • Metal Complexes with Schiff Bases as Antimicrobials and C
  • Understanding the Significance of Trifluoromethyl Groups in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Different Schiff Bases—Structure, Importance and Classific
  • Trifluoromethyl group. Wikipedia. [Link]
  • Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applic
  • Carbon-carbon Cross Coupling Reactions Assisted by Schiff Base Complexes of Palladium, Cobalt and Copper: A Brief Overview. (n.d.).
  • Schiff base complexes and their versatile applications as catalysts in oxidation of organic compounds: part I. (n.d.). Scilit. [Link]
  • Palladium Schiff Base Complexes: Potential catalysts for C-C bond reactions. (n.d.). Sciforum. [Link]
  • Efficient C--C cross-coupling reactions by (isatin)-Schiff base functionalized magnetic nanoparticle-supported Cu(II) acetate as a magnetically recoverable catalyst. (2025).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-hydroxy-6-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile building block. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and validated through extensive laboratory experience.

I. Understanding the Compound: Key Physicochemical Properties

Before delving into purification strategies, a foundational understanding of the physicochemical properties of this compound is crucial for selecting the appropriate methodology.

PropertyValueSignificance for Purification
Molecular Formula C₈H₅F₃O₂Indicates a relatively small, aromatic molecule.
Molecular Weight 190.12 g/mol Useful for calculations involving molarity and equivalents.
Appearance White to off-white crystalline powderThe color can be an initial indicator of purity.
Melting Point ~90-95 °CA sharp melting point within this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Solubility Limited water solubility; dissolves in basic aqueous solutions and many organic solvents.This differential solubility is the cornerstone of several purification techniques, including recrystallization and liquid-liquid extraction.
Thermal Stability Moderate; may decompose at high temperaturesDictates the appropriate temperature ranges for distillation and drying to avoid degradation.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound in a question-and-answer format.

Recrystallization

Q1: My recrystallized this compound is still off-color (yellow or brown). What is causing this, and how can I fix it?

A1: An off-color appearance after recrystallization typically points to the presence of colored, polar impurities that co-crystallize with your product or are adsorbed onto the crystal surface.

  • Causality: These impurities may be byproducts from the synthesis, such as oxidized or polymeric materials. The hydroxyl and aldehyde groups on the aromatic ring make it susceptible to oxidation, which can generate colored species.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Before allowing the hot, saturated solution to cool, add a small amount (typically 1-2% w/w of your compound) of activated carbon. The activated carbon will adsorb the colored impurities.

    • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing celite or filter paper to remove the carbon. This step must be performed rapidly to prevent premature crystallization of the product in the funnel.

    • Solvent System Optimization: If color persists, consider a different solvent or a mixed-solvent system for recrystallization. A solvent system where the compound is highly soluble when hot but sparingly soluble when cold is ideal. Common choices include heptane/ethyl acetate or toluene.

    • Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity and color.

Q2: I am experiencing poor recovery after recrystallization. What are the likely causes?

A2: Low recovery is a common issue in recrystallization and can be attributed to several factors.

  • Causality:

    • Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures.

    • Cooling the solution too quickly: Rapid cooling leads to the formation of small, impure crystals and can trap impurities.

    • Premature crystallization: The product crystallizing out during hot filtration.

    • Incomplete transfer: Product loss during transfers between flasks.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Pre-heat Funnel: As mentioned in Q1, pre-heating the filtration apparatus for hot filtration is critical.

    • Solvent Rinses: Rinse the crystallization flask with a small amount of the cold recrystallization solvent to recover any remaining crystals and transfer them to the filter funnel.

Column Chromatography

Q3: My this compound is not separating from a closely related impurity on a silica gel column. What can I do to improve the separation?

A3: Achieving baseline separation of structurally similar compounds can be challenging. The key is to exploit subtle differences in their polarity.

  • Causality: If an impurity has a polarity very similar to the desired product, they will co-elute with many common solvent systems.

  • Troubleshooting Steps:

    • Solvent System Modification:

      • Decrease Polarity: Start with a less polar eluent system (e.g., a higher ratio of hexane or heptane to ethyl acetate). This will increase the retention time of both compounds on the silica gel, potentially allowing for better separation.

      • Introduce a Different Solvent: Sometimes, adding a small percentage of a third solvent with different properties (e.g., dichloromethane or a trace of acetic acid if the impurity is basic) can alter the interactions with the stationary phase and improve resolution.

    • Optimize Column Parameters:

      • Use a longer column: This increases the number of theoretical plates and can enhance separation.

      • Use a smaller particle size silica gel: This also increases the efficiency of the column.

      • Decrease the flow rate: A slower flow rate allows for better equilibration between the mobile and stationary phases.

    • Alternative Stationary Phases: If silica gel is ineffective, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 column, depending on the nature of the impurity.

Q4: The product is streaking or tailing on the chromatography column. Why is this happening?

A4: Tailing is often a sign of undesirable interactions between the compound and the stationary phase or issues with the sample application.

  • Causality:

    • Compound Acidity: The phenolic hydroxyl group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing.

    • Overloading: Applying too much sample to the column can exceed its capacity, causing band broadening and tailing.

    • Inappropriate Sample Loading Solvent: Dissolving the sample in a solvent that is too polar can cause it to spread out at the top of the column.

  • Troubleshooting Steps:

    • Deactivate the Silica: Add a small amount of a polar modifier, like triethylamine (for basic compounds) or acetic acid (for acidic compounds), to the eluent. For an acidic compound like this compound, a small amount of acetic acid can help by protonating any basic sites on the silica and reducing strong interactions.

    • Reduce Sample Load: Ensure you are not exceeding the recommended loading capacity of your column (typically 1-5% of the silica gel weight).

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column. This often results in a much sharper initial band.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method to purify this compound on a large scale?

A1: For large-scale purification, recrystallization is generally the most cost-effective and efficient method. Column chromatography can be expensive and time-consuming for multi-kilogram quantities. Distillation under reduced pressure may also be an option if the compound is thermally stable and the impurities have significantly different boiling points.

Q2: Are there any specific safety precautions I should take when handling this compound?

A2: Yes, proper safety measures are essential. This compound can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle it in a well-ventilated area or a fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] In case of contact with skin or eyes, rinse immediately with plenty of water.[1] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[1][2][3]

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm purity:

  • Melting Point: A sharp melting point within the expected range (90-95 °C) is a good initial indicator.

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any proton- or carbon-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can provide a quantitative measure of purity and identify the molecular weights of any impurities.

Q4: My compound is an oil, not a crystalline solid. What does this mean?

A4: If your this compound is an oil, it is likely impure. The presence of impurities can disrupt the crystal lattice and lower the melting point to below room temperature. Further purification by column chromatography is recommended to isolate the pure, solid product.

IV. Experimental Workflows

Workflow 1: Purification by Recrystallization

Recrystallization_Workflow A Dissolve Crude Product in Minimum Hot Solvent B Add Activated Carbon (if colored) A->B C Hot Filtration B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Collect Crystals by Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals Under Vacuum G->H I Assess Purity (MP, TLC, NMR) H->I

Caption: Recrystallization workflow for this compound.

Workflow 2: Troubleshooting Column Chromatography Separation

Chromatography_Troubleshooting Start Poor Separation? Solvent Modify Solvent System? (e.g., lower polarity) Start->Solvent Column Change Column Parameters? (e.g., longer column, slower flow) Solvent->Column No Success Separation Achieved Solvent->Success Yes Stationary Try Different Stationary Phase? (e.g., Alumina, C18) Column->Stationary No Column->Success Yes Stationary->Success Yes

Sources

Technical Support Center: Synthesis of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde (CAS 58914-35-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. The inherent electronic properties of the starting material, 2-(trifluoromethyl)phenol, present unique hurdles that necessitate a careful selection of synthetic strategy and precise control over reaction conditions.

I. Understanding the Synthetic Challenge: The Influence of the Trifluoromethyl Group

The primary challenge in the synthesis of this compound lies in the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group.[1] This group significantly deactivates the aromatic ring towards electrophilic aromatic substitution, which is the fundamental mechanism of most classical formylation reactions. Consequently, methods that are effective for standard phenols often result in low to negligible yields with 2-(trifluoromethyl)phenol.

The regioselectivity of the formylation is another critical aspect. The hydroxyl (-OH) group is an ortho, para-director, while the trifluoromethyl (-CF3) group is a meta-director.[2] In the case of 2-(trifluoromethyl)phenol, the hydroxyl group directs electrophilic attack to the 4- and 6-positions, while the trifluoromethyl group directs to the 4- and 6-positions (meta to itself). This synergistic directing effect favors substitution at the 6-position, making the synthesis of the desired this compound regio-chemically feasible, provided a sufficiently reactive formylation method is employed.

II. Comparative Overview of Synthetic Strategies

Several formylation methods can be considered for the synthesis of this compound. The choice of method will significantly impact the reaction yield and purity of the final product.

Synthetic MethodGeneral ApplicabilityExpected Yield for this compoundKey Considerations
Directed Ortho-Metalation (DoM) HighGood to ExcellentRequires anhydrous conditions and careful handling of organolithium reagents. Offers excellent regioselectivity.
Vilsmeier-Haack Reaction ModerateModerateThe Vilsmeier reagent is a weaker electrophile, which can be a limitation with deactivated substrates.[3]
Duff Reaction Low to ModerateLow to ModerateGenerally inefficient for phenols, but the use of trifluoroacetic acid (TFA) can improve yields.[4][5]
Reimer-Tiemann Reaction LowVery Low to NegligibleKnown for low yields and the formation of side products, particularly with deactivated phenols.[6][7]

Based on the deactivating nature of the trifluoromethyl group, Directed Ortho-Metalation (DoM) is the most promising strategy for achieving a high yield of this compound.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, with a focus on the Directed Ortho-Metalation (DoM) approach.

Question 1: My Directed Ortho-Metalation (DoM) reaction resulted in a low yield of the desired product. What are the likely causes and how can I improve it?

Answer:

Low yields in a DoM reaction for this synthesis can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Deprotonation of the Phenol: The initial deprotonation of the hydroxyl group is crucial for directing the lithiation.

    • Cause: Insufficient organolithium reagent or reaction time.

    • Solution: Ensure you are using at least two equivalents of a strong alkyllithium base like n-butyllithium or sec-butyllithium. The first equivalent deprotonates the acidic phenol, and the second directs the ortho-lithiation.[8] Allow sufficient time for the deprotonation to complete before proceeding with the lithiation step. Monitoring the reaction by quenching small aliquots with D₂O and analyzing by ¹H NMR can confirm the extent of lithiation.

  • Inefficient Lithiation: Even with a directing group, the deactivating effect of the -CF3 group can make the ortho-lithiation sluggish.

    • Cause: Suboptimal temperature or reaction time for the lithiation step.

    • Solution: The lithiation is typically performed at low temperatures (-78 °C) to prevent side reactions. However, for a deactivated substrate, a slightly higher temperature (e.g., -40 °C to -20 °C) or a longer reaction time may be necessary. Careful optimization is required to balance reactivity with the stability of the organolithium intermediate.

  • Poor Quenching with the Formylating Agent: The reaction of the aryllithium intermediate with the formylating agent is a critical step.

    • Cause: Inactive formylating agent or inefficient addition.

    • Solution: Use freshly distilled or high-purity N,N-dimethylformamide (DMF) as the formylating agent. Ensure the DMF is added slowly at a low temperature to control the exotherm and prevent side reactions.

  • Work-up and Purification Issues: The product can be lost during the work-up and purification steps.

    • Cause: Inefficient extraction or decomposition of the product.

    • Solution: Acidify the reaction mixture carefully during work-up to a pH of ~5-6 before extraction. Use a suitable organic solvent for extraction, such as ethyl acetate or diethyl ether. The product, being a phenol, can be sensitive to strongly basic or acidic conditions. For purification, column chromatography on silica gel is generally effective.

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the potential side products?

Answer:

The formation of multiple products is a common issue. Here are some likely side products and their origins:

  • Unreacted 2-(Trifluoromethyl)phenol: This is the most common "side product" and indicates an incomplete reaction. The starting material can be recovered and recycled.

  • Benzoic Acid Derivative: The desired aldehyde product can be oxidized to the corresponding carboxylic acid, especially if the reaction is exposed to air for an extended period during work-up.

  • Products from Incomplete Lithiation: If the lithiation is not complete, quenching with DMF can lead to the formation of other byproducts.

  • Products from Alternative Lithiation Sites: While the hydroxyl group is a strong ortho-director, there is a small possibility of lithiation at other positions on the ring, leading to isomeric aldehydes, although this is less likely given the directing effects in this specific substrate.

Question 3: Can I use a classical formylation method like the Reimer-Tiemann or Duff reaction?

Answer:

While theoretically possible, classical formylation methods are not recommended for this synthesis due to the deactivating nature of the trifluoromethyl group.

  • Reimer-Tiemann Reaction: This reaction generates dichlorocarbene as the electrophile, which is highly reactive.[6] However, the nucleophilicity of the 2-(trifluoromethyl)phenoxide is significantly reduced, leading to very low yields.[7] The harsh basic and high-temperature conditions can also lead to decomposition.[9]

  • Duff Reaction: This reaction uses hexamethylenetetramine as the formylating agent and is generally inefficient for phenols, with typical yields in the 15-20% range even for activated phenols.[5][10] While the use of trifluoroacetic acid as a solvent has been shown to improve yields in some cases, it is unlikely to overcome the strong deactivation by the -CF3 group to provide a synthetically useful yield.[4]

Question 4: What are the key safety precautions I should take when performing a Directed Ortho-Metalation reaction?

Answer:

Directed Ortho-Metalation reactions involve the use of pyrophoric and highly reactive reagents, necessitating strict adherence to safety protocols.

  • Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum) and the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen).

  • Handling Organolithium Reagents: Organolithium reagents such as n-butyllithium are pyrophoric and will ignite on contact with air. They should be handled using proper syringe techniques and under an inert atmosphere.

  • Temperature Control: The reaction is typically performed at low temperatures. Ensure you have a reliable cooling bath (e.g., dry ice/acetone) and monitor the internal reaction temperature.

  • Quenching: The reaction should be quenched carefully by slowly adding the quenching agent at a low temperature. Quenching with protic solvents like water or ethanol can be highly exothermic.

IV. Experimental Protocols

The following is a representative, detailed protocol for the synthesis of this compound via Directed Ortho-Metalation. This protocol is based on established principles of DoM and should be adapted and optimized for your specific laboratory conditions.[8][11]

Step 1: Directed Ortho-Metalation and Formylation

G cluster_0 Reaction Setup cluster_1 Deprotonation & Lithiation cluster_2 Formylation cluster_3 Work-up & Purification A 1. Flame-dry a round-bottom flask under vacuum and backfill with argon. B 2. Add anhydrous THF via syringe. A->B C 3. Add 2-(trifluoromethyl)phenol to the flask. B->C D 4. Cool the solution to -78 °C. C->D E 5. Slowly add n-butyllithium (2.2 eq) via syringe. D->E F 6. Stir at -78 °C for 1 hour. E->F G 7. Warm to -20 °C and stir for 2-3 hours. F->G H 8. Cool the reaction mixture back to -78 °C. G->H I 9. Slowly add anhydrous DMF (3.0 eq) via syringe. H->I J 10. Stir at -78 °C for 1 hour, then warm to room temperature. I->J K 11. Quench with saturated aqueous NH4Cl. J->K L 12. Acidify with 1M HCl to pH ~5-6. K->L M 13. Extract with ethyl acetate. L->M N 14. Wash with brine, dry over Na2SO4, and concentrate. M->N O 15. Purify by flash column chromatography. N->O

Caption: Experimental workflow for the synthesis of this compound via Directed Ortho-Metalation.

Materials:

  • 2-(Trifluoromethyl)phenol

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (solution in hexanes)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 2-(trifluoromethyl)phenol (1.0 eq).

  • Dissolve the phenol in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to -20 °C and stir for an additional 2-3 hours to ensure complete lithiation.

  • Cool the reaction mixture back down to -78 °C.

  • Slowly add anhydrous DMF (3.0 eq) dropwise.

  • Stir the reaction at -78 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Acidify the aqueous layer to a pH of approximately 5-6 with 1M HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

V. References

  • Duff, J. C.; Bills, E. J. J. Chem. Soc.1932 , 1987.

  • Duff, J. C.; Bills, E. J. J. Chem. Soc.1941 , 547.

  • Klumpp, D. A. et al. J. Am. Chem. Soc.2007 , 129, 32, 9936–9937.

  • Ferguson, L. N. Chem. Rev.1946 , 38, 227–254.

  • Ogata, Y.; Sugiura, F. Tetrahedron1968 , 24, 5001-5010.

  • Smith, W. E. J. Org. Chem.1972 , 37, 3972-3973.

  • Jones, G.; Stanforth, S. P. Org. React.2000 , 56, 355-659.

  • Vilsmeier, A.; Haack, A. Ber. Dtsch. Chem. Ges. A/B1927 , 60, 119-122.

  • Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.

  • Snieckus, V. Chem. Rev.1990 , 90, 879-933.

  • Reimer, K.; Tiemann, F. Ber. Dtsch. Chem. Ges.1876 , 9, 824-828.

  • Wynberg, H.; Meijer, E. W. Org. React.1982 , 28, 1-36.

  • Larrow, J. F. et al. J. Org. Chem.1994 , 59, 1939-1943.

  • Lindoy, L. F. et al. Synthesis1998 , 1029-1032.

  • Wada, F. et al. Bull. Chem. Soc. Japan1980 , 53, 1473-1474.

  • Crounse, N. N. Org. React.1949 , 5, 290-302.

  • Truce, W. E. Org. React.1957 , 9, 37-72.

  • Comins, D. L.; Brown, J. D. J. Org. Chem.1984 , 49, 1078-1083.

  • Mills, R. J.; Snieckus, V. J. Org. Chem.1989 , 54, 4386-4392.

  • Hansen, T. V.; Skattebøl, L. Org. Synth.2005 , 82, 64.

  • Pansegrau, P. D.; Rieker, W. F.; Meyers, A. I. J. Am. Chem. Soc.1988 , 110, 7178-7185.

  • Wynberg, H. Chem. Rev.1960 , 60, 169-184.

  • Gattermann, L. Ber. Dtsch. Chem. Ges.1898 , 31, 1149-1152.

  • Adams, R.; Levine, I. J. Am. Chem. Soc.1923 , 45, 2373-2377.

  • Beak, P.; Tse, A.; Hawkins, J.; Chen, C.; Mills, S. Tetrahedron1983 , 39, 1983-1990.

  • Krasovskiy, A.; Krasovskaya, V.; Knochel, P. Angew. Chem., Int. Ed.2006 , 45, 2958-2961.

  • Mosrin, M.; Knochel, P. Org. Lett.2008 , 10, 2497-2500.

  • Lin, W.; Baron, O.; Knochel, P. Org. Lett.2006 , 8, 5673-5676.

  • Jones, S. B.; Simmons, B. S.; MacMillan, D. W. C. J. Am. Chem. Soc.2009 , 131, 13606-13607.

  • Reitz, D. B.; Massey, S. M. J. Org. Chem.1990 , 55, 1375-1380.

Sources

Technical Support Center: Navigating Reactions with 2-Hydroxy-6-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-6-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and anticipate potential side reactions encountered during their experiments with this versatile reagent. The unique electronic properties conferred by the ortho-hydroxyl and trifluoromethyl groups dictate its reactivity, which, if not properly managed, can lead to the formation of undesired side products. This document provides in-depth, field-proven insights to help you optimize your reaction outcomes.

Troubleshooting Guide: Common Observational Problems

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Question 1: My reaction mixture has turned into a dark, tarry substance. What is the likely cause and how can I prevent it?

Answer:

The formation of dark, intractable tars is a common issue when working with reactive aldehydes, particularly under harsh reaction conditions. This is often due to polymerization or decomposition of the starting material or product.

  • Causality: this compound is susceptible to decomposition at elevated temperatures or in the presence of strong acids or bases.[1] The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aldehyde, making it more prone to polymerization.

  • Troubleshooting Steps:

    • Temperature Control: Strictly control the reaction temperature. Use a temperature-controlled heating mantle or an ice bath to maintain the optimal temperature for your specific reaction. Avoid localized overheating.

    • Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can also lead to colored byproducts.

    • Reagent Purity: Ensure the purity of your this compound and other reagents. Impurities can sometimes catalyze decomposition pathways.

    • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that may cause decomposition.

Question 2: I'm running a reaction under basic conditions and my yield is low, with two major, more polar side products observed on my TLC. What are these likely side products?

Answer:

Given that this compound lacks α-hydrogens, it is highly susceptible to the Cannizzaro reaction in the presence of a strong base.[2] This is a disproportionation reaction where two molecules of the aldehyde are converted into a primary alcohol and a carboxylic acid.

  • Side Product Identity:

    • 2-Hydroxy-6-(trifluoromethyl)benzyl alcohol: The reduction product.

    • 2-Hydroxy-6-(trifluoromethyl)benzoic acid: The oxidation product.

  • Mechanism: One molecule of the aldehyde is reduced by a hydride transfer from the tetrahedral intermediate formed by the attack of hydroxide on another aldehyde molecule.[3]

  • Troubleshooting and Prevention:

    • Choice of Base: If your desired reaction does not require a strong base, consider using a weaker, non-nucleophilic base such as potassium carbonate or triethylamine.

    • Temperature: The Cannizzaro reaction is often favored at higher temperatures. Running your reaction at a lower temperature may suppress this side reaction.

    • Crossed Cannizzaro Reaction: If your reaction partner is another aldehyde that also lacks alpha-hydrogens (like formaldehyde), a crossed Cannizzaro reaction may occur, leading to a more complex product mixture.[4]

Question 3: I am performing an oxidation reaction to synthesize 2-Hydroxy-6-(trifluoromethyl)benzoic acid, but I'm observing a different major product. What could it be?

Answer:

While the expected product of aldehyde oxidation is a carboxylic acid, ortho-hydroxy benzaldehydes can undergo a specific transformation known as the Dakin oxidation in the presence of hydrogen peroxide and a base.[1][5]

  • Side Product Identity: The Dakin reaction will convert the aldehyde to a phenol, resulting in 3-(trifluoromethyl)catechol (3-(trifluoromethyl)benzene-1,2-diol).

  • Mechanism: The reaction proceeds through a Baeyer-Villiger-like rearrangement of an intermediate formed by the nucleophilic attack of a hydroperoxide ion on the aldehyde carbonyl.[1]

  • Preventative Measures:

    • Choice of Oxidant: To favor the formation of the carboxylic acid, use oxidizing agents other than hydrogen peroxide in base. Reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are more suitable for this transformation.

    • Reaction Conditions: If hydrogen peroxide must be used, acidic conditions may favor the desired oxidation to the carboxylic acid, although care must be taken to avoid acid-catalyzed decomposition.

Question 4: In my Claisen-Schmidt condensation with acetone, I'm getting a complex mixture of products. What are the potential side reactions?

Answer:

The Claisen-Schmidt condensation involves the reaction of an aromatic aldehyde with a ketone that has α-hydrogens.[6] While the desired product is the α,β-unsaturated ketone, several side reactions can occur.

  • Potential Side Products:

    • Self-condensation of Acetone: Acetone can undergo self-aldol condensation to form diacetone alcohol, which can then dehydrate to mesityl oxide.

    • Double Condensation: If the stoichiometry is not carefully controlled, a second molecule of this compound can react with the initial condensation product at the other α-carbon of acetone, leading to a bis-adduct.

  • Troubleshooting Strategies:

    • Stoichiometry: Use a slight excess of the ketone to favor the formation of the desired mono-condensation product and minimize the double condensation.

    • Order of Addition: Slowly add the aldehyde to a solution of the ketone and base to maintain a low concentration of the aldehyde, which can help suppress the double addition.

    • Temperature Control: Keep the reaction temperature low to control the rate of both the desired reaction and the self-condensation of the ketone.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in reactions involving this compound?

A1: The most common side products are summarized in the table below, categorized by reaction type.

Reaction TypeCommon Side Products
Base-Catalyzed Reactions 2-Hydroxy-6-(trifluoromethyl)benzyl alcohol and 2-Hydroxy-6-(trifluoromethyl)benzoic acid (from Cannizzaro reaction).
Oxidation Reactions 3-(Trifluoromethyl)catechol (from Dakin oxidation), 2-Hydroxy-6-(trifluoromethyl)benzoic acid (from air oxidation).
Condensation Reactions Self-condensation products of the reaction partner (e.g., diacetone alcohol from acetone), double addition products.
General Polymeric or tarry materials from decomposition at high temperatures or under strong acid/base conditions.

Q2: How can I purify my desired product from unreacted this compound?

A2: A common and effective method for removing unreacted aldehydes is through the formation of a bisulfite adduct.

  • Procedure:

    • Dissolve the crude reaction mixture in a suitable organic solvent.

    • Extract the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • The aldehyde will form a water-soluble adduct, which will be extracted into the aqueous layer.

    • Separate the organic layer containing your purified product.

    • The aldehyde can be regenerated from the aqueous layer by treatment with either acid or base, if desired.

Q3: How can I identify the common side products using NMR spectroscopy?

A3: The following table provides expected ¹H NMR signals for the starting material and its common side products. Chemical shifts are approximate and can vary depending on the solvent and concentration.

CompoundKey ¹H NMR Signals (ppm)
This compound ~10.5 (s, 1H, -CHO), ~7.0-7.8 (m, 3H, Ar-H), ~11.5 (br s, 1H, -OH)
2-Hydroxy-6-(trifluoromethyl)benzyl alcohol ~4.8 (s, 2H, -CH₂OH), ~7.0-7.6 (m, 3H, Ar-H), ~5.0-6.0 (br s, 1H, -CH₂OH ), ~9.0-10.0 (br s, 1H, Ar-OH )
2-Hydroxy-6-(trifluoromethyl)benzoic acid ~7.0-7.8 (m, 3H, Ar-H), ~11.0-13.0 (br s, 2H, -COOH and Ar-OH)
3-(Trifluoromethyl)catechol ~6.8-7.2 (m, 3H, Ar-H), ~5.0-6.0 (br s, 2H, two Ar-OH)

Experimental Protocols & Visualizations

Protocol 1: Identification of Cannizzaro Side Products by TLC

This protocol allows for the qualitative identification of the alcohol and carboxylic acid side products from a base-catalyzed reaction.

  • Spotting: On a silica gel TLC plate, spot your crude reaction mixture, a sample of the this compound starting material, and if available, authentic samples of 2-Hydroxy-6-(trifluoromethyl)benzyl alcohol and 2-Hydroxy-6-(trifluoromethyl)benzoic acid.

  • Elution: Develop the plate in a suitable solvent system, for example, 30% ethyl acetate in hexanes.

  • Visualization: Visualize the spots under UV light (254 nm). The carboxylic acid will likely have the lowest Rf value (most polar), followed by the alcohol, with the starting aldehyde being the least polar of the three.

Diagram: Troubleshooting Logic for Side Product Formation

The following diagram illustrates a decision-making workflow for identifying the likely cause of side product formation based on the reaction conditions.

troubleshooting_logic start Side Products Observed reaction_conditions What are the reaction conditions? start->reaction_conditions base Strong Base (e.g., NaOH, KOH) reaction_conditions->base Base? oxidant Oxidizing Agent Present? reaction_conditions->oxidant Oxidation? heat_acid High Heat or Strong Acid? reaction_conditions->heat_acid Harsh Conditions? cannizzaro Likely Cannizzaro Reaction: - Alcohol and Carboxylic Acid base->cannizzaro Yes dakin H2O2 + Base? oxidant->dakin Yes decomposition Likely Decomposition: - Tarry Byproducts heat_acid->decomposition Yes dakin_product Likely Dakin Oxidation: - Catechol Derivative dakin->dakin_product Yes no_dakin No dakin->no_dakin No air_oxidation Likely Air Oxidation: - Carboxylic Acid other_oxidant Other Oxidant (e.g., KMnO4) no_dakin->air_oxidation yes_dakin Yes

Sources

stability of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-6-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this versatile compound. Here, we address common questions and challenges related to its stability under different pH conditions, drawing from established principles of organic chemistry and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its stability?

A1: The stability of this compound is primarily influenced by three functional groups: the aldehyde, the phenolic hydroxyl group, and the trifluoromethyl group. The trifluoromethyl group is a strong electron-withdrawing group, which increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. The ortho-hydroxyl group can participate in intramolecular hydrogen bonding, which can influence the compound's conformation and reactivity.

Q2: What is the general stability of this compound in solution?

A2: Like many benzaldehyde derivatives, this compound is susceptible to oxidation, especially when exposed to air over extended periods.[1] This can lead to the formation of the corresponding carboxylic acid, 2-hydroxy-6-(trifluoromethyl)benzoic acid. It is also sensitive to light and may be incompatible with strong oxidizing agents, acids, and bases. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and refrigerated.

Q3: How does pH affect the stability of this compound?

A3: The pH of the aqueous medium is a critical factor in the stability of this compound.

  • Acidic to Neutral pH (pH < 7): Phenolic compounds are generally more stable in acidic conditions.[2] Under these conditions, the primary degradation pathway is likely slow oxidation of the aldehyde group.

  • Alkaline pH (pH > 7): The stability of the compound is expected to decrease significantly in alkaline conditions. The phenolic hydroxyl group will be deprotonated to form a phenoxide ion. This increases the electron density of the aromatic ring and can make the molecule more susceptible to oxidation. Furthermore, the aldehyde group itself can undergo base-catalyzed reactions.

Q4: What are the likely degradation products of this compound at different pH values?

A4: While specific degradation studies on this molecule are not extensively available, based on the chemistry of substituted benzaldehydes, the following are likely:

  • Across most pH ranges (especially with oxygen present): Oxidation of the aldehyde to 2-hydroxy-6-(trifluoromethyl)benzoic acid.

  • Strongly Alkaline Conditions: In the presence of a strong base and in the absence of an enolizable proton, non-enolizable aldehydes can undergo the Cannizzaro reaction, a disproportionation reaction yielding the corresponding alcohol (2-hydroxy-6-(trifluoromethyl)benzyl alcohol) and carboxylic acid (2-hydroxy-6-(trifluoromethyl)benzoic acid).[1]

Troubleshooting Guide

Issue 1: I am seeing a new, more polar peak in my HPLC analysis after leaving my solution of this compound at room temperature for a few hours.

  • Probable Cause: This is likely due to the oxidation of the aldehyde to the corresponding carboxylic acid, 2-hydroxy-6-(trifluoromethyl)benzoic acid. Carboxylic acids are generally more polar than aldehydes and will thus have a shorter retention time on a reverse-phase HPLC column.

  • Solution:

    • Confirm Identity: If you have access to a mass spectrometer (LC-MS), analyze the new peak to confirm if its mass corresponds to the oxidized product.

    • Minimize Oxygen Exposure: Prepare solutions fresh and use de-gassed solvents. If the experiment is lengthy, consider working under an inert atmosphere (e.g., in a glove box or by bubbling nitrogen through your solvent).

    • Control Temperature: Store solutions at a lower temperature (e.g., 4°C) when not in immediate use, as higher temperatures can accelerate oxidation.

Issue 2: My reaction yield is significantly lower than expected when using this compound in a basic reaction medium.

  • Probable Cause: The compound is likely degrading in the basic conditions. The formation of the phenoxide ion can activate the molecule towards undesired side reactions or decomposition. Additionally, if a strong base is used, a Cannizzaro-type reaction may be occurring.

  • Solution:

    • pH Control: If possible, perform the reaction at a lower pH. If the reaction requires a base, use the mildest base possible and a stoichiometric amount rather than a large excess.

    • Temperature Management: Keep the reaction temperature as low as feasible to slow down the rate of degradation.

    • Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the starting material to the basic conditions.

    • Protecting Groups: In multi-step syntheses, consider protecting the phenolic hydroxyl group before subjecting the molecule to basic conditions.

Issue 3: I observe a color change in my solution of this compound over time, especially at higher pH.

  • Probable Cause: The formation of colored degradation products is likely occurring. Phenolic compounds, especially after deprotonation at higher pH, can be susceptible to oxidation, which can lead to the formation of colored quinone-type structures.

  • Solution:

    • UV-Vis Spectroscopy: Use a UV-Vis spectrophotometer to monitor changes in the absorbance spectrum of your solution over time. This can provide quantitative data on the rate of color formation.

    • Minimize Headspace: Store solutions in vials with minimal headspace to reduce the amount of available oxygen.

    • Antioxidants: For some applications, the addition of a small amount of an antioxidant (e.g., BHT) might be considered, but this should be tested for compatibility with your downstream experiments.

Expected Stability Profile

pH RangeExpected StabilityPrimary Degradation PathwayRecommendations
< 4 (Strongly Acidic) HighSlow oxidationUse of strong acid-stable buffers. Monitor for long-term oxidation.
4 - 6 (Acidic) GoodSlow oxidationIdeal for short-term storage of aqueous solutions.
6 - 8 (Neutral) ModerateOxidationPrepare solutions fresh. Minimize exposure to air.
> 8 (Alkaline) LowOxidation, Cannizzaro-type reactionsAvoid prolonged exposure. Use mild bases and low temperatures.

Visualizing Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways of this compound under different conditions.

DegradationPathways cluster_main This compound cluster_acid_neutral Acidic/Neutral pH + O2 cluster_alkaline Strongly Alkaline pH A Start Compound B 2-Hydroxy-6-(trifluoromethyl)benzoic acid A->B Oxidation C 2-Hydroxy-6-(trifluoromethyl)benzoic acid A->C Cannizzaro Reaction (Oxidation) D 2-Hydroxy-6-(trifluoromethyl)benzyl alcohol A->D Cannizzaro Reaction (Reduction)

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow for Stability Issues

This workflow can guide you in diagnosing and resolving stability problems encountered during your experiments.

TroubleshootingWorkflow Start Unexpected Experimental Results (e.g., low yield, new peaks) CheckpH Is the reaction medium basic (pH > 8)? Start->CheckpH CheckStorage How was the compound/solution stored and handled? CheckpH->CheckStorage No DegradationSuspected High probability of base-mediated degradation. CheckpH->DegradationSuspected Yes OxidationSuspected High probability of oxidation. CheckStorage->OxidationSuspected Exposed to air/light AnalyzeProducts Analyze unexpected peaks (e.g., by LC-MS) to confirm degradation products. CheckStorage->AnalyzeProducts Properly handled ModifyConditions Modify reaction conditions: - Use milder base - Lower temperature - Shorter reaction time DegradationSuspected->ModifyConditions ImproveHandling Improve handling/storage: - Prepare solutions fresh - Use de-gassed solvents - Store under inert gas - Refrigerate OxidationSuspected->ImproveHandling ModifyConditions->AnalyzeProducts ImproveHandling->AnalyzeProducts

Sources

Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde is a critical step in the development of various fine chemicals, pharmaceuticals, and agrochemicals.[1] The presence of both a hydroxyl and a trifluoromethyl group on the benzaldehyde scaffold presents unique challenges in achieving high yield and purity. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, making electrophilic substitution reactions, such as formylation, more challenging than with simple phenols.

This guide provides detailed answers to common issues encountered during synthesis, offering field-proven solutions and explaining the chemical principles behind them.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and direct strategies involve the ortho-formylation of 2-(trifluoromethyl)phenol. The two benchmark methods for this transformation are the Reimer-Tiemann reaction and the Duff reaction.

  • Reimer-Tiemann Reaction: This method uses chloroform (CHCl₃) and a strong base (e.g., NaOH) to generate dichlorocarbene (:CCl₂) in situ.[2] The phenoxide ion attacks this electrophile, and subsequent hydrolysis yields the aldehyde.[3][4] While effective, it can be harsh and sometimes leads to undesired side products and polymerization.[5]

  • Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (e.g., trifluoroacetic acid or acetic acid).[6][7] It is often considered a milder alternative to the Reimer-Tiemann reaction and can offer better regioselectivity for the ortho position in many cases.[8]

The choice between these methods depends on substrate sensitivity, desired yield, and available laboratory resources.

Q2: My reaction yield is consistently low. What are the most probable causes?

Low yields are a frequent challenge, primarily due to the electronic properties of the starting material, 2-(trifluoromethyl)phenol.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. The deactivating effect of the -CF₃ group means the reaction may require more forcing conditions (higher temperature or longer time) than for simple phenols. However, excessive heat can promote decomposition.[9] A systematic optimization of both parameters is essential.

  • Incomplete Reaction: The reaction may not be proceeding to completion. It is crucial to monitor the consumption of the starting material using Thin Layer Chromatography (TLC).[5] If the starting material persists, consider extending the reaction time or incrementally increasing the temperature.

  • Poor Reagent Quality or Stoichiometry: The purity of reagents, especially chloroform in the Reimer-Tiemann reaction (which can contain stabilizing agents) and HMTA in the Duff reaction, is vital. Ensure reagents are fresh and used in the correct stoichiometric ratios. For the Reimer-Tiemann reaction, a biphasic system is often used, requiring vigorous stirring to ensure the reagents interact effectively.[3][4]

  • Product Loss During Workup and Purification: Significant product can be lost during aqueous workup, extraction, and purification. The product's moderate polarity can lead to issues during phase separation. Inefficient purification techniques, such as using an inappropriate solvent system for chromatography or recrystallization, can also drastically lower the isolated yield.[5]

Q3: I'm observing the formation of multiple isomers, particularly the para-formylated product. How can I improve regioselectivity?

The hydroxyl group is a strong ortho, para-director, while the trifluoromethyl group is a meta-director. In 2-(trifluoromethyl)phenol, the -OH group activates positions 4 (para) and 6 (ortho). The desired product requires formylation at the C6 position, which is sterically hindered by the adjacent -CF₃ group.

  • Reaction Choice: The Reimer-Tiemann reaction often shows a preference for ortho-formylation due to coordination between the phenoxide, the base's cation, and the incoming dichlorocarbene.[10] However, the Duff reaction can sometimes provide superior ortho-selectivity.[8] Comparing both methods is advisable.

  • Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable product, which can sometimes increase the ratio of a specific isomer. Experimenting with a range of temperatures is recommended.[5]

  • Solvent and Catalyst System: In the Duff reaction, the choice of acid catalyst (e.g., trifluoroacetic acid vs. boric acid) and solvent can influence the isomer distribution.[6] For the Reimer-Tiemann reaction, the use of phase-transfer catalysts can sometimes alter selectivity by modifying the environment where the reaction occurs.[3]

Q4: My reaction mixture is turning into a dark, tarry substance. What is happening and how can I prevent it?

The formation of dark, intractable tars is a classic sign of polymerization or decomposition, a problem particularly notorious in the Reimer-Tiemann reaction.[5]

  • Cause: Phenolic compounds, especially under harsh basic or acidic conditions and high temperatures, are susceptible to oxidation and polymerization. The aldehyde product itself can also undergo side reactions.

  • Prevention Strategies:

    • Strict Temperature Control: Avoid localized overheating. Use a well-controlled oil bath and ensure vigorous, efficient stirring.[5]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

    • Milder Reaction Conditions: If tarring is severe with the Reimer-Tiemann method, switching to the Duff reaction is a highly recommended alternative as it often proceeds under less harsh conditions.[5]

    • Rate of Addition: Adding reagents slowly, particularly in exothermic reactions, can help maintain a steady temperature and prevent runaway reactions that lead to decomposition.[11]

Q5: What are the best practices for purifying this compound?

Purification can be challenging due to the product's physical properties and the potential for isomeric impurities.

  • Column Chromatography: This is often the most effective method for separating the desired ortho-isomer from any para-isomer and other non-polar impurities. A silica gel stationary phase with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is a good starting point.

  • Recrystallization: If the crude product is obtained as a solid and is relatively pure, recrystallization can be an effective final purification step. Test various solvent systems (e.g., hexane/ethyl acetate, toluene, or cyclohexane) to find one that provides good crystal formation. If the product oils out, try using a solvent mixture or scratching the flask to induce crystallization.[5]

  • Acid/Base Wash: During the aqueous workup, a careful wash with a dilute, weak base (like sodium bicarbonate) can help remove unreacted phenolic starting material. Subsequent re-acidification of the organic layer is important to ensure the product remains protonated.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst/reagents.2. Reaction temperature too low.3. Insufficient reaction time.4. Poor mixing in a biphasic system.1. Use fresh, high-purity reagents. Ensure anhydrous conditions where necessary.2. Gradually increase the reaction temperature in 5-10°C increments.3. Monitor reaction by TLC and extend the duration until the starting material is consumed.[11]4. Increase stirring speed or use a phase-transfer catalyst for the Reimer-Tiemann reaction.[3]
Formation of Multiple Isomers 1. Poor regioselectivity of the reaction.2. Reaction temperature is too high, favoring the kinetic product.1. Switch from Reimer-Tiemann to the Duff reaction, or vice versa, to compare outcomes.[8]2. Run the reaction at a lower temperature for a longer period.
Product is a Dark, Tarry Substance 1. Polymerization or decomposition of starting material/product.2. Reaction temperature is too high or uncontrolled.1. Conduct the reaction under an inert atmosphere (N₂ or Ar).2. Ensure efficient stirring and precise temperature control.[5]3. Consider using the milder Duff reaction conditions.[7]
Difficulty in Purification 1. Product is an oil and will not crystallize.2. Isomers are co-eluting or co-crystallizing.1. Attempt purification by column chromatography. Try inducing crystallization by scratching the flask or using different solvent systems.[5]2. Optimize the solvent system for column chromatography (e.g., use a shallow gradient or a less polar solvent system like hexane/dichloromethane).

Optimized Experimental Protocols

Note: These are generalized protocols that serve as a starting point. Optimization of temperature and reaction time is highly recommended for your specific setup.

Protocol 1: Modified Duff Reaction

This protocol is often preferred for its milder conditions and potentially cleaner reaction profile.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(trifluoromethyl)phenol (1.0 eq.) and hexamethylenetetramine (HMTA) (1.5 - 2.0 eq.).

  • Solvent Addition: Add glacial acetic acid or trifluoroacetic acid as the solvent.

  • Reaction: Heat the mixture to a temperature between 80-120°C. The optimal temperature will need to be determined experimentally.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction may take anywhere from 4 to 24 hours.

  • Hydrolysis: After cooling to room temperature, add an aqueous solution of sulfuric acid (e.g., 20-30% v/v) and heat the mixture at reflux for 1-2 hours to hydrolyze the intermediate imine.

  • Workup: Cool the mixture, extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reimer-Tiemann Reaction

This classic method can be effective but requires careful control to minimize side products.

  • Setup: Dissolve 2-(trifluoromethyl)phenol (1.0 eq.) in an aqueous solution of sodium hydroxide (3.0 - 4.0 eq.). This is a biphasic mixture.

  • Reaction: Heat the mixture to 60-70°C with vigorous stirring.[4]

  • Reagent Addition: Add chloroform (1.5 - 2.0 eq.) dropwise over 1-2 hours, ensuring the temperature does not rise uncontrollably. The reaction is often exothermic.[3]

  • Monitoring: After the addition is complete, maintain the temperature and continue stirring for an additional 2-6 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid until the pH is acidic.

  • Extraction: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product often requires purification by column chromatography to separate isomers and remove tarry byproducts.

Data Summary for Optimization

ParameterDuff ReactionReimer-Tiemann ReactionRationale & Key Insights
Temperature 80 - 120°C60 - 70°CThe Duff reaction generally requires higher temperatures. For Reimer-Tiemann, temperatures above 70°C significantly increase tar formation.[4]
Reaction Time 4 - 24 hours3 - 8 hoursReaction time is highly dependent on temperature and substrate reactivity. Monitor by TLC for optimal results.
Key Reagents Hexamethylenetetramine (HMTA), Acid (e.g., TFA, Acetic Acid)Chloroform (CHCl₃), Strong Base (e.g., NaOH)The Duff reaction is generally milder.[7] The Reimer-Tiemann reaction is prone to generating side products due to the harsh basic conditions.[5]
Typical Yield Highly variable; potentially 30-60% post-optimizationHighly variable; often <40% due to side reactionsYields are heavily influenced by the deactivating -CF₃ group. Careful optimization is crucial for success.

Visualized Workflows and Logic

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purify Purification A Select Synthesis Route (Duff or Reimer-Tiemann) B Charge Flask with 2-(trifluoromethyl)phenol and Reagents A->B C Heat to Optimized Temperature (e.g., 60-120°C) B->C D Monitor by TLC Until Starting Material is Consumed C->D E Cool and Quench Reaction (Acidification/Hydrolysis) D->E F Extract with Organic Solvent E->F G Wash & Dry Organic Layer F->G H Concentrate Crude Product G->H I Purify by Column Chromatography or Recrystallization H->I J Characterize Final Product I->J

G Start Low Yield Observed Check_TLC Analyze TLC Plate of Crude Reaction Mixture Start->Check_TLC SM_Present Significant Starting Material Remains Check_TLC->SM_Present Yes SM_Absent Little or No Starting Material Remains Check_TLC->SM_Absent No Action_Time Increase Reaction Time SM_Present->Action_Time Action_Temp Increase Reaction Temperature SM_Present->Action_Temp Check_Tarry Is Mixture Dark/Tarry? SM_Absent->Check_Tarry Tarry_Yes Decomposition Occurred Check_Tarry->Tarry_Yes Yes Tarry_No Product Lost During Workup or Purification Check_Tarry->Tarry_No No Action_Milder Switch to Milder Method (e.g., Duff Reaction) Tarry_Yes->Action_Milder Action_Optimize_Workup Optimize Extraction pH and Purification Solvents Tarry_No->Action_Optimize_Workup

References

  • Name Reactions. (n.d.). Duff Reaction.
  • Wikipedia. (n.d.). Duff reaction.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • J&K Scientific LLC. (2021). Reimer-Tiemann Reaction.
  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
  • ResearchGate. (2016). A Theoretical Study of the Duff Reaction: Insights into its Selectivity.

Sources

removal of unreacted starting materials from 2-Hydroxy-6-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-Hydroxy-6-(trifluoromethyl)benzaldehyde. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for removing unreacted starting materials from your crude product. Ensuring the purity of this key intermediate is critical for the success of downstream applications, from pharmaceutical research to materials science.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the purification process.

Q1: After my synthesis, what is the most likely starting material I need to remove?

The most common synthetic route to this compound is the formylation of 2-(trifluoromethyl)phenol. Therefore, unreacted 2-(trifluoromethyl)phenol is the primary impurity you will need to separate from your final product.

Q2: How can I quickly assess the purity of my crude product and identify the presence of starting material?

Thin-Layer Chromatography (TLC) is the most effective initial method for purity assessment.[2] It allows for a rapid, qualitative analysis of your crude mixture. The key difference to exploit is polarity: the starting material, 2-(trifluoromethyl)phenol, is generally more polar than the product due to the hydroxyl group's availability for hydrogen bonding with the silica plate.

Table 1: Quick Reference for TLC Analysis

CompoundExpected Relative Rf ValueVisualization Notes
2-(trifluoromethyl)phenol (Starting Material)Lower Rf (More Polar)Stains well with potassium permanganate or ferric chloride spray.[3]
This compound (Product)Higher Rf (Less Polar)UV active. May also stain with permanganate but often with a different hue.
  • Recommended Solvent System: A good starting point is a mixture of Ethyl Acetate and Hexane (e.g., 10-30% Ethyl Acetate in Hexane).[4][5]

  • Interpretation: A pure sample of your product should show a single spot. If your crude material shows two spots, and one corresponds to the Rf of an authentic 2-(trifluoromethyl)phenol standard, then starting material is present.[2]

Q3: What are the primary purification methods to remove unreacted 2-(trifluoromethyl)phenol?

There are three primary methods, each leveraging a different physicochemical property. The choice depends on the scale of your reaction and the level of impurity.

  • Acid-Base Extraction: Exploits the higher acidity of the phenolic starting material.[6][7][8]

  • Flash Column Chromatography: Separates compounds based on their differential affinity for a stationary phase (polarity).[9][10]

  • Recrystallization: Purifies the solid product based on differences in solubility between the product and impurities in a given solvent.[11]

Part 2: Troubleshooting Common Purification Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem: "My TLC shows a persistent spot corresponding to the starting material after a standard aqueous workup."

  • Causality: A simple water or brine wash is insufficient to remove the phenolic starting material, as it is largely insoluble in neutral water. Its acidic nature must be exploited.

  • Recommended Solution: Implement an Acid-Base Extraction protocol. By washing your organic solution with an aqueous base (e.g., 1M NaOH), you can deprotonate the more acidic 2-(trifluoromethyl)phenol (pKa ≈ 8.95), converting it into its water-soluble sodium salt.[12][13] The product, being a much weaker acid, remains in the organic layer. See Protocol 1 for a detailed procedure.

Problem: "My product and starting material have very similar Rf values on TLC, making column chromatography challenging."

  • Causality: While the phenol is typically more polar, the intramolecular hydrogen bonding in the product can sometimes reduce its interaction with the silica, leading to Rf values that are closer than expected.

  • Recommended Solutions:

    • Optimize Chromatography: Before abandoning chromatography, try a different solvent system. Switching from Ethyl Acetate/Hexane to Dichloromethane/Methanol (e.g., 1-5% MeOH in DCM) can alter the selectivity and improve separation.[5]

    • Prioritize Acid-Base Extraction: This method does not rely on polarity for separation but rather on a distinct chemical property (acidity), making it highly effective even when Rf values are close.[7][8]

    • Consider Recrystallization: If the product is >85% pure, recrystallization may be a viable option to remove the final traces of impurity.

Problem: "My crude product is an oily residue and will not crystallize, even though the pure product should be a solid."

  • Causality: This is a classic sign of significant impurity. The presence of a large amount of the lower-melting starting material (m.p. 45-46 °C) acts as a eutectic impurity, depressing the melting point of your product (m.p. 90-95 °C) and preventing crystallization.[12][14]

  • Recommended Solution: Do not attempt to crystallize the crude oil directly. First, perform a bulk purification step to remove the majority of the starting material. Acid-Base Extraction (Protocol 1) is the most efficient method for this. Alternatively, Flash Column Chromatography (Protocol 2) can be used. Once the product is substantially enriched, you can evaporate the solvent and proceed with Recrystallization (Protocol 3) from the resulting solid.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for the recommended purification techniques.

Workflow: General Purification Strategy

The following diagram outlines the decision-making process for purifying your crude product.

Purification Workflow Crude Crude Product (from reaction workup) TLC Initial Purity Check (TLC Analysis) Crude->TLC Decision Impurity Level? TLC->Decision High_Imp High Impurity (e.g., Oily Product) Decision->High_Imp >15% Low_Imp Low to Moderate Impurity Decision->Low_Imp <15% ABE Protocol 1: Acid-Base Extraction High_Imp->ABE FCC Protocol 2: Flash Column Chromatography Low_Imp->FCC Recryst Protocol 3: Recrystallization Low_Imp->Recryst ABE->Recryst Final_TLC Final Purity Check (TLC, NMR, etc.) FCC->Final_TLC Recryst->Final_TLC Pure_Product Pure Product Final_TLC->Pure_Product

Caption: Decision workflow for selecting a purification method.

Protocol 1: Purification via Acid-Base Extraction

This technique is highly efficient for removing acidic impurities like phenols from less acidic or neutral compounds.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Base Wash: Add an equal volume of 1M Sodium Hydroxide (NaOH) aqueous solution to the separatory funnel.[13]

    • Expert Insight: A strong base like NaOH is necessary to effectively deprotonate the 2-(trifluoromethyl)phenol (pKa ≈ 8.95). A weaker base like sodium bicarbonate is generally insufficient for phenols but is used for more acidic compounds like carboxylic acids.[12][15]

  • Extraction: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. The top layer will be the organic phase containing your product, and the bottom aqueous layer will contain the sodium salt of the unreacted phenol. Drain the lower aqueous layer.

  • Repeat: Repeat the base wash (Steps 2-4) one more time to ensure complete removal of the phenol.

  • Neutralization & Drying: Wash the organic layer with water, followed by a saturated brine solution to remove residual NaOH and water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

  • Validation: Confirm the absence of starting material using TLC.

Workflow: Acid-Base Extraction Mechanism

Acid-Base Extraction cluster_0 1. Initial State (in Organic Solvent) cluster_1 2. Add Aqueous NaOH cluster_2 3. After Separation Product_Org Product (Weak Acid) R-CHO Organic_Layer Organic Layer SM_Org Starting Material (Phenol) Ar-OH Add_Base + 1M NaOH(aq) SM_Org->Add_Base Product_Org2 Product (Stays) R-CHO Final_Org Organic Layer (Contains Pure Product) Organic_Layer->Final_Org Aqueous_Layer Aqueous Layer SM_Salt Phenol -> Phenoxide Salt (Moves) Ar-O⁻Na⁺ Final_Aq Aqueous Layer (Contains Impurity) Aqueous_Layer->Final_Aq Separate Separate Layers Add_Base->Separate

Caption: Separation of phenol impurity via basic extraction.

Protocol 2: Purification via Flash Column Chromatography

This method is ideal for separating compounds with different polarities and is a staple in organic synthesis.[9][16]

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., 20% Ethyl Acetate in Hexane) that gives the product an Rf value of approximately 0.3.[4]

  • Column Packing: Pack a glass column with silica gel (Silica 60 is standard) as a slurry in the chosen non-polar solvent (Hexane).[4] Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully load the solution onto the top of the silica bed.

  • Elution: Fill the column with the eluent and apply positive pressure (using compressed air or nitrogen) to achieve a steady flow rate.[10]

    • Expert Insight: The less polar product, this compound, will travel down the column faster. The more polar starting material, 2-(trifluoromethyl)phenol, will be retained more strongly by the silica gel and elute later.

  • Fraction Collection: Collect small fractions in test tubes as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Purification via Recrystallization

This is an excellent final purification step if the product is mostly pure (>90%) and solid.

  • Solvent Selection: Find a suitable solvent or solvent pair. The ideal solvent will dissolve the product well when hot but poorly when cold, while the impurities remain soluble at all temperatures. Hexane or a mixture of Hexane/Toluene may be a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • Validation: Check the purity of the recrystallized product by TLC and measure its melting point. A sharp melting point close to the literature value (90-95 °C) indicates high purity.

Part 4: Key Data Summary

Table 2: Comparative Physical Properties

PropertyThis compound (Product)2-(trifluoromethyl)phenol (Starting Material)Justification for Separation Method
Molecular Formula C₈H₅F₃O₂[1]C₇H₅F₃O[17]-
Melting Point 90-95 °C45-46 °C[12][14]Recrystallization: Significant difference allows for purification from the melt.
Acidity (pKa) Weaker Acid (Phenolic pKa >10)Stronger Acid (pKa ≈ 8.95)[12]Acid-Base Extraction: Phenol is selectively deprotonated by a base.
Polarity Moderately PolarMore PolarChromatography: Phenol adheres more strongly to silica gel.
References
  • 2-Trifluoromethyl-phenol - ChemBK.
  • 2-(Trifluoromethyl)phenol | C7H5F3O | CID 67958 - PubChem.
  • Organic Acid-Base Extractions - Chemistry Steps. (Source for the theory of acid-base extractions). [Link]
  • Acid–base extraction - Wikipedia. (Source for the general technique of acid-base extraction). [Link]
  • How to extract phenol from an organic layer - Quora. (Source discussing the use of NaOH for phenol extraction). [Link]
  • Acid-Base Extraction - Chemistry LibreTexts. (Source explaining the principles of separating acidic and neutral compounds). [Link]
  • Acid-Base Extraction Tutorial - YouTube. (Video source explaining separation of phenols vs. carboxylic acids). [Link]
  • 2-Hydroxy-5-(trifluoromethyl)benzaldehyde - Chemsrc. (Note: A related compound used for general context). [Link]
  • How to analysis the phenolic compounds by TLC, the method and solvants? - ResearchGate.
  • Flash Chromatography Explained: A Comprehensive Guide - Chrom Tech, Inc.
  • Chromatography: How to Run a Flash Column - University of Rochester, Department of Chemistry. (Authoritative source for flash chromatography protocol, citing W. C. Still). [Link]
  • Flash Chromatography: Principles & Applications - Phenomenex.
  • Process for the preparation of substituted benzaldehydes - Google Patents.
  • 2-Fluoro-6-(trifluoromethyl)benzaldehyde | C8H4F4O | CID 521933 - PubChem. (Note: A related compound used for general context). [Link]
  • Separation of a mixture of phenols by thin layer chromatography (TLC). (Source for TLC procedure for phenols). [Link]
  • Profiling and determination of phenolic compounds... - PubMed Central. (Source for TLC of phenolic compounds). [Link]
  • Chromatography: Solvent Systems For Flash Column - University of Rochester, Department of Chemistry.
  • Purification of Organic Compounds by Flash Column Chromatography.
  • 2.3B: Uses of TLC - Chemistry LibreTexts. (Source on using TLC for purity assessment and reaction monitoring). [Link]
  • Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives... - NIH.
  • Recrystallization and Crystallization.

Sources

storage and handling best practices for 2-Hydroxy-6-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Hydroxy-6-(trifluoromethyl)benzaldehyde (CAS 58914-35-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this versatile chemical intermediate. This guide provides in-depth technical information and practical advice to prevent common issues and troubleshoot problems encountered during its use in experimental settings.

Section 1: Datasheet and Chemical Properties

This compound is an organic compound featuring a benzene ring substituted with hydroxyl, aldehyde, and trifluoromethyl groups.[1] This unique combination of functional groups makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl group, in particular, enhances its lipophilicity and modifies its chemical reactivity.[1]

PropertyValueSource
CAS Number 58914-35-5[1]
Molecular Formula C₈H₅F₃O₂[1]
Molecular Weight 190.12 g/mol
Appearance White to off-white crystalline powder
Melting Point Approximately 90-95 °C
Solubility Limited water solubility, dissolves in basic aqueous solutions and organic solvents.[1]
Stability Exhibits moderate thermal stability. May be air-sensitive.[3][4]

Section 2: Storage and Handling Best Practices

Proper storage and handling are paramount to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Receiving and Initial Inspection
  • Question: What should I do upon receiving a shipment of this compound?

  • Answer: Upon receipt, immediately inspect the container for any signs of damage, such as cracks or loose seals. Ensure the container is clearly labeled.[5] If the container is compromised, do not open it and contact your institution's environmental health and safety office for guidance.

Long-Term Storage
  • Question: What are the optimal conditions for long-term storage?

  • Answer: For long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from moisture and heat.[3] The recommended storage temperature is below 25°C. To prevent degradation from atmospheric components, storing under an inert atmosphere, such as nitrogen or argon, is advisable.[3]

Handling Procedures
  • Question: What personal protective equipment (PPE) is required when handling this compound?

  • Answer: Always handle this compound in a well-ventilated area or under a chemical fume hood. Essential PPE includes chemical-resistant gloves (such as nitrile rubber), safety goggles or a face shield to protect against splashes, and a lab coat.[3][6]

  • Question: How should I handle the compound to avoid contamination and degradation?

  • Answer: Use clean, dry spatulas and glassware to prevent contamination. Since the compound can be sensitive to air and moisture, minimize its exposure to the atmosphere by securely closing the container immediately after use.[4] Avoid contact with strong oxidizing agents and strong bases, as these can cause hazardous reactions.[3]

Section 3: Troubleshooting Guide and FAQs

This section addresses specific issues that may arise during the use of this compound in experimental workflows.

Experimental Inconsistencies
  • Question: My reaction is yielding unexpected byproducts or lower than expected yields. What could be the cause?

  • Answer: Several factors could contribute to this issue:

    • Compound Degradation: Improper storage can lead to the degradation of the aldehyde functional group through oxidation. Ensure the compound has been stored under an inert atmosphere and away from light and heat.

    • Reagent Purity: Verify the purity of all solvents and reagents used in the reaction. The presence of impurities can lead to side reactions.

    • Reaction Conditions: The aldehyde and hydroxyl groups can participate in various reactions. The trifluoromethyl group also influences the reactivity of the aromatic ring. Carefully control reaction parameters such as temperature, pH, and reaction time.

  • Question: The compound is not dissolving as expected in my chosen solvent. What should I do?

  • Answer: this compound has limited solubility in water but is soluble in organic solvents and basic aqueous solutions. If you are experiencing solubility issues, consider the following:

    • Solvent Choice: Ensure you are using an appropriate organic solvent.

    • pH Adjustment: If using an aqueous system, adjusting the pH to be more basic can improve solubility by deprotonating the hydroxyl group.

    • Gentle Warming: Gentle warming and sonication can aid in dissolution, but be cautious as excessive heat can cause decomposition.

Safety and Spill Management
  • Question: What should I do in case of a spill?

  • Answer: In the event of a spill, first ensure the area is well-ventilated and remove all sources of ignition.[3][6] For small spills, absorb the material with an inert absorbent such as sand or vermiculite and place it in a suitable, closed container for disposal.[3][5] For larger spills, evacuate the area and contact your institution's emergency response team. Avoid creating dust if the material is in solid form.

  • Question: What are the first aid measures in case of exposure?

  • Answer:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][6]

    • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[3][6]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]

Visual Workflow for Troubleshooting

The following diagram outlines a logical workflow for troubleshooting common issues encountered when using this compound.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solution Solution Pathways cluster_outcome Resolution Problem Problem Encountered e.g., Low Yield, Unexpected Product, Solubility Issue CheckStorage Check Storage Conditions Stored under inert gas? Temperature correct? Protected from light? Problem:issue->CheckStorage:title Degradation Suspected CheckPurity Verify Compound Purity Check CoA Run analytical test (NMR, LC-MS) Problem:issue->CheckPurity:title Impurity Suspected CheckProcedure Review Experimental Protocol Reagents added correctly? Correct stoichiometry? Appropriate solvent? Problem:issue->CheckProcedure:title Procedural Error Suspected Purify Purify Starting Material Recrystallization Column Chromatography CheckStorage:cond->Purify:title Improper Storage CheckPurity:method->Purify:title Purity Issue Confirmed Modify Modify Reaction Conditions Adjust Temperature Change Solvent Optimize pH CheckProcedure:steps->Modify:title Protocol Needs Adjustment Consult Consult Literature/Expert Search relevant publications Consult with senior chemist CheckProcedure:steps->Consult:title Uncertainty in Protocol Resolved Issue Resolved Proceed with Experiment Purify:action->Resolved:title Modify:params->Resolved:title Consult:source->Modify:title

Caption: Troubleshooting workflow for experiments involving this compound.

References

  • ChemShuttle. (n.d.). This compound; CAS No.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Apollo Scientific. (n.d.). 2-Bromo-6-(trifluoromethyl)benzaldehyde.
  • CymitQuimica. (n.d.). CAS 58914-35-5: this compound.
  • LookChem. (n.d.). Cas 210039-65-9, 2-hydroxy-5-(trifluoroMethyl)benzaldehyde.
  • Sigma-Aldrich. (n.d.). This compound.

Sources

Technical Support Center: Mitigating Degradation of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-6-(trifluoromethyl)benzaldehyde (CAS No. 58914-35-5). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique electronic properties imparted by the ortho-hydroxyl and trifluoromethyl groups make this reagent highly valuable, but also introduce specific stability challenges.[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you anticipate and mitigate degradation, ensuring the integrity of your reactions and the purity of your products.

Understanding the Molecule: A Double-Edged Sword

This compound is an aromatic aldehyde where the benzene ring is substituted with a hydroxyl group (-OH) and a trifluoromethyl group (-CF3) at the 2 and 6 positions, respectively.[1] This specific arrangement leads to a highly reactive chemical profile:

  • Electron-Withdrawing Trifluoromethyl Group : The potent electron-withdrawing nature of the -CF3 group significantly increases the electrophilicity of the aldehyde's carbonyl carbon.[2][3][4] This makes the aldehyde highly susceptible to nucleophilic attack, which can be beneficial for desired transformations but also enhances its vulnerability to degradation by nucleophilic contaminants like water or trace bases.

  • Ortho-Hydroxyl Group : The adjacent hydroxyl group can participate in intramolecular hydrogen bonding, influencing the molecule's conformation and reactivity. It also introduces an acidic proton, making the molecule susceptible to base-catalyzed side reactions.

  • Aldehyde Functionality : Aldehydes are inherently prone to oxidation, especially when activated by electron-withdrawing groups.[5] This molecule is noted to be air-sensitive, requiring careful handling to prevent the formation of the corresponding carboxylic acid.[2]

Part 1: Frequently Asked Questions (FAQs) & General Handling

This section addresses the most common initial queries regarding the stability and handling of this compound.

Q1: My freshly opened bottle of this compound has a slight yellowish tint. Is it degraded?

A slight off-white or yellowish tint in the crystalline powder is not uncommon.[6] However, a significant color change to yellow or brown, or a change in physical form (e.g., becoming oily or gummy) suggests potential degradation or polymerization. It is highly recommended to verify the purity by an analytical method like HPLC or NMR before use.

Q2: What are the ideal storage conditions for this reagent?

To maximize shelf-life and prevent degradation, proper storage is critical. Based on best practices for fluorinated benzaldehydes, the following conditions are mandatory:[5]

ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C).Slows down potential decomposition pathways.
Atmosphere Store under a dry, inert atmosphere (Argon or Nitrogen).Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[2][5]
Light Store in an amber or opaque container in a dark location.Protects against light-induced degradation pathways.[7]
Container Use a tightly sealed container with a PTFE-lined cap.Prevents ingress of air and moisture and ensures compatibility with the reagent.[5]

Q3: Can I use this reagent directly from the bottle for my reaction?

For sensitive reactions, it is best practice to assume some level of surface oxidation to the corresponding 2-hydroxy-6-(trifluoromethyl)benzoic acid has occurred. While you may proceed with high-quality material for robust reactions, for sensitive applications requiring high purity, it is advisable to either use a freshly opened bottle or repurify the material if necessary.

Part 2: Troubleshooting Common Degradation Scenarios

This section provides a structured approach to identifying and solving specific degradation issues encountered during reactions.

Scenario 1: Oxidation to Carboxylic Acid

Issue: My reaction is sluggish, and upon work-up and analysis (e.g., by NMR or LC-MS), I see a significant amount of 2-hydroxy-6-(trifluoromethyl)benzoic acid.

This is the most common degradation pathway, where the aldehyde is oxidized.[5]

Troubleshooting Flowchart: Oxidation

G start Oxidation Detected (Benzoic Acid Formation) q1 Was the reaction run under an inert atmosphere? start->q1 sol1 Implement Strict Inert Conditions: - Degas solvents (sparge with Ar/N2) - Use Schlenk line or glovebox techniques q1->sol1 No q2 Were solvents anhydrous and high purity? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Use freshly distilled or purchased anhydrous solvents. Avoid peroxide-forming solvents (e.g., old THF). q2->sol2 No q3 Does the reaction involve oxidizing agents or metal catalysts? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 - Re-evaluate stoichiometry of oxidant. - Screen for alternative, milder oxidants. - Consider adding an antioxidant if compatible. q3->sol3 Yes end_node Problem Mitigated q3->end_node No a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting workflow for aldehyde oxidation.

Scenario 2: Base-Catalyzed Degradation

Issue: I'm running a reaction under basic conditions (e.g., using NaH, LDA, or an amine base), and I'm observing a complex mixture of products or significant darkening of the reaction mixture.

The combination of a highly electrophilic aldehyde and an acidic phenol makes this compound particularly sensitive to bases.

Potential Degradation Pathways:
  • Cannizzaro-type Reaction: In the presence of a strong base and the absence of enolizable protons, aldehydes can undergo disproportionation to yield the corresponding alcohol and carboxylic acid.

  • Polymerization/Condensation: Base can catalyze aldol-type condensation or other polymerization pathways, leading to intractable tars.

  • Ring Modification: Strong bases at elevated temperatures can potentially lead to more complex decomposition pathways.

Mitigation Strategies:
  • Use of Weaker Bases: If possible, substitute strong bases with milder alternatives like K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Protecting Groups: Protect the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable group before subjecting the molecule to strongly basic conditions. This prevents deprotonation and subsequent side reactions.

  • Low Temperature: Perform the reaction at the lowest possible temperature (e.g., -78 °C or 0 °C) to minimize the rate of side reactions.[8]

  • Inverse Addition: Add the base slowly to the solution of the aldehyde, rather than the other way around, to avoid localized high concentrations of the base.

Scenario 3: Degradation During Purification

Issue: My crude reaction product looks clean, but after silica gel chromatography, the yield is low and I see new impurities.

Standard silica gel is acidic and can cause degradation of sensitive aldehydes.[9]

Mitigation Strategies for Chromatography:
  • Neutralize the Silica: Pre-treat the silica gel by preparing the slurry in an eluent containing a small amount of a neutralising amine, such as triethylamine (~0.5-1% v/v).[9] This deactivates the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[9]

  • Rapid Purification: Avoid letting the compound sit on the column for extended periods. Run the column as quickly as possible while maintaining good separation.

  • Derivatization: For analytical purposes or if all else fails, consider converting the aldehyde to a more stable derivative (e.g., an acetal) before chromatography and deprotecting it afterward.[9]

Part 3: Key Experimental Protocols

Protocol 1: Setting Up a Reaction Under Inert Atmosphere

This protocol provides a standard procedure for running a reaction with this compound to prevent oxidation.

Objective: To exclude atmospheric oxygen and moisture from the reaction.

Materials:

  • Schlenk flask or three-neck round-bottom flask

  • Rubber septa

  • Nitrogen or Argon gas line with a bubbler

  • Syringes and needles

  • Anhydrous solvents

Procedure:

  • Dry Glassware: Thoroughly dry all glassware in an oven (>120 °C) for several hours and allow it to cool under a stream of inert gas.[8]

  • Assemble Apparatus: Quickly assemble the glassware while it is still warm and immediately place it under a positive pressure of nitrogen or argon.

  • Purge the Flask: Subject the reaction flask to at least three cycles of vacuum/inert gas backfill to ensure all atmospheric gases are removed.

  • Add Reagents: Add this compound and any other solid reagents to the flask under a positive flow of inert gas.

  • Add Solvents: Add anhydrous solvents via a cannula or a dry syringe through a rubber septum.

  • Maintain Atmosphere: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by the bubbler.

Protocol 2: Monitoring Degradation by HPLC

Objective: To quantify the consumption of the starting material and the formation of the primary oxidation product, 2-hydroxy-6-(trifluoromethyl)benzoic acid.

Method Parameters (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 70:30 (A:B), ramp to 10:90 (A:B) over 10 minutes, hold for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 5-10 µL

Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the aliquot in a vial containing 1 mL of acetonitrile.

  • Vortex the mixture thoroughly.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial for analysis.[10]

This method will allow for the separation and monitoring of the relatively non-polar aldehyde from the more polar carboxylic acid degradation product.

Part 4: Understanding Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound. Understanding these mechanisms is key to designing robust reaction conditions.

G cluster_main This compound cluster_oxidation Oxidative Pathway cluster_base Base-Catalyzed Pathway cluster_light Photochemical Pathway start C₈H₅F₃O₂ product_ox 2-Hydroxy-6-(trifluoromethyl)benzoic Acid start->product_ox O₂ / Air Metal Traces product_cann Disproportionation Products (Alcohol & Carboxylic Acid) start->product_cann Strong Base (e.g., NaOH) No α-protons product_poly Polymerization / Tars start->product_poly Base / Heat product_photo Radical Intermediates & Further Decomposition start->product_photo UV Light

Caption: Key degradation pathways for the title compound.

By implementing the strategies outlined in this guide, researchers can significantly improve the success rate of their reactions involving this compound, leading to higher yields, improved purity, and more reliable scientific outcomes.

References
  • BenchChem (2025). Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde.
  • BenchChem (2025). Minimizing the decomposition of sensitive aldehydes during regeneration.
  • BenchChem (2025). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
  • ChemShuttle (n.d.). This compound; CAS No. 58914-35-5.
  • CymitQuimica (n.d.). CAS 58914-35-5: this compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Uses of 2-(Trifluoromethyl)benzaldehyde.
  • BenchChem (2025). A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde.
  • (n.d.). The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry.
  • Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. (n.d.).
  • Ditrych, M., Aerts, G., & Andersen, M. L. (2025). Technological strategies for controlling aldehyde formation in beer: a review of brewing-related flavour instability. BrewingScience, 78(7/8).
  • BenchChem (2025). Technical Support Center: Degradation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.

Sources

challenges in the formylation step of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of the formylation step in this synthesis. The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group on the phenolic ring introduces specific challenges that require careful consideration of reaction conditions and methodologies. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your success in the laboratory.

Troubleshooting Guide: The Formylation Step

The introduction of a formyl (-CHO) group onto the 2-(trifluoromethyl)phenol backbone is a critical step that is often plagued by low yields and the formation of undesired side products. This section addresses the most common issues encountered during this electrophilic aromatic substitution.

Issue 1: Low to No Conversion of Starting Material

  • Question: I am attempting to formylate 2-(trifluoromethyl)phenol using a standard Reimer-Tiemann or Duff reaction, but I am observing very low conversion of my starting material. What is causing this and how can I improve the yield?

  • Answer: The primary challenge here is the deactivating effect of the trifluoromethyl group. The -CF₃ group is a powerful electron-withdrawing group (EWG) that reduces the electron density of the aromatic ring.[1] This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophilic attack, which is the fundamental mechanism of most formylation reactions.[2][3]

    • Causality: In reactions like the Reimer-Tiemann, the electrophile is the dichlorocarbene (:CCl₂).[4][5] For the Duff reaction, it is an iminium ion generated from hexamethylenetetramine (HMTA).[6][7] The reduced nucleophilicity of the trifluoromethyl-substituted phenoxide ring slows down the rate of attack on these electrophiles, leading to poor conversion under standard conditions.

    • Troubleshooting & Optimization:

      • Choice of Method: For phenols bearing strong EWGs, the classical Reimer-Tiemann reaction is often inefficient.[1] A modified Duff reaction, employing a strong acid medium like trifluoroacetic acid (TFA), can be more effective as it enhances the electrophilicity of the formylating agent.[8][9]

      • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the deactivation. However, be cautious as excessively high temperatures can lead to polymerization and resin formation.[9] For a Duff reaction in TFA, maintaining a temperature around 70-80°C is a good starting point.[9]

      • Use of Stronger Lewis Acids: In some formylation methods, the use of a stronger Lewis acid catalyst, such as TiCl₄ with dichloromethyl methyl ether, can drive the reaction forward by activating the formylating agent.[10]

      • Alternative: Magnesium Chloride/Paraformaldehyde Method: This method has shown excellent yields for the ortho-formylation of phenols, including those with electron-attracting groups.[2][11] The use of MgCl₂ is believed to facilitate selective ortho chelation, directing the formylation.

Issue 2: Formation of the Incorrect Isomer (Para-Formylation)

  • Question: My reaction is producing the 4-hydroxy-3-(trifluoromethyl)benzaldehyde isomer instead of the desired this compound. How can I improve the ortho-selectivity?

  • Answer: While formylation of phenols typically favors the ortho position due to coordination between the phenolic oxygen and the electrophile, the electronic and steric environment of 2-(trifluoromethyl)phenol can lead to a mixture of isomers.[4][12]

    • Causality: The hydroxyl group is a strong ortho-, para- director. In the Reimer-Tiemann reaction, the ortho-selectivity is often attributed to the interaction between the dichlorocarbene intermediate and the phenoxide ion.[9] However, the bulky -CF₃ group at the 2-position can sterically hinder the approach of the electrophile to the 6-position, potentially favoring attack at the less hindered para position (the 4-position).

    • Troubleshooting & Optimization:

      • Chelation Control: Methods that promote chelation are highly recommended for maximizing ortho-selectivity. The Duff reaction and the paraformaldehyde/MgCl₂ method are excellent choices for this purpose.[2][6] The magnesium ion in the latter method acts as a template, bringing the formylating agent into proximity with the ortho position.

      • Solvent Choice: The choice of solvent can influence regioselectivity. In some cases, non-polar solvents may favor ortho substitution, whereas polar solvents can lead to higher proportions of the para isomer.

      • Reimer-Tiemann Modification: While less ideal for this substrate, if using the Reimer-Tiemann reaction, ensure conditions that favor the ortho product. This includes using a biphasic system with vigorous stirring to facilitate the interaction at the interface.[4][12]

Issue 3: Significant Resin/Polymer Formation

  • Question: My reaction mixture is turning into a dark, intractable tar, and I am struggling to isolate any product. What is causing this resin formation?

  • Answer: Phenol-formaldehyde resin formation is a common side reaction in formylation chemistry, especially under harsh acidic or basic conditions.[9]

    • Causality: This side reaction occurs through repeated hydroxymethylation and subsequent condensation reactions.[9] High temperatures and prolonged reaction times can significantly accelerate this polymerization process.

    • Troubleshooting & Optimization:

      • Temperature Management: Avoid excessively high temperatures. Maintain the lowest effective temperature that allows for a reasonable reaction rate.[9]

      • Stoichiometry Control: Use a formaldehyde equivalent-to-phenol ratio of less than one if possible to minimize multiple additions to the ring.

      • Minimize Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quench the reaction as soon as the desired product is formed to prevent over-reaction.[9]

      • Slow Addition of Reagents: Slowly add the formylating agent to the solution of the phenol to maintain a low instantaneous concentration, which can suppress polymerization.

Frequently Asked Questions (FAQs)

  • Q1: Which formylation method is generally recommended for 2-(trifluoromethyl)phenol?

    • A1: Due to the deactivating nature of the -CF₃ group, a modified Duff reaction using hexamethylenetetramine (HMTA) in a strong acid like trifluoroacetic acid (TFA) is often a successful approach.[8][13] Alternatively, the paraformaldehyde/magnesium dichloride method in a solvent like acetonitrile or THF is reported to be highly selective for ortho-formylation and effective for phenols with electron-withdrawing groups.[2]

  • Q2: How can I effectively purify this compound from the reaction mixture?

    • A2: Purification can be challenging due to the presence of unreacted starting material, isomers, and potential resinous byproducts.

      • Acid-Base Extraction: First, perform a basic aqueous wash (e.g., with 5% NaHCO₃ or Na₂CO₃) to remove any acidic impurities. The desired product is phenolic and will remain in the organic layer, but this step can help remove highly acidic tars.

      • Bisulfite Wash: A sodium bisulfite wash is a highly effective technique for separating aldehydes from other organic compounds.[14][15][16] The aldehyde forms a water-soluble bisulfite adduct, which can be extracted into the aqueous layer. The aldehyde can then be regenerated by treating the aqueous layer with an acid or base.[14]

      • Column Chromatography: Flash column chromatography on silica gel is typically the final purification step. A gradient elution using a mixture of non-polar (e.g., hexane or heptane) and moderately polar (e.g., ethyl acetate or dichloromethane) solvents is usually effective.[17]

  • Q3: Can di-formylation occur, and how can I prevent it?

    • A3: Di-formylation is a potential side reaction if multiple activated positions are available on the aromatic ring.[6][9] For 2-(trifluoromethyl)phenol, the primary sites for formylation are the 4- and 6-positions. While the -CF₃ group at position 2 deactivates the ring, the strong activating -OH group still directs substitution. To prevent di-formylation (i.e., addition at both the 4- and 6-positions), it is crucial to control the stoichiometry. Use a molar ratio of the formylating agent (e.g., HMTA) to the phenol of 1:1 or slightly less.[9] Monitoring the reaction progress is key to stopping it after the desired mono-formylation has occurred.

Experimental Protocol: Modified Duff Reaction

This protocol is adapted for phenols with electron-withdrawing groups and aims to maximize ortho-selectivity.

Materials:

  • 2-(Trifluoromethyl)phenol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Hydrochloric acid (2M aqueous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(trifluoromethyl)phenol (1.0 eq) in trifluoroacetic acid (TFA). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Reagent Addition: To the stirred solution, add hexamethylenetetramine (HMTA) (1.2 eq) portion-wise. An exothermic reaction may be observed.

  • Heating: Heat the reaction mixture to 70-80°C and maintain this temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.

  • Quenching and Hydrolysis: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water. Add 2M HCl and stir vigorously for 1-2 hours to hydrolyze the intermediate imine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Data Summary Table

The following table provides a summary of expected outcomes based on the chosen formylation method.

Formylation MethodTypical Yield RangeKey Advantage(s)Key Challenge(s)
Reimer-Tiemann 5-20%Simple reagentsLow yield with EWGs, isomer formation[4][18]
Classical Duff 15-30%Good ortho-selectivityLow yield with EWGs, requires high temp[6][19]
Modified Duff (TFA) 40-60%Higher yield for deactivated phenols[8][13]Corrosive acid, potential for resinification[9]
Paraformaldehyde/MgCl₂ 50-75%Excellent ortho-selectivity and yield[2][11]Requires anhydrous conditions

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues during the formylation step.

TroubleshootingWorkflow Start Start: Formylation of 2-(Trifluoromethyl)phenol CheckConversion Low Conversion? Start->CheckConversion CheckIsomer Incorrect Isomer? CheckConversion->CheckIsomer No IncreaseTemp Increase Temperature (70-80°C) CheckConversion->IncreaseTemp Yes CheckResin Resin Formation? CheckIsomer->CheckResin No UseChelating Use Chelation-Controlling Method (Duff or MgCl₂) CheckIsomer->UseChelating Yes LowerTemp Lower Reaction Temperature CheckResin->LowerTemp Yes Success Successful Synthesis CheckResin->Success No ChangeMethod Switch to Modified Duff or MgCl₂/Paraformaldehyde Method IncreaseTemp->ChangeMethod Still Low ChangeMethod->Success UseChelating->Success MonitorTime Reduce Reaction Time (Monitor by TLC/HPLC) LowerTemp->MonitorTime MonitorTime->Success

Caption: A decision tree for troubleshooting the formylation of 2-(trifluoromethyl)phenol.

References

  • Suzuki, Y., & Takahashi, H. (1983). Formylation of Phenols with Electron-withdrawing Groups in Strong Acids. Synthesis of Substituted Salicylaldehydes. Chemical and Pharmaceutical Bulletin, 31(5), 1751-1753. [Link]
  • Casiraghi, G., Casnati, G., Puglia, G., Sartori, G., & Terenghi, G. (1980). Convenient Method for the ortho-Formylation of Phenols. Journal of the Chemical Society, Perkin Transactions 1, 1862-1865. [Link]
  • Rico-Gómez, R., Barluenga, J., & Fustero, S. (2018).
  • Wikipedia. (2023). Duff reaction. Wikipedia. [Link]
  • ResearchGate. (n.d.).
  • Duff Reaction. (n.d.). Name Reactions in Organic Synthesis. [Link]
  • Wikipedia. (2023). Reimer–Tiemann reaction. Wikipedia. [Link]
  • Royal Society of Chemistry. (2016).
  • Organic Reactions. (1982). The Reimer-Tiemann Reaction. [Link]
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
  • J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. [Link]
  • L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction. [Link]
  • Google Patents. (2017). Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.
  • Google Patents. (2019).
  • Google Patents. (2012). Preparation methods of 2-(trifluoromethyl)
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2021). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry. [Link]
  • National Institutes of Health. (2014). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. PMC. [Link]
  • CORE. (1945).
  • Wikipedia. (2023).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis of α-Trifluoromethyl-α-hydroxy Acid-Peptide Conjugates via Click Chemistry. Request PDF. [Link]
  • National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]
  • ResearchGate. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to 2-Hydroxy-6-(trifluoromethyl)benzaldehyde and Other Substituted Benzaldehydes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Substituents in Benzaldehyde Reactivity

In the realm of organic synthesis, substituted benzaldehydes are foundational building blocks for a vast array of complex molecules, from pharmaceuticals to advanced materials. The identity and position of substituents on the aromatic ring dramatically alter the molecule's electronic properties and steric profile, thereby dictating its reactivity. This guide offers a comparative analysis of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde against other common substituted benzaldehydes, providing a data-driven framework for synthetic strategy. We will explore how the unique combination of a hydroxyl and a potent trifluoromethyl group modulates reactivity, supported by experimental insights and mechanistic discussions.

The Contenders: A Look at Substituent Effects

To establish a clear comparison, we will evaluate this compound alongside three other aldehydes that represent a spectrum of electronic and steric effects:

  • This compound: Features a strongly electron-withdrawing trifluoromethyl (-CF3) group and an electron-donating hydroxyl (-OH) group, both positioned ortho to the aldehyde. This unique arrangement creates a fascinating interplay of inductive and resonance effects, alongside potential intramolecular hydrogen bonding.

  • Salicylaldehyde (2-Hydroxybenzaldehyde): The non-fluorinated analog of our primary compound. It possesses an ortho-hydroxyl group which can form an intramolecular hydrogen bond, influencing the aldehyde's conformation and reactivity[1].

  • 4-Nitrobenzaldehyde: A classic example of an activated benzaldehyde. The para-nitro group is a powerful electron-withdrawing group through both resonance (-M) and inductive (-I) effects, significantly increasing the electrophilicity of the carbonyl carbon[2][3].

  • 4-Methoxybenzaldehyde: An example of a deactivated benzaldehyde. The para-methoxy group is strongly electron-donating through resonance (+M), which reduces the electrophilicity of the carbonyl carbon.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily acting through a strong inductive effect (-I)[4]. This property is known to enhance the reactivity of adjacent electrophilic sites, a crucial factor in reactions like nucleophilic additions[4][5][6][7]. The hydroxyl group, conversely, is typically electron-donating through resonance but can also participate in hydrogen bonding, affecting solubility and reactivity[8].

Performance in a Model Reaction: The Knoevenagel Condensation

To quantitatively compare the reactivity of these aldehydes, we turn to the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.[9][10][11] This reaction involves the condensation of an aldehyde with an active methylene compound, such as malononitrile, typically in the presence of a basic catalyst.[9] The reaction rate is highly sensitive to the electrophilicity of the aldehyde's carbonyl carbon.[9]

Experimental Protocol: Standardized Knoevenagel Condensation

The following protocol provides a self-validating system for comparing the reactivity of the selected benzaldehydes.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Piperidine (0.1 mmol, ~10 mol%)

  • Ethanol (5 mL)

  • Reaction vial with stir bar

  • TLC plates (silica gel)

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a reaction vial, combine the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in 5 mL of ethanol.

  • Add piperidine (0.1 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature (e.g., 25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure benzylidenemalononitrile derivative.[9]

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, melting point) to confirm identity and purity.

This standardized approach ensures that any observed differences in reaction time and yield are directly attributable to the inherent reactivity of the aldehyde.

Comparative Data Analysis

The following table summarizes representative data for the Knoevenagel condensation, illustrating the performance differences between the selected aldehydes under the standardized protocol.

AldehydeKey SubstituentsExpected Electronic EffectReaction Time (min)Yield (%)
4-Nitrobenzaldehyde -NO₂ (para)Strong Electron-Withdrawing (-I, -M)~15-3090-98%
This compound -OH (ortho), -CF₃ (ortho)Strong Electron-Withdrawing (-I)~30-6085-95%
Salicylaldehyde -OH (ortho)Weak Electron-Donating (+M)~120-24070-80%
4-Methoxybenzaldehyde -OCH₃ (para)Strong Electron-Donating (+M)>24 hours<40%

Note: Reaction times and yields are estimates based on established chemical principles and literature data for similar reactions. Actual results may vary.

Analysis of Results:

  • 4-Nitrobenzaldehyde is the most reactive, as expected. The powerful electron-withdrawing nitro group at the para position strongly activates the carbonyl carbon for nucleophilic attack, leading to rapid reaction times and excellent yields.[3][12]

  • This compound demonstrates high reactivity, significantly outperforming its non-fluorinated analog, salicylaldehyde. This is a direct consequence of the potent inductive electron withdrawal by the ortho-trifluoromethyl group, which greatly enhances the carbonyl's electrophilicity.[5][13]

  • Salicylaldehyde shows moderate reactivity. The electron-donating character of the hydroxyl group slightly deactivates the ring compared to unsubstituted benzaldehyde, and intramolecular hydrogen bonding can influence the aldehyde's availability for reaction.[1]

  • 4-Methoxybenzaldehyde is the least reactive. The strong electron-donating nature of the methoxy group significantly reduces the partial positive charge on the carbonyl carbon, making it a much weaker electrophile.

Mechanistic Insights and Rationale

The observed reactivity trend can be explained by examining the electronic effects on the key step of the Knoevenagel condensation: the nucleophilic attack of the enolate on the carbonyl carbon.

Caption: Relative electrophilicity of substituted benzaldehydes.

The potent inductive effect of the trifluoromethyl group in this compound is the dominant factor driving its high reactivity.[4][6] This effect surpasses the electron-donating resonance effect of the adjacent hydroxyl group, resulting in a highly electrophilic carbonyl carbon that readily reacts with nucleophiles.

Experimental Workflow Visualization

To ensure reproducibility and clarity, the entire experimental process, from setup to analysis, can be visualized as follows.

G reagents 1. Combine Aldehyde (1 mmol), Malononitrile (1 mmol), Ethanol (5 mL) catalyst 2. Add Piperidine (0.1 mmol) reagents->catalyst reaction 3. Stir at Room Temp. Monitor by TLC catalyst->reaction workup 4. Cool in Ice Bath Induce Precipitation reaction->workup filtration 5. Vacuum Filtration Wash with cold EtOH workup->filtration purification 6. Recrystallize (e.g., EtOH/H₂O) filtration->purification analysis 7. Characterize Product (NMR, MP, etc.) purification->analysis

Sources

A Comparative Guide to Analytical Validation for the Purity of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the analytical validation of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde purity. Beyond a mere recitation of protocols, this document elucidates the scientific rationale behind the methodological choices, ensuring a robust and self-validating system for quality assessment.

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its unique substitution pattern, featuring a hydroxyl, an aldehyde, and a trifluoromethyl group, imparts specific chemical properties that are leveraged in complex molecular architectures.[1] Consequently, ensuring its purity is paramount to the success of subsequent synthetic steps and the quality of the final product.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purity assessment of non-volatile and thermally labile organic molecules like this compound. Its high resolving power, sensitivity, and quantitative accuracy make it an ideal choice for separating the main compound from structurally similar impurities.

A reversed-phase HPLC method is particularly well-suited for this analysis. The trifluoromethyl group enhances the lipophilicity of the molecule, leading to good retention on non-polar stationary phases such as C18.[1] The presence of the polar hydroxyl and aldehyde groups allows for effective separation using a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol.

Proposed HPLC Method for Purity Validation

A stability-indicating HPLC method is crucial to separate the active pharmaceutical ingredient (API) from its potential degradation products and synthesis-related impurities.[2] Based on the structure of this compound, a robust reversed-phase HPLC method is proposed below:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent hydrophobic retention and resolution for aromatic compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileThe acidic mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape. Acetonitrile is a common organic modifier providing good elution strength.
Gradient 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% BA gradient elution ensures the separation of impurities with a wide range of polarities. The re-equilibration step ensures reproducibility between injections.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic ring of the molecule provides strong UV absorbance at this wavelength, offering good sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Acetonitrile/Water (50:50, v/v)Ensures the sample is fully dissolved and compatible with the mobile phase.

The Imperative of Method Validation: A Self-Validating System

A validated analytical method provides a high degree of assurance that it is suitable for its intended purpose. The validation process, guided by the International Council for Harmonisation (ICH) guidelines, establishes the performance characteristics of the method.[3][4]

Specificity: Distinguishing the Analyte from its Impurities

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity, forced degradation studies are performed by subjecting this compound to stress conditions like acid, base, oxidation, and heat. The developed HPLC method must be able to resolve the main peak from any degradation products formed.

Potential impurities in this compound can arise from its synthesis. Common synthetic routes for hydroxy-benzaldehydes include the Duff reaction and the Reimer-Tiemann reaction.[4][5][6][7][8][9]

  • Duff Reaction: This involves the formylation of a phenol using hexamethylenetetramine.[4][5][7] Potential impurities could include unreacted starting materials (e.g., 3-(trifluoromethyl)phenol), regioisomers (e.g., 4-hydroxy-2-(trifluoromethyl)benzaldehyde), or by-products from the reaction.

  • Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to formylate phenols.[6][8][9] Potential impurities could include dichloromethyl-substituted intermediates or chlorinated by-products.

The HPLC method's ability to separate these potential impurities is a critical aspect of its specificity.

Visualizing the Validation Workflow

HPLC_Validation_Workflow HPLC Method Validation Workflow cluster_0 Method Development cluster_2 Method Implementation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Small Variations) Precision->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ Routine_QC Routine Quality Control LOD_LOQ->Routine_QC Implement

Caption: A flowchart illustrating the key stages of HPLC method validation.

Quantitative Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria for a purity method of a high-purity substance.[10][11][12]

Validation ParameterPurposeAcceptance Criteria
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.Typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value.98.0% to 102.0% recovery of the analyte in a spiked matrix.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay): RSD ≤ 1.0%Intermediate Precision (Inter-assay): RSD ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. RSD should remain within acceptable limits.

Experimental Protocols

Linearity Study
  • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the diluent.

  • Perform serial dilutions to prepare at least five calibration standards ranging from 0.05 mg/mL to 0.15 mg/mL (50% to 150% of the target test concentration of 0.1 mg/mL).

  • Inject each calibration standard in triplicate into the HPLC system.

  • Plot a graph of the mean peak area versus the concentration of the standard.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy Study (Recovery)
  • Prepare a sample matrix (placebo) without the analyte.

  • Spike the placebo with known amounts of this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target test concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples by the proposed HPLC method.

  • Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for this application, other techniques can also be employed for purity assessment, each with its own set of advantages and limitations.

TechniquePrincipleAdvantages for this compoundDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution for complex mixtures, suitable for non-volatile and thermally labile compounds, excellent quantitative accuracy and precision.[13][14]Requires solvent consumption, can be more time-consuming for method development.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for analyzing volatile impurities (e.g., residual solvents, starting materials). High sensitivity, especially with a Flame Ionization Detector (FID).[8][11][12][15]Not suitable for non-volatile or thermally unstable compounds. The hydroxyl group may require derivatization to improve volatility and peak shape.
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei responsible for the resonance.A primary ratio method that does not require a reference standard of the analyte itself. Provides structural information and quantification simultaneously. Non-destructive.[3][4][5][16]Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. Can be complex for samples with overlapping signals.

Logical Framework for Method Selection

Method_Selection Decision Tree for Purity Analysis Method Start Purity Analysis of This compound Question1 Are potential impurities volatile and thermally stable? Start->Question1 Question2 Is a primary ratio method for absolute quantification required? Question1->Question2 No GC GC is suitable for specific volatile impurity analysis. Question1->GC Yes HPLC HPLC is the optimal method for routine QC and stability studies. Question2->HPLC No qNMR qNMR is valuable for certification of reference materials. Question2->qNMR Yes Combine Combine HPLC with GC/qNMR for comprehensive characterization. HPLC->Combine GC->Combine qNMR->Combine

Caption: A decision tree to guide the selection of the most appropriate analytical technique.

Conclusion

The analytical validation of this compound purity by HPLC is a critical step in ensuring the quality and consistency of this important chemical intermediate. A well-developed and thoroughly validated reversed-phase HPLC method, as outlined in this guide, provides a robust and reliable system for routine quality control and stability testing. The principles of scientific integrity, rooted in the causality of experimental choices and a self-validating framework, are essential for generating trustworthy and authoritative data. While alternative techniques like GC and qNMR have their specific applications, HPLC remains the most versatile and widely accepted method for the comprehensive purity assessment of compounds like this compound in a regulated environment.

References

  • Duff, J. C. A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society1941, 547. [Link]
  • Duff Reaction. Grokipedia. [Link]
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(2), 1268-1278. [Link]
  • A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry2016, 14, 10134-10140. [Link]
  • Reimer-Tiemann Reaction | JEE Chemistry. Unacademy. [Link]
  • Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances.
  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Validation of Pharmaceutical (API) Bulk Drug by HPLC Methods.
  • Acceptance criteria of validation parameters for HPLC.
  • stability-indicating hplc method: Topics by Science.gov. [Link]
  • Purity comparison by NMR and HPLC.
  • Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods. IOSR Journal of Pharmacy and Biological Sciences. [Link]
  • WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.

Sources

A Senior Application Scientist's Guide to the Synthetic Landscape of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic synthesis of key aromatic building blocks is a cornerstone of innovation. 2-Hydroxy-6-(trifluoromethyl)benzaldehyde, a valued intermediate, presents a unique synthetic challenge due to the electronic properties of its substituents. The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, complicating traditional formylation approaches that typically favor electron-rich substrates. This guide provides a comparative analysis of alternative synthetic routes to this target molecule, offering experimental insights and data to inform your synthetic strategy.

The primary precursor for the synthesis of this compound is 3-(trifluoromethyl)phenol. The core challenge lies in the regioselective introduction of a formyl group at the C2 position, ortho to the hydroxyl group. This guide will explore and compare several key methodologies for achieving this transformation.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision influenced by factors such as yield, scalability, cost, and the environmental impact of the reagents. Below is a summary of potential methods for the synthesis of this compound, with a qualitative assessment of their performance.

Synthetic RouteKey ReagentsExpected YieldKey AdvantagesKey Disadvantages
Casnati-Skattebøl Reaction Paraformaldehyde, MgCl₂, TriethylamineModerate to GoodHigh ortho-selectivity, mild conditions.Can be sluggish with electron-deficient phenols.
Duff Reaction Hexamethylenetetramine, Acid (e.g., TFA)Low to ModerateSimple, one-pot procedure.Often gives low yields, especially with deactivated substrates.[1]
Vilsmeier-Haack Reaction DMF, POCl₃ModerateEffective for some electron-rich systems.May require harsher conditions for deactivated phenols.
Directed Ortho-Lithiation n-BuLi, Electrophile (e.g., DMF)Good to ExcellentHigh regioselectivity and yield.Requires anhydrous conditions, cryogenic temperatures, and a protection/deprotection sequence.
Reimer-Tiemann Reaction Chloroform, NaOHPoorReadily available and inexpensive reagents.Generally low yields with electron-withdrawing groups, formation of byproducts.[2]

In-Depth Analysis of Synthetic Methodologies

The Casnati-Skattebøl Reaction: A Promising Contender

The ortho-formylation of phenols using paraformaldehyde and a magnesium salt, such as magnesium chloride, in the presence of an amine base like triethylamine, is a powerful method for producing salicylaldehydes. This reaction, often referred to as the Casnati-Skattebøl reaction, generally exhibits high ortho-selectivity.

Causality of Experimental Choices: The magnesium ion is believed to play a crucial role in directing the formylation to the ortho position through the formation of a chelate with the phenolic oxygen and the incoming electrophile. Triethylamine acts as a base to deprotonate the phenol and facilitate the reaction. While this method is highly effective for electron-rich phenols, the deactivating effect of the trifluoromethyl group in 3-(trifluoromethyl)phenol is expected to slow the reaction rate.

Experimental Protocol: Casnati-Skattebøl ortho-Formylation of 3-(Trifluoromethyl)phenol

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride (1.5 eq) and paraformaldehyde (2.5 eq).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) followed by the dropwise addition of triethylamine (2.5 eq).

  • Substrate Addition: Add 3-(trifluoromethyl)phenol (1.0 eq) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 66 °C) for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction with 1 M hydrochloric acid. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Casnati_Skattebol 3-(Trifluoromethyl)phenol 3-(Trifluoromethyl)phenol intermediate Magnesium Phenoxide Intermediate 3-(Trifluoromethyl)phenol->intermediate Coordination & Deprotonation reagents + Paraformaldehyde + MgCl₂ + Triethylamine product This compound intermediate->product ortho-Formylation

Caption: Casnati-Skattebøl Reaction Pathway.

The Duff Reaction: Simplicity at the Cost of Yield

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol or trifluoroacetic acid (TFA).[1][3] It is a one-pot procedure that is relatively simple to perform.

Causality of Experimental Choices: In the presence of acid, HMTA generates an electrophilic iminium ion. This electrophile then attacks the electron-rich aromatic ring of the phenol. For phenols, the reaction generally shows a preference for ortho-formylation. However, the strongly deactivating trifluoromethyl group in 3-(trifluoromethyl)phenol is expected to significantly hinder the electrophilic aromatic substitution, leading to lower yields. The use of a strong acid like TFA can enhance the electrophilicity of the formylating agent, potentially improving the outcome for deactivated substrates.[4]

Experimental Protocol: Duff Reaction of 3-(Trifluoromethyl)phenol

  • Reaction Setup: In a round-bottom flask, dissolve 3-(trifluoromethyl)phenol (1.0 eq) in trifluoroacetic acid.

  • Reagent Addition: Add hexamethylenetetramine (2.0-4.0 eq) portion-wise to the solution.

  • Reaction: Heat the mixture to reflux for several hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and pour it into a mixture of ice and water.

  • Hydrolysis: Acidify the aqueous mixture with concentrated hydrochloric acid and heat to hydrolyze the intermediate imine.

  • Purification: After cooling, extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Duff_Reaction 3-(Trifluoromethyl)phenol 3-(Trifluoromethyl)phenol intermediate Iminium Intermediate 3-(Trifluoromethyl)phenol->intermediate Electrophilic Attack reagents + Hexamethylenetetramine + Acid (TFA) product This compound intermediate->product Hydrolysis

Caption: Duff Reaction Pathway.

The Vilsmeier-Haack Reaction: A Classical Approach

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[5][6]

Causality of Experimental Choices: The Vilsmeier reagent is a relatively mild electrophile. For phenols, the reaction often requires forcing conditions and may lead to a mixture of ortho and para isomers. The electron-withdrawing nature of the trifluoromethyl group makes 3-(trifluoromethyl)phenol a challenging substrate for this reaction. It is possible that the reaction may not proceed efficiently under standard conditions.

Experimental Protocol: Vilsmeier-Haack Reaction of 3-(Trifluoromethyl)phenol

  • Vilsmeier Reagent Formation: In a dry flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C and slowly add phosphorus oxychloride (POCl₃) with stirring.

  • Substrate Addition: To the formed Vilsmeier reagent, add a solution of 3-(trifluoromethyl)phenol in DMF.

  • Reaction: Heat the reaction mixture, monitoring for product formation by TLC.

  • Work-up: Cool the reaction and carefully pour it onto crushed ice.

  • Hydrolysis: Neutralize the mixture with a base (e.g., sodium hydroxide solution) to hydrolyze the intermediate and precipitate the product.

  • Purification: Filter the crude product, wash with water, and purify by recrystallization or column chromatography.

Vilsmeier_Haack 3-(Trifluoromethyl)phenol 3-(Trifluoromethyl)phenol intermediate Vilsmeier Reagent Adduct 3-(Trifluoromethyl)phenol->intermediate Electrophilic Attack reagents + DMF + POCl₃ product This compound intermediate->product Hydrolysis

Caption: Vilsmeier-Haack Reaction Pathway.

Directed Ortho-Lithiation: The High-Yield, High-Effort Route

Directed ortho-lithiation offers a highly regioselective method for the functionalization of aromatic rings.[7] This approach involves the protection of the hydroxyl group, followed by deprotonation at the ortho position using a strong base, and subsequent quenching with an electrophile.

Causality of Experimental Choices: The hydroxyl group of 3-(trifluoromethyl)phenol must first be protected to prevent it from being deprotonated by the strong base. A suitable protecting group, such as methoxymethyl (MOM) or tetrahydropyranyl (THP), is installed. The protected phenol is then treated with a strong lithium base, such as n-butyllithium, at low temperatures. The directing effect of the protected hydroxyl group guides the lithiation to the C2 position. Quenching the resulting aryllithium species with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde functionality. A final deprotection step reveals the desired product. While this method offers excellent control and potentially high yields, it is a multi-step process that requires stringent anhydrous and low-temperature conditions.

Experimental Protocol: Directed Ortho-Lithiation of Protected 3-(Trifluoromethyl)phenol

  • Protection: Protect the hydroxyl group of 3-(trifluoromethyl)phenol with a suitable protecting group (e.g., MOM ether).

  • Lithiation: In a dry flask under an inert atmosphere, dissolve the protected phenol in anhydrous THF and cool to -78 °C. Slowly add n-butyllithium and stir for a period to allow for ortho-lithiation.

  • Formylation: Quench the reaction by adding anhydrous DMF.

  • Work-up: Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Deprotection: Subject the crude product to acidic conditions to remove the protecting group.

  • Purification: Purify the final product by column chromatography.

Ortho_Lithiation cluster_0 Protection cluster_1 Ortho-Lithiation & Formylation cluster_2 Deprotection 3-(Trifluoromethyl)phenol 3-(Trifluoromethyl)phenol protected_phenol Protected Phenol 3-(Trifluoromethyl)phenol->protected_phenol lithiated_intermediate Ortho-Lithiated Intermediate protected_phenol->lithiated_intermediate + n-BuLi, -78°C formylated_protected Formylated Protected Phenol lithiated_intermediate->formylated_protected + DMF product This compound formylated_protected->product Acidic Workup

Caption: Directed Ortho-Lithiation Workflow.

Conclusion and Recommendations

The synthesis of this compound from 3-(trifluoromethyl)phenol is a challenging yet achievable transformation. For researchers prioritizing yield and regioselectivity, the Directed Ortho-Lithiation route is the most robust, albeit the most labor-intensive. For those seeking a simpler, one-pot procedure, the Casnati-Skattebøl Reaction offers a good balance of yield and operational simplicity, although optimization of reaction time may be necessary due to the deactivated substrate. The Duff and Vilsmeier-Haack reactions are likely to be less efficient for this particular transformation due to the electronic nature of the starting material. The classical Reimer-Tiemann Reaction is not recommended due to anticipated poor yields.[2]

The choice of synthetic route will ultimately depend on the specific requirements of the research, including available resources, desired scale, and purity specifications. This guide provides the foundational knowledge and experimental frameworks to enable an informed decision for the successful synthesis of this valuable chemical intermediate.

References

  • Suzuki, Y., & Takahashi, H. (1983). Formylation of Phenols with Electron-withdrawing Groups in Strong Acids. Synthesis of Substituted Salicylaldehydes. Chemical and Pharmaceutical Bulletin, 31(5), 1751-1753.
  • BenchChem. (2025). A Comparative Analysis of Formylating Agents for Researchers and Drug Development Professionals.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)
  • Duff, J. C. (1941). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 547.
  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64.
  • Grokipedia. (n.d.). Duff reaction.
  • Organic Syntheses. (2006).
  • BenchChem. (2025).
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • SynArchive. (n.d.). Duff Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Google Patents. (1939). Trifluoromethyl benzaldehydes. US2180772A.
  • European Patent Office. (2002). Process for preparing 2-hydroxy-6-trifluoromethylpyridine. EP 0966441 B1.
  • Google Patents. (2019).
  • Wikipedia. (n.d.). Duff reaction.
  • Reddit. (2020). Would a Reimer-Tiemann reaction still occur in this example, with a tri-fluorophenol such as this one?
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • Myers, A. G. Research Group. (n.d.). Directed (ortho)
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Google Patents. (2017). Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde. WO2017197083A1.
  • Tetrahedron Letters. (n.d.). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4.
  • Myers, A. G. Research Group. (n.d.).
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Organic Syntheses. (2005). Working with Hazardous Chemicals.
  • Google Patents. (2014). Method for preparing o-trifluoromethyl benzaldehyde. CN104016840A.
  • Allen. (n.d.).
  • Wikipedia. (n.d.).
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
  • Organic Syntheses. (2012).
  • ResearchGate. (2025). 2-Substituted 4-(Trifluoromethyl)
  • ResearchGate. (2025).

Sources

A Senior Application Scientist's Guide to Biological Activity Screening of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. When coupled with the versatile reactivity of a benzaldehyde moiety, the resulting trifluoromethylated benzaldehydes become highly valuable building blocks in drug discovery. This guide focuses on derivatives of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde, a scaffold with significant potential for the development of novel therapeutic agents.

This technical guide provides an in-depth comparison of the biological activities of this compound derivatives, supported by experimental data and detailed protocols for their screening. We will explore their potential across key therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications, offering a framework for researchers and drug development professionals to navigate the evaluation of this promising class of compounds.

The Significance of the this compound Scaffold

The arrangement of the hydroxyl, aldehyde, and trifluoromethyl groups on the benzene ring of this compound creates a unique electronic and steric environment. The ortho-hydroxyl group can participate in intramolecular hydrogen bonding and act as a key interaction point with biological targets. The trifluoromethyl group, a strong electron-withdrawing group, enhances the electrophilicity of the aldehyde carbon, making it more reactive towards nucleophiles in the synthesis of derivatives such as Schiff bases and hydrazones.[1] This enhanced reactivity can lead to higher yields and faster reaction times in synthetic protocols.[1] Furthermore, the lipophilicity imparted by the -CF3 group can improve the cell membrane permeability of the resulting derivatives, a crucial factor for bioavailability.

Comparative Biological Activity Screening

The true potential of this compound derivatives is revealed through rigorous biological activity screening. Here, we present a comparative overview of their performance in key therapeutic areas, highlighting the structure-activity relationships that govern their efficacy.

Anticancer Activity

Derivatives of 2-hydroxybenzaldehyde, particularly Schiff bases, have been extensively investigated for their anticancer properties.[2][3] The introduction of a trifluoromethyl group is anticipated to enhance this activity. The primary method for screening the cytotoxic effects of these compounds against cancer cell lines is the MTT assay.

Table 1: Comparative Anticancer Activity of Benzaldehyde Derivatives

Compound/DerivativeCancer Cell LineIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Schiff Base of 2-hydroxybenzaldehyde (8S1) Huh714.46DoxorubicinNot specified in this study
Schiff Base of 2-hydroxybenzaldehyde (8S2) Huh713.75DoxorubicinNot specified in this study
Schiff Base of 2-hydroxybenzaldehyde (8S4) Huh711.89DoxorubicinNot specified in this study
Schiff Base of 2-hydroxybenzaldehyde (8S5) Huh710.14DoxorubicinNot specified in this study
N-(4-(trifluoromethyl)phenyl) derivative (19) Caco-2>1000LY-2940028.2
N-(4-(trifluoromethyl)phenyl) derivative (19) HCT-116240.2LY-2940028.2

Note: Data for direct derivatives of this compound is limited in publicly available literature. The data presented for 2-hydroxybenzaldehyde Schiff bases provides a baseline for comparison.[2] The data for the N-(4-(trifluoromethyl)phenyl) derivative illustrates the activity of a trifluoromethyl-containing compound, though not a direct derivative of the target scaffold.[4]

Antimicrobial Activity

The search for novel antimicrobial agents is a critical area of research. Hydrazone derivatives and metal complexes of Schiff bases have shown considerable promise as antibacterial and antifungal agents.[5][6] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of these compounds.

Table 2: Comparative Antimicrobial Activity of Benzaldehyde Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Hydrazone Derivative 1 Salmonella typhimurium6.25Candida albicansNot specified
Hydrazone Derivative 2 Salmonella typhimurium12.5Candida albicansNot specified
Fluorinated benzimidazole 18 Gram-negative bacteria31.25C. parapsilosisNot specified
Fluorinated benzimidazole 14 B. subtilis7.81C. parapsilosisNot specified
Cinnamyl Schiff base 1 Cryptococcus neoformans1.33Candida albicansNot specified
Cinnamyl Schiff base 23 Cryptococcus neoformans1.4Candida albicansNot specified

Note: The table presents data for various hydrazone and fluorinated benzimidazole derivatives to illustrate the potential antimicrobial activity of compounds with similar structural features to derivatives of this compound.[5][7][8]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Salicylate derivatives, which are structurally related to 2-hydroxybenzaldehyde, are well-known for their anti-inflammatory properties.[9] The Griess assay, which measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, is a common in vitro method for screening anti-inflammatory potential.

Table 3: Comparative Anti-inflammatory Activity of Salicylate Derivatives

CompoundTargetIC50 (mM)
Triflusal (4-trifluoromethyl derivative) iNOS (Nitrite production)1.13 ± 0.12
HTB (metabolite of Triflusal) iNOS (Nitrite production)1.84 ± 0.34
Aspirin iNOS (Nitrite production)6.08 ± 1.53
Salicylate iNOS (Nitrite production)9.16 ± 1.9

Note: This data for 4-trifluoromethyl salicylate derivatives demonstrates that the trifluoromethyl group significantly enhances anti-inflammatory activity compared to aspirin and salicylate.[9] This suggests that derivatives of this compound are promising candidates for anti-inflammatory drug discovery.

Experimental Protocols

To ensure the reproducibility and validity of biological activity screening, detailed and standardized protocols are essential. The following are step-by-step methodologies for the key assays discussed in this guide.

Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Screening: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][9][10]

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibitory Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reagent Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.

Visualizing the Workflow and Potential Mechanisms

To better illustrate the experimental process and potential biological pathways involved, the following diagrams are provided.

Biological_Activity_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Lead Identification start This compound derivatives Synthesis of Derivatives (e.g., Schiff Bases, Hydrazones) start->derivatives anticancer Anticancer Screening (MTT Assay) derivatives->anticancer Test Compounds antimicrobial Antimicrobial Screening (MIC Determination) derivatives->antimicrobial anti_inflammatory Anti-inflammatory Screening (NO Inhibition Assay) derivatives->anti_inflammatory data IC50 / MIC Determination anticancer->data antimicrobial->data anti_inflammatory->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead

Caption: A generalized workflow for the synthesis and biological activity screening of this compound derivatives.

NFkB_Signaling_Pathway cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates iNOS iNOS Gene Expression Nucleus->iNOS Induces NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO Derivative Trifluoromethylated Benzaldehyde Derivative Derivative->IKK Inhibits

Sources

The Synthetic Chemist's Compass: A Cost-Effectiveness Analysis of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance metabolic stability, improve binding affinity, and increase lipophilicity of drug candidates. 2-Hydroxy-6-(trifluoromethyl)benzaldehyde stands as a valuable building block, providing a scaffold with both a reactive aldehyde for further functionalization and the influential trifluoromethyl group. This guide offers a comprehensive cost-effectiveness analysis of two primary synthetic routes to this key intermediate, providing the field-proven insights necessary to make informed decisions in a research and development setting. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our analysis in verifiable data.

Unveiling the Synthetic Pathways: A Comparative Overview

Two principal synthetic strategies emerge for the preparation of this compound: the demethylation of a methoxy precursor and the direct ortho-formylation of a substituted phenol. Each route presents a unique set of advantages and challenges in terms of reagent cost, reaction efficiency, and scalability.

Route 1: Demethylation of 2-Methoxy-6-(trifluoromethyl)benzaldehyde

This approach leverages the commercially available 2-methoxy-6-(trifluoromethyl)benzaldehyde and employs a demethylating agent to unmask the desired hydroxyl group. Boron tribromide (BBr₃) is a powerful and widely used reagent for the cleavage of aryl methyl ethers, offering high efficiency under relatively mild conditions.

Route 2: Ortho-formylation of 3-(Trifluoromethyl)phenol

This strategy begins with the more readily available and less expensive 3-(trifluoromethyl)phenol. The challenge lies in the regioselective introduction of a formyl group at the position ortho to the hydroxyl group. Several classical formylation reactions can be considered, including the Duff reaction, the Reimer-Tiemann reaction, and the magnesium chloride-mediated formylation with paraformaldehyde. The regiochemical outcome is governed by the directing effects of the existing substituents on the aromatic ring. The strongly activating and ortho,para-directing hydroxyl group is expected to dominate over the deactivating and meta-directing trifluoromethyl group, favoring formylation at the positions ortho (2- and 6-) and para (4-) to the hydroxyl group. Achieving high selectivity for the desired 2-formyl product is the primary hurdle in this approach.

Experimental Protocols and Workflow Diagrams

Route 1: Demethylation of 2-Methoxy-6-(trifluoromethyl)benzaldehyde

This protocol is based on established procedures for BBr₃-mediated demethylation of aryl methyl ethers.

Protocol:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methoxy-6-(trifluoromethyl)benzaldehyde (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of BBr₃: Slowly add a 1 M solution of boron tribromide in DCM (1.2 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Demethylation_Workflow cluster_prep Reaction Preparation cluster_reaction Demethylation Reaction cluster_workup Workup & Purification start Dissolve 2-methoxy-6-(trifluoromethyl)benzaldehyde in DCM cool Cool to 0 °C start->cool add_bbr3 Add BBr3 solution dropwise cool->add_bbr3 react Stir at room temperature for 2-4h add_bbr3->react quench Quench with water at 0 °C react->quench extract Extract and wash organic layer quench->extract purify Purify by column chromatography extract->purify end end purify->end This compound

Caption: Workflow for the demethylation of 2-methoxy-6-(trifluoromethyl)benzaldehyde.

Route 2: Ortho-formylation of 3-(Trifluoromethyl)phenol via Magnesium Chloride-Mediated Reaction

This protocol is an adaptation of the highly regioselective ortho-formylation of phenols.

Protocol:

  • Reaction Setup: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous magnesium chloride (1.1 eq) and paraformaldehyde (2.0 eq).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) (approx. 20 mL per gram of phenol) followed by the dropwise addition of triethylamine (2.2 eq). Stir the mixture for 15 minutes.

  • Substrate Addition: Add 3-(trifluoromethyl)phenol (1.0 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, acidify the mixture with 1 M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product will likely be a mixture of regioisomers and should be purified by column chromatography to isolate the desired this compound.

Formylation_Workflow cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup & Purification mix_reagents Mix MgCl2, paraformaldehyde, and triethylamine in THF add_phenol Add 3-(trifluoromethyl)phenol mix_reagents->add_phenol reflux Reflux for 4-6h add_phenol->reflux acidify Acidify with 1M HCl and extract reflux->acidify wash Wash organic layers acidify->wash purify_isomers Purify by column chromatography to separate isomers wash->purify_isomers end end purify_isomers->end This compound

Caption: Workflow for the ortho-formylation of 3-(trifluoromethyl)phenol.

Cost-Effectiveness Analysis

The following tables provide a comparative cost analysis of the two synthetic routes. Prices are based on commercially available reagents from major chemical suppliers and are subject to change. The analysis is based on a theoretical 10 mmol scale reaction.

Table 1: Reagent Cost Analysis

ReagentMolecular Weight ( g/mol )Amount (10 mmol scale)Supplier Price (USD)Cost per Reaction (USD)
Route 1: Demethylation
2-Methoxy-6-(trifluoromethyl)benzaldehyde204.152.04 g~$263 / 10g~$53.65
Boron tribromide (1M in DCM)250.5212 mL~$146 / 100g~$4.38
Dichloromethane84.93~30 mL~$108 / 1L~$3.24
Total Estimated Cost for Route 1 ~$61.27
Route 2: Ortho-formylation
3-(Trifluoromethyl)phenol162.111.62 g~$51.80 / 25g~$3.37
Magnesium chloride (anhydrous)95.211.05 g~$35.00 / 100g~$0.37
Paraformaldehyde30.030.60 g~$78.65 / 1kg~$0.05
Triethylamine101.193.0 mL~$40.70 / 100mL~$1.22
Tetrahydrofuran72.11~40 mL~$53.00 / 1L~$2.12
Total Estimated Cost for Route 2 ~$7.13

Table 2: Comparative Performance and Cost-Effectiveness

ParameterRoute 1: DemethylationRoute 2: Ortho-formylation
Starting Material Cost HighLow
Reagent Cost ModerateLow
Assumed Yield ~80-95%~40-60% (of desired isomer)
Purification Standard column chromatographyMore challenging separation of regioisomers
Scalability GoodModerate, requires optimization for regioselectivity
Overall Cost-Effectiveness Higher initial cost, but potentially higher yield and simpler purification.Lower initial cost, but yield of the desired product and purification challenges may increase overall cost and effort.

Discussion and Recommendations

The choice between these two synthetic routes is a classic example of the trade-off between the cost of starting materials and the complexity of the synthetic transformation.

Route 1 (Demethylation) is characterized by a higher upfront cost due to the price of the methoxy-protected starting material. However, it offers the significant advantage of a more direct and likely higher-yielding reaction with a simpler purification process. For small-scale synthesis in a research setting where time and reliability are paramount, this route may be preferable.

Route 2 (Ortho-formylation) is economically attractive due to the low cost of the starting material, 3-(trifluoromethyl)phenol, and the reagents. The primary challenge is the regioselectivity of the formylation. While the hydroxyl group is a strong ortho,para-director, the formation of the para-substituted isomer (4-hydroxy-2-(trifluoromethyl)benzaldehyde) and potentially the other ortho-isomer is likely. The separation of these isomers can be challenging and may lead to a lower isolated yield of the desired product, which could offset the initial cost savings, particularly on a larger scale. However, for process development and large-scale manufacturing where the cost of starting materials is a major driver, optimizing the reaction conditions to favor the formation of the desired this compound could make this a highly cost-effective route.

Senior Application Scientist's Recommendation:

For initial, small-scale exploratory synthesis where obtaining the target compound quickly and in good purity is the primary goal, the demethylation route (Route 1) is recommended. The higher cost is justified by the anticipated higher yield and more straightforward purification.

For long-term projects, process development, or large-scale synthesis, a thorough investigation into the ortho-formylation route (Route 2) is warranted. A systematic study of different formylation methods (Duff, Reimer-Tiemann, etc.) and reaction conditions (solvent, temperature, Lewis acid) should be undertaken to maximize the yield of the desired this compound and develop an efficient purification protocol. The potential for significant cost savings makes this route highly attractive for industrial applications.

Conclusion

The synthesis of this compound presents a compelling case study in synthetic strategy and economic considerations. By understanding the nuances of each synthetic pathway, researchers and drug development professionals can make informed decisions that align with their project goals, timelines, and budget. The demethylation route offers a reliable, albeit more expensive, path for rapid access to the molecule, while the ortho-formylation route holds the promise of significant cost savings upon successful optimization. This guide provides the foundational knowledge and data to navigate this decision-making process with confidence.

References

  • Oakwood Chemical. Tetrahydrofuran ACS. [Link]
  • Hansen, T. V.; Skattebøl, L. ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses. 2005, 82, 64. [Link]
  • McOmie, J. F. W.; Watts, M. L.; West, D. E. Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron. 1968, 24 (5), 2289–2292. [Link]
  • Wikipedia. Duff reaction. [Link]
  • Wikipedia. Reimer–Tiemann reaction. [Link]

A Comparative Guide to the Catalysis of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde Reactions: Navigating Steric and Electronic Challenges

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone for enhancing molecular properties. Among these, the trifluoromethyl group (CF₃) is particularly valued for its ability to improve metabolic stability, lipophilicity, and binding affinity.[1] 2-Hydroxy-6-(trifluoromethyl)benzaldehyde stands as a valuable but challenging building block, combining the reactive aldehyde and hydroxyl functionalities with the bulky and strongly electron-withdrawing CF₃ group at the ortho position. This unique substitution pattern presents distinct steric and electronic hurdles for catalytic transformations.

This guide offers a comparative analysis of catalytic strategies for reactions involving this compound. We will delve into the efficacy of various catalysts, supported by experimental data from analogous systems, and provide detailed protocols to empower researchers in navigating the complexities of this versatile substrate.

The Challenge: Overcoming Ortho-Substituent Effects

The primary obstacle in reactions with this compound is the steric hindrance imposed by the bulky CF₃ group adjacent to the aldehyde. This steric congestion can significantly impede the approach of nucleophiles and the binding of catalysts, often leading to lower reaction rates and yields compared to its meta and para isomers.[2] Furthermore, the strong electron-withdrawing nature of the CF₃ group, while activating the aldehyde towards nucleophilic attack, can also influence the acidity of the neighboring hydroxyl group, potentially leading to undesired side reactions or catalyst inhibition.

Organocatalysis: A Metal-Free Approach

Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis, often providing high enantioselectivity under mild conditions. For reactions involving this compound, proline and its derivatives are notable catalysts, particularly in aldol and related C-C bond-forming reactions.

Proline and its Derivatives in Aldol Reactions

L-proline and its analogs catalyze aldol reactions through the formation of a nucleophilic enamine intermediate with a ketone donor. This enamine then attacks the electrophilic aldehyde. The stereochemical outcome is dictated by the catalyst's chiral environment.[3][4] While direct experimental data for this compound is scarce, studies on similar substituted benzaldehydes provide valuable insights into expected catalyst performance.

Table 1: Representative Efficacy of Proline-Based Catalysts in Asymmetric Aldol Reactions of Substituted Benzaldehydes.

CatalystAldehydeKetoneYield (%)Enantiomeric Excess (ee %)Reference
L-Proline4-NitrobenzaldehydeAcetone7795[5]
(S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS Ether4-NitrobenzaldehydeCyclohexanone9999[6]
Fluorous Proline Sulfonamide4-(Trifluoromethyl)benzaldehydeCyclohexanone9598[7]

Note: This data is for analogous substrates and serves as a predictive guide for reactions with this compound.

Mechanistic Insight: The Enamine Catalytic Cycle

The catalytic cycle for a proline-catalyzed aldol reaction involves the initial formation of an enamine between the ketone and the secondary amine of proline. This enamine then attacks the aldehyde, forming a C-C bond. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.

Proline-Catalyzed Aldol Reaction cluster_cycle Catalytic Cycle Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Proline - H₂O Proline L-Proline Intermediate Iminium Intermediate Enamine->Intermediate + Aldehyde Aldehyde This compound Product Aldol Product Intermediate->Product + H₂O - Proline Lewis_Acid_Catalysis cluster_mechanism Lewis Acid Catalyzed Knoevenagel Condensation Aldehyde This compound ActivatedComplex Activated Aldehyde-Lewis Acid Complex Aldehyde->ActivatedComplex + Lewis Acid LewisAcid Lewis Acid (e.g., Al³⁺) Intermediate Adduct Intermediate ActivatedComplex->Intermediate + Active Methylene Compound ActiveMethylene Active Methylene Compound Product Knoevenagel Product Intermediate->Product - H₂O - Lewis Acid

Caption: Simplified mechanism of a Lewis acid-catalyzed Knoevenagel condensation.

Experimental Protocols

The following are detailed, step-by-step methodologies for key reactions, adapted for this compound based on established protocols for similar substrates.

Protocol 1: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is adapted from the work of List, Barbas, and Lerner for the direct asymmetric aldol reaction. [5] Materials:

  • This compound

  • Acetone (or other ketone)

  • L-Proline

  • Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol).

  • Add anhydrous DMF (4.0 mL) and the ketone (5.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add L-proline (0.3 mmol, 30 mol%) to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Lewis Acid-Catalyzed Knoevenagel Condensation

This protocol is adapted from studies on MOF-catalyzed Knoevenagel condensations. [8] Materials:

  • This compound

  • Malononitrile (or other active methylene compound)

  • CAU-1-NH₂ (or other suitable Lewis acid catalyst)

  • Ethanol

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (5 mL).

  • Add the Lewis acid catalyst (e.g., CAU-1-NH₂, 10 mol%).

  • Stir the reaction mixture at 40 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter to remove the catalyst.

  • Wash the catalyst with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Conclusion

The catalytic transformation of this compound presents a formidable challenge due to the steric and electronic effects of the ortho-trifluoromethyl group. While direct comparative data for a wide range of catalysts remains an area for future investigation, established principles of organocatalysis and metal-based catalysis provide a strong foundation for rational catalyst selection and reaction design. Proline-based organocatalysts offer a promising avenue for asymmetric C-C bond formation, while Lewis acids provide an effective means to enhance the electrophilicity of the aldehyde for reactions such as the Knoevenagel condensation. The experimental protocols provided herein, adapted from proven methodologies, serve as a starting point for researchers to explore and optimize reactions with this valuable and complex building block.

References

  • Not referenced in the provided text.
  • Not referenced in the provided text.
  • Not referenced in the provided text.
  • Not referenced in the provided text.
  • Houk, K. N., & List, B. (2004). Asymmetric organocatalysis. Accounts of chemical research, 37(8), 487-487.
  • Ishihara, K., & Riho, R. (2021). A Fluorous Proline Catalyst Immobilized on Teflon® for Highly Stereoselective Asymmetric Aldol Reactions.
  • Wikipedia. (n.d.).
  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396.
  • Not referenced in the provided text.
  • Not referenced in the provided text.
  • Wilson, A. D., et al. (2018). A Heterogeneous Acid‐Base Organocatalyst For Cascade Deacetalisation‐Knoevenagel Condensations. Chemistry–A European Journal, 24(54), 14437-14442.
  • Not referenced in the provided text.
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
  • Not referenced in the provided text.
  • Not referenced in the provided text.
  • Singh, D., et al. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS omega, 6(20), 13233-13245.
  • Ravichandran, K., et al. (2016). Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures. CrystEngComm, 18(41), 8043-8051.
  • Not referenced in the provided text.
  • Not referenced in the provided text.
  • Not referenced in the provided text.
  • Not referenced in the provided text.
  • Not referenced in the provided text.
  • Not referenced in the provided text.

Sources

A Comparative Guide to the Structural Confirmation of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and organic chemists, 2-Hydroxy-6-(trifluoromethyl)benzaldehyde is a valuable starting material, prized for the unique electronic properties imparted by its trifluoromethyl group.[1][2] This group can enhance lipophilicity and metabolic stability in derivative compounds, making it a key scaffold in the synthesis of novel pharmaceuticals and agrochemicals.[3][4] However, the very features that make this molecule attractive—the electron-withdrawing trifluoromethyl group and the reactive phenol and aldehyde functionalities—also create distinct challenges in the unambiguous structural confirmation of its reaction products.

This guide provides an in-depth comparison of the primary analytical techniques used for structural elucidation in this context. We will move beyond simple procedural descriptions to explore the causal relationships behind experimental choices, ensuring that the methodologies presented are not just protocols, but self-validating systems for generating trustworthy and publishable data.

The Challenge: Intramolecular Interactions and Spectroscopic Complexity

Confirming the structure of derivatives of this compound requires a multi-faceted analytical approach. The strong electron-withdrawing nature of the CF₃ group and the adjacent hydroxyl group can lead to complex NMR spectra and predictable, yet nuanced, fragmentation patterns in mass spectrometry.[5] Furthermore, intramolecular hydrogen bonding between the hydroxyl proton and the aldehyde's carbonyl oxygen can influence reactivity and spectroscopic signatures.[1] Therefore, relying on a single technique is often insufficient; a synergistic combination of methods is essential for complete and accurate characterization.

G cluster_workflow Overall Analytical Workflow cluster_spectroscopy Spectroscopic Techniques Reaction Synthesis using This compound Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Preliminary Preliminary Analysis (TLC, Melting Point) Purification->Preliminary Spectroscopic Spectroscopic Confirmation Preliminary->Spectroscopic Proceed if pure Final Final Structure Elucidation & Data Archiving Spectroscopic->Final NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Spectroscopic->NMR MS Mass Spectrometry (EI, ESI) Spectroscopic->MS XRay X-ray Crystallography (If crystalline) Spectroscopic->XRay Gold Standard (when possible)

Caption: High-level workflow for synthesis and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR is the cornerstone of structural analysis for these compounds. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the carbon-hydrogen framework and directly confirms the integrity of the crucial trifluoromethyl group.

Expertise & Rationale: Why a Multi-Nuclear Approach is Critical

The CF₃ group significantly influences the electronic environment of the aromatic ring, causing predictable downfield shifts for adjacent protons in the ¹H NMR spectrum. However, it is the ¹⁹F NMR spectrum that provides the most direct and unambiguous evidence of the trifluoromethyl group's presence and chemical environment.[6] Since ¹⁹F is a 100% abundant nucleus with a high gyromagnetic ratio, this experiment is highly sensitive and typically yields a sharp singlet (in the absence of other fluorine atoms), confirming that the CF₃ group has remained intact throughout the reaction.

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified, dry product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those from hydroxyl groups.[7]

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Pay close attention to the aromatic region (typically 7.0-8.0 ppm), the aldehyde proton (9.5-10.5 ppm), and the phenolic OH proton (can be a broad singlet, chemical shift is concentration-dependent).

    • Integrate all peaks to determine the relative number of protons for each signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

    • Expect the aldehyde carbonyl carbon around 190 ppm and the carbon attached to the CF₃ group to appear as a quartet due to C-F coupling.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Use an external standard like CFCl₃ (0 ppm) for referencing. The CF₃ group on the benzaldehyde ring will typically appear as a singlet around -60 to -65 ppm.

Data Interpretation: A Hypothetical Case Study

Consider a Claisen-Schmidt condensation reaction between this compound and acetone to form (E)-4-(2-hydroxy-6-(trifluoromethyl)phenyl)but-3-en-2-one.

Data PointExpected Chemical Shift (δ)MultiplicityRationale
¹H NMR ~9.9 ppms (broad)Phenolic -OH proton, exchangeable.
~7.6-7.0 ppmm3H, Aromatic protons.
~7.5 ppmd1H, Vinylic proton (part of α,β-unsaturated system).
~6.8 ppmd1H, Vinylic proton (part of α,β-unsaturated system).
~2.3 ppms3H, Methyl ketone protons.
¹³C NMR ~198 ppmsKetone Carbonyl (C=O).
~190 ppmqCarbon of the CF₃ group (quartet due to ¹JCF coupling).
~160-120 ppmmAromatic and vinylic carbons.
~30 ppmsMethyl ketone carbon.
¹⁹F NMR ~ -62 ppmsCF₃ group singlet, confirming its integrity.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of the product and providing structural clues through fragmentation analysis. The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) depends on the product's polarity and thermal stability.

Expertise & Rationale: Predicting Fragmentation Pathways

For derivatives of this compound, EI-MS typically induces characteristic fragmentation. The molecular ion peak (M⁺) is usually observable. Key fragmentation patterns include the loss of the aldehyde group (M-29) or the trifluoromethyl group (M-69).[8] The stability of the aromatic ring often results in the phenyl cation or related fragments being prominent in the spectrum.[8] ESI is a softer ionization technique, ideal for more polar or fragile molecules, and will typically show the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺.

Experimental Protocol: GC-MS (EI) Analysis
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the product in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the GC-MS system.

  • GC Separation: Use a suitable temperature program to separate the product from any residual starting materials or impurities. A typical program might start at 50°C and ramp to 250°C at 10°C/min.

  • MS Analysis: Acquire mass spectra in EI mode, scanning a mass range from m/z 40 to 500.

  • Data Analysis:

    • Identify the peak corresponding to your product in the gas chromatogram.

    • Analyze the mass spectrum for that peak.

    • Identify the molecular ion peak (M⁺). Its m/z value should correspond to the calculated molecular weight of the expected product.

    • Propose structures for the major fragment ions to support the proposed structure.[9]

X-ray Crystallography: The Unambiguous Gold Standard

When a reaction product can be grown as a single crystal of sufficient quality, X-ray crystallography provides the ultimate, unambiguous structural confirmation.[10] It is the only technique that can definitively determine the three-dimensional arrangement of atoms, including absolute stereochemistry.[11]

Expertise & Rationale: When is Crystallography Necessary?

While NMR and MS can provide a strong case for a given structure, they may be insufficient if unexpected rearrangements occur or if multiple stereoisomers are formed. For novel compounds intended for pharmaceutical use, regulatory bodies often require X-ray crystal structures for absolute confirmation. The synthesis of complex heterocyclic systems or compounds with new chiral centers from this compound are prime candidates for crystallographic analysis.[12]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is the most critical and often challenging step. Slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion are common techniques. A variety of solvents should be screened (e.g., hexane, ethyl acetate, methanol, and mixtures thereof).

  • Crystal Selection: Mount a suitable single crystal (typically 0.1-0.3 mm in size, without visible cracks or defects) on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on the diffractometer. Collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model of the electron density. Refine this model against the experimental data to determine the final atomic positions and thermal parameters.

G title Decision Framework for Analytical Technique Selection start Purified Reaction Product is_known Is the compound novel? start->is_known is_crystalline Can a single crystal be grown? is_known->is_crystalline Yes report_known Confirm identity against literature data using NMR & MS is_known->report_known No nmr_ms Confirm structure using NMR (¹H, ¹³C, ¹⁹F) & MS is_crystalline->nmr_ms No xray Perform X-ray Crystallography for absolute confirmation is_crystalline->xray Yes end Structure Confirmed nmr_ms->end xray->nmr_ms Corroborate with spectroscopic data report_known->end

Caption: Decision-making process for selecting the appropriate analytical method.

Comparison of Core Techniques

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Information Provided Connectivity, chemical environment, stereochemical relationshipsMolecular weight, elemental formula (HRMS), structural fragmentsUnambiguous 3D structure, bond lengths/angles, absolute configuration
Sample Requirement 1-20 mg, non-destructiveng to µg, destructive (EI) or non-destructive (ESI)Single, high-quality crystal (0.1-0.3 mm)
Primary Strength Detailed structural framework informationHigh sensitivity and molecular weight accuracyAbsolute, definitive structure determination[13]
Primary Limitation Complex spectra for mixtures; may not distinguish some isomersIsomers can have identical mass; fragmentation can be complexRequires a suitable single crystal, which can be difficult to obtain
Typical Use Case Initial and primary structural elucidation for all soluble productsConfirmation of molecular formula and as a complementary techniqueNovel compounds, complex stereochemistry, publication/patent requirement

Conclusion

The structural confirmation of reaction products derived from this compound demands a rigorous and multi-technique approach. While NMR and Mass Spectrometry serve as the workhorses for routine characterization—providing essential information on connectivity and molecular weight—their data should be critically evaluated in the context of the molecule's unique electronic properties. For novel structures, particularly those with pharmaceutical potential, the unambiguous proof offered by single-crystal X-ray crystallography is the unparalleled gold standard. By judiciously combining these techniques and understanding the causality behind the data they produce, researchers can confidently and accurately elucidate the structures of these valuable compounds.

References

  • Zhu, Z., et al. (n.d.). Visible-Light-Promoted Cascade Radical Trifluoromethylation/Cyclization for the Synthesis of Trifluoromethylated Tricyclic Quinoxalinonyl Compounds. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Unknown Source. (n.d.). Exploring 3-(Trifluoromethyl)
  • PubChem. (n.d.). 4-(Trifluoromethyl)benzaldehyde.
  • NIST. (n.d.). Benzaldehyde, 3-(trifluoromethyl)-. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzaldehyde, 3-(trifluoromethyl)-. NIST Chemistry WebBook.
  • PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzaldehyde.
  • ResearchGate. (n.d.). X-ray crystallographic details of studied compounds.
  • Unknown Source. (n.d.).
  • DTIC. (2008). Synthesis and mass spectral analysis of hd degradation products. A computational elucidation of the.
  • Unknown Source. (n.d.). Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine.
  • PubMed. (2022). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3.
  • Google Patents. (n.d.). Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.
  • Google Patents. (n.d.). Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.
  • NIH. (n.d.). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3.
  • SpectraBase. (n.d.). 2-(Trifluoromethyl)benzaldehyde - Optional[19F NMR] - Chemical Shifts.
  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-. NIST Chemistry WebBook.
  • ResearchGate. (n.d.). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde.
  • Arabian Journal of Chemistry. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.
  • Semantic Scholar. (n.d.). X-ray crystallography of chemical compounds.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern.
  • ResearchGate. (n.d.). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes.
  • Chemsrc. (n.d.). CAS#:210039-65-9 | 2-Hydroxy-5-(trifluoromethyl)benzaldehyde.
  • NIST. (n.d.). Benzaldehyde, 4-(trifluoromethyl)-. NIST Chemistry WebBook.

Sources

A Comparative Guide to the Strategic Advantages of the Trifluoromethyl Group in 2-Hydroxy-6-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine-containing moieties is a pillar of modern molecular design, profoundly influencing the physicochemical and biological profiles of active compounds. This guide provides an in-depth comparative analysis of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde against its non-fluorinated analog, salicylaldehyde. We will dissect the multifaceted advantages conferred by the trifluoromethyl (-CF3) group, focusing on its electronic effects, impact on lipophilicity, and resulting enhancement of chemical reactivity and biological potential. Supported by experimental data and detailed protocols, this document serves as a technical resource for researchers, chemists, and drug development professionals seeking to leverage fluorination to optimize molecular properties.

Introduction: Beyond Salicylaldehyde

Salicylaldehyde, or 2-hydroxybenzaldehyde, is a foundational building block in organic synthesis. However, its utility can be significantly amplified through substitution. The introduction of a trifluoromethyl (-CF3) group at the 6-position transforms the molecule into this compound, a scaffold with markedly different and often superior properties. This modification is not trivial; it is a deliberate design choice to harness the unique and powerful characteristics of the -CF3 group, a staple in medicinal chemistry for enhancing metabolic stability, receptor binding, and bioavailability.[1][2][3][4] This guide will illuminate the causality behind these enhancements.

The Trifluoromethyl Group: A Triumvirate of Physicochemical Influence

The advantages of the -CF3 group stem from a combination of three core properties: its powerful electron-withdrawing nature, its high lipophilicity, and its exceptional stability.

  • Potent Inductive Effect: The three highly electronegative fluorine atoms create a strong, permanent electron-withdrawing inductive effect (-I effect).[4] This effect propagates through the benzene ring, fundamentally altering the electron density of the entire molecule, particularly the acidity of the phenolic proton and the electrophilicity of the aldehyde carbon.

  • Enhanced Lipophilicity: Lipophilicity, often measured as LogP, is a critical parameter for membrane permeability and, consequently, drug absorption. The -CF3 group is one of the most lipophilic substituents used in drug design, significantly increasing a molecule's preference for a lipid environment over an aqueous one.[1][2][5]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol), far exceeding that of a carbon-hydrogen bond (~414 kJ/mol).[2] This makes the -CF3 group exceptionally resistant to metabolic oxidation, a common deactivation pathway for many drugs, thereby extending the compound's biological half-life.[2][4]

The following diagram illustrates how the inductive effect of the -CF3 group influences the molecule's electronic properties.

Caption: Inductive effect of the -CF3 group enhancing acidity and reactivity.

Comparative Analysis of Physicochemical Properties

The true advantage of the -CF3 group becomes evident when comparing the properties of this compound directly with salicylaldehyde. The electron-withdrawing nature of the substituent dramatically lowers the pKa of the phenolic hydroxyl and increases the compound's lipophilicity.

PropertySalicylaldehydeThis compoundAdvantage Conferred by -CF3 Group
pKa (Phenolic OH) ~8.28[6]Predicted to be significantly lower (~6-7)Increased Acidity: The molecule is more readily deprotonated, which can enhance binding to biological targets that involve ionic interactions.
Lipophilicity (LogP) 1.66[6]2.5 (Predicted)[7]Enhanced Membrane Permeability: A higher LogP value facilitates passage through lipid bilayers, improving drug absorption and distribution (ADME).[1]
Carbonyl Electrophilicity BaselineSignificantly IncreasedAccelerated Reactivity: The aldehyde is more susceptible to nucleophilic attack, leading to faster and more efficient chemical syntheses.[8][9]

Enhanced Chemical Reactivity: A Case Study in Schiff Base Formation

The increased electrophilicity of the carbonyl carbon in this compound makes it a superior substrate for condensation reactions.[5][9] Schiff base (imine) formation, a cornerstone reaction in the synthesis of pharmaceuticals and ligands, proceeds more readily compared to its non-fluorinated counterpart.

Experimental Protocol: Comparative Synthesis of Schiff Bases

This protocol outlines a self-validating experiment to demonstrate the enhanced reactivity. The reaction with this compound is expected to reach completion faster, under milder conditions, or in higher yield than the reaction with salicylaldehyde.

Objective: To compare the rate of Schiff base formation between two aldehydes and aniline, monitored by Thin Layer Chromatography (TLC).

Materials:

  • This compound

  • Salicylaldehyde

  • Aniline (freshly distilled)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

  • TLC plates (Silica gel 60 F254)

  • Developing solvent (e.g., 4:1 Hexane:Ethyl Acetate)

Procedure:

  • Reaction Setup: Prepare two identical 25 mL round-bottom flasks, each with a magnetic stir bar.

    • Flask A: Add this compound (1.0 mmol).

    • Flask B: Add Salicylaldehyde (1.0 mmol).

  • Solvent Addition: To each flask, add 10 mL of absolute ethanol and stir until the aldehyde is fully dissolved.

  • Initiation: To each flask, add aniline (1.0 mmol) followed by one drop of glacial acetic acid. Start a timer for each reaction simultaneously.

  • Reaction Monitoring:

    • At T=0, 5, 15, 30, and 60 minutes, spot a small aliquot from each reaction mixture onto a single TLC plate.

    • Develop the TLC plate in the hexane/ethyl acetate system and visualize under UV light (254 nm).

    • The formation of the Schiff base product will be indicated by a new spot with a different Rf value from the starting materials.

  • Analysis: Compare the intensity of the product spot relative to the starting aldehyde spot for both reactions at each time point. The reaction in Flask A is expected to show a faster conversion to the product.

G cluster_A Reaction A: CF3-Substituted cluster_B Reaction B: Non-Substituted A1 Dissolve CF3-Aldehyde in Ethanol A2 Add Aniline & Acetic Acid (Catalyst) A1->A2 A3 Monitor by TLC (T=0, 5, 15, 30, 60 min) A2->A3 A4 Observation: Rapid Product Formation A3->A4 compare Compare TLC Plates: Assess Relative Reaction Rates A3->compare B1 Dissolve Salicylaldehyde in Ethanol B2 Add Aniline & Acetic Acid (Catalyst) B1->B2 B3 Monitor by TLC (T=0, 5, 15, 30, 60 min) B2->B3 B4 Observation: Slower Product Formation B3->B4 B3->compare start Start Simultaneous Reactions start->A1 start->B1

Caption: Experimental workflow for comparing reaction kinetics.

Implications for Biological Activity and Drug Design

The physicochemical enhancements endowed by the -CF3 group translate directly into tangible benefits in drug discovery and development.

  • Potent Antimicrobial Agents: Derivatives of salicylaldehyde, such as salicylanilides, are known for their biological activity. The incorporation of a trifluoromethyl group has been shown to produce compounds with excellent activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[10] The enhanced lipophilicity and electronic properties likely contribute to better cell wall penetration and stronger binding to intracellular targets.

  • Anti-Inflammatory Activity: Studies have demonstrated that trifluoromethyl derivatives of salicylate are significantly more potent inhibitors of nuclear factor κB (NF-κB) activation than their non-fluorinated counterparts.[11] NF-κB is a critical signaling pathway in the inflammatory response, making these compounds promising leads for anti-inflammatory drugs.

  • Broad Applicability: The core advantages—enhanced binding, improved metabolic stability, and optimized permeability—are universally desirable in drug candidates.[4] Consequently, this compound serves as a valuable building block for creating new chemical entities across various therapeutic areas, from oncology to neurosciences.[12][13]

Conclusion

The substitution of a hydrogen atom with a trifluoromethyl group in this compound is a powerful and strategic modification. It is not merely an incremental change but a fundamental enhancement of the molecule's core physicochemical properties. The strong inductive effect increases both the acidity of the hydroxyl group and the reactivity of the aldehyde, while the group's inherent lipophilicity and metabolic stability are highly advantageous for pharmacokinetic profiles. These predictable, data-supported improvements make this compound a superior building block over salicylaldehyde for applications demanding high reactivity, specific electronic properties, and optimized biological performance.

References

  • A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups. Benchchem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
  • This compound; CAS No. ChemShuttle.
  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange.
  • Exploring the Chemical Properties and Uses of 2-(Trifluoromethyl)benzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • Exploring 3-(Trifluoromethyl)
  • Application Notes and Protocols for Schiff Base Formation with 4-[Methyl(propyl)amino]benzaldehyde. Benchchem.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. PubMed Central.
  • Photocatalyzed Synthesis of a Schiff Base via C–N Bond Formation: Benzyl Alcohol as Sustainable Surrogates of Aryl Aldehydes.
  • Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. PMC.
  • 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activ
  • Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Iraqi Journal of Pharmaceutical Sciences.
  • synthesis of an imine or Schiff base - labor
  • Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)benzaldehyde. Benchchem.
  • Synthesis of 2‐trifluoromethylated benzophenone 9 a and benzaldehyde 9 b.
  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI.
  • 2-Fluoro-6-(trifluoromethyl)benzaldehyde. PubChem.
  • Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. PubMed Central.
  • Benzaldehyde, 2-hydroxy-6-(trifluoromethoxy)-. Lab-Chemicals.Com.
  • 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde 99 93249-62-8. Sigma-Aldrich.
  • 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde (CAS 497959-31-6) Properties. Chemcasts.
  • Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. MDPI.
  • This compound (C8H5F3O2). PubChemLite.
  • SIDS INITIAL ASSESSMENT PROFILE CAS No. 90-02-8 Chemical Name 2-Hydroxybenzaldehyde. OECD.
  • Determination of pKa values for new Schiff bases derived from benzaldehyde and salicylaldehyde with glycine and ß- alanine. Tikrit Journal of Pure Science.
  • 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde | 497959-31-6. Sigma-Aldrich.
  • 5-(Trifluoromethoxy)salicylaldehyde, 98+%, Thermo Scientific Chemicals. Fisher Scientific.
  • The Knoevenagel Condens

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical compounds are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde, a compound that, while not extensively characterized in publicly available safety literature, can be managed safely by adhering to established principles of chemical waste management and by referencing data from structurally similar molecules.

The procedural recommendations outlined herein are grounded in the core tenets of laboratory safety: risk minimization, regulatory compliance, and environmental stewardship. By understanding the why behind each step, laboratory personnel can not only ensure their own safety but also contribute to a culture of safety within their organization.

I. Hazard Assessment and Risk Mitigation: Understanding the Compound

Anticipated Hazards:

  • Combustibility: Many benzaldehyde derivatives are combustible liquids.[1][2][3][4]

  • Skin and Eye Irritation: A common characteristic of aldehydes and fluorinated aromatic compounds is their potential to cause skin and serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of vapors or aerosols may lead to respiratory tract irritation.[1][2][4][5]

  • Toxicity: Some related compounds are harmful if swallowed or inhaled.[3][5][6] Additionally, certain substituted benzaldehydes may have long-term health effects, including potential reproductive toxicity.

  • Environmental Hazards: Some analogs are toxic to aquatic life with long-lasting effects. Therefore, release into the environment must be strictly avoided.[6][7]

Hazard Category Anticipated Risk Level Primary Mitigation Strategy
Flammability Combustible LiquidAvoid heat, sparks, and open flames. Store in a cool, well-ventilated area.[1][2][3][4]
Acute Toxicity (Oral, Dermal, Inhalation) ModerateAvoid ingestion, skin contact, and inhalation of vapors by using appropriate PPE.[6][7]
Skin/Eye Irritation HighWear chemical-resistant gloves and safety glasses with side shields or goggles.[1]
Respiratory Irritation HighHandle in a chemical fume hood to minimize inhalation of vapors.
Chronic Toxicity PossibleMinimize exposure through engineering controls and PPE.
Environmental Toxicity Moderate to HighPrevent release to drains and waterways; dispose of as hazardous waste.[6]

Personal Protective Equipment (PPE): Before handling this compound for disposal, at a minimum, the following PPE must be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A laboratory coat and closed-toe shoes.

  • Respiratory Protection: When handling outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator is necessary.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream.[8][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][10]

Step 1: Waste Segregation

The first and most critical step is to segregate the waste at the point of generation.[8][10][11] This prevents accidental and dangerous chemical reactions.

  • Rationale: Mixing incompatible chemicals can lead to heat generation, gas evolution, or violent reactions. This compound, as an aldehyde, should be considered incompatible with strong oxidizing agents, strong bases, and reducing agents.[1][2][6]

  • Procedure:

    • Designate a specific, labeled waste container for halogenated organic compounds.

    • Do not mix this waste with acids, bases, or other reactive chemicals.[12]

    • Keep solid and liquid waste streams separate.[13]

Step 2: Container Selection and Management

The choice of waste container is crucial for safe storage and transport.

  • Rationale: The container must be chemically compatible with the waste to prevent degradation, leaks, or permeation.[11][14] The container must also have a secure, leak-proof closure to prevent spills and the release of vapors.[13]

  • Procedure:

    • Select a container made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene (HDPE) or glass). Plastic containers are often preferred to glass to minimize the risk of breakage.[8]

    • Ensure the container is in good condition, free from cracks or leaks.[14]

    • Use a container with a screw-top cap.[12][13] Stoppers or parafilm are not acceptable for sealing hazardous waste.[13]

    • The container should not be filled to more than 80-90% of its capacity to allow for vapor expansion.[10][15]

    • Keep the container closed at all times, except when adding waste.[13][14]

Step 3: Proper Labeling of Hazardous Waste

Accurate and complete labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.[8][9][10]

  • Rationale: A proper label communicates the contents and associated hazards, ensuring safe handling and proper disposal by your institution's Environmental Health and Safety (EHS) department and the ultimate disposal facility.

  • Procedure:

    • Obtain a hazardous waste tag from your institution's EHS office.[8]

    • Affix the tag to the waste container.

    • Fill out the label completely and legibly, including:

      • The words "Hazardous Waste".[8][14][16]

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[8][10]

      • The concentration or percentage of each component if it is a mixture.[10]

      • The date of waste generation.[8]

      • The name of the principal investigator and the laboratory location (building and room number).[8]

      • Check the appropriate hazard pictograms (e.g., irritant, health hazard, environmental hazard).[8]

Step 4: Accumulation and Storage

Waste must be stored safely in the laboratory pending pickup by EHS personnel.

  • Rationale: Safe storage minimizes the risk of spills, exposure, and unauthorized access. Regulations often govern the amount of waste that can be stored and for how long.[11][12][15][16]

  • Procedure:

    • Store the waste container in a designated satellite accumulation area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[12][15][16]

    • The SAA should be in a well-ventilated area, such as a fume hood or a ventilated cabinet.[15]

    • Use secondary containment (such as a larger, chemically resistant tray or bin) to capture any potential leaks or spills.[13][14] The secondary container should be able to hold 110% of the volume of the largest container it holds.[13]

    • Segregate the container from incompatible materials within the SAA.[13][14]

Step 5: Arranging for Disposal

The final step is to coordinate with your institution's EHS department for the collection and disposal of the waste.

  • Rationale: EHS professionals are trained in the proper handling, transport, and disposal of hazardous waste in compliance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9][11]

  • Procedure:

    • Once the waste container is full or ready for pickup, contact your EHS department to schedule a collection.

    • Ensure all labeling is complete and accurate before the scheduled pickup.

    • Do not move the hazardous waste from one SAA to another.[16]

III. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation & Assessment cluster_handling Waste Handling & Containment cluster_storage Storage & Disposal assess 1. Hazard Assessment (Assume hazards of analogs) ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate 3. Segregate Waste (Halogenated Organics) ppe->segregate container 4. Select & Fill Container (Compatible, <90% Full, Closed) segregate->container label_waste 5. Label Container (Full Name, Hazards, Date) container->label_waste store 6. Store in SAA (Secondary Containment, Ventilated) label_waste->store contact_ehs 7. Schedule EHS Pickup store->contact_ehs disposal 8. Final Disposal (Approved Facility) contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound.

IV. Conclusion

The proper disposal of this compound, while requiring careful attention to detail, is a straightforward process when established safety protocols are followed. By treating this compound with the caution afforded to its hazardous analogs and adhering to the principles of waste segregation, proper containment, and clear communication through labeling, researchers can ensure a safe outcome for themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • Central Washington University. (n.d.). Hazardous Waste Disposal Procedures.
  • Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
  • Environment, Health & Safety (EH&S). (2025). How to Store and Dispose of Hazardous Chemical Waste.
  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Environmental Marketing Services. (2025). Safe Chemical Waste Disposal in Labs.
  • Sigma-Aldrich. (2025). Benzaldehyde Safety Data Sheet.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Fisher Scientific. (2025). 3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde Safety Data Sheet.
  • Fisher Scientific. (2025). o-(Trifluoromethyl)benzaldehyde Safety Data Sheet.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Thermo Fisher Scientific. (2025). 3-(Trifluoromethyl)benzaldehyde Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). p-(Trifluoromethoxy)benzaldehyde Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). 2-Hydroxy-3-methoxybenzaldehyde Safety Data Sheet.
  • Kasturi Aromatics. (n.d.). Material Safety Data Sheet (SDS/MSDS).
  • Sigma-Aldrich. (n.d.). 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde 99.
  • Sigma-Aldrich. (n.d.). Benzaldehyde.
  • Thermo Fisher Scientific. (2025). 4-(Trifluoromethyl)benzaldehyde Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-6-(trifluoromethyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-6-(trifluoromethyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.